molecular formula C8H10O B046765 (S)-1-Phenylethanol CAS No. 1445-91-6

(S)-1-Phenylethanol

Cat. No.: B046765
CAS No.: 1445-91-6
M. Wt: 122.16 g/mol
InChI Key: WAPNOHKVXSQRPX-ZETCQYMHSA-N
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Description

(S)-1-Phenylethanol is a high-value, enantiopure chiral alcohol that serves as a fundamental building block and chiral auxiliary in asymmetric synthesis and catalysis. Its primary research utility lies in its ability to impart stereochemical control in the formation of new carbon-carbon and carbon-heteroatom bonds. As a chiral resolving agent, it is extensively used for the kinetic resolution of racemic acids and alcohols via esterification, enabling the separation of enantiomers. Furthermore, this compound is a versatile precursor for the synthesis of ligands, such as chiral phosphines and oxazaborolidines, which are critical components in homogeneous catalysis for producing enantiomerically enriched pharmaceuticals and fine chemicals. Its defined stereocenter also makes it an ideal starting material or intermediate for studying stereoselective enzymatic transformations and for the development of chiral stationary phases in analytical chromatography. This compound is essential for researchers exploring the mechanisms of asymmetric induction, developing new synthetic methodologies, and investigating the structure-activity relationships of chiral molecules in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPNOHKVXSQRPX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073259
Record name Benzenemethanol, .alpha.-methyl-, (.alpha.S)-
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Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name (S)-(-)-sec-Phenethyl alcohol
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CAS No.

1445-91-6
Record name (S)-1-Phenylethanol
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Record name 1-Phenylethanol, (S)-
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Record name Benzenemethanol, .alpha.-methyl-, (.alpha.S)-
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Record name 1-PHENYLETHANOL, (S)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

(S)-1-Phenylethanol physical properties and specifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties and Specifications of (S)-1-Phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document presents quantitative data in structured tables for ease of comparison and includes detailed experimental protocols for the determination of key properties.

Chemical Identity

This compound, also known as (S)-(-)-α-Methylbenzyl alcohol, is a chiral aromatic alcohol. Its stereochemistry makes it a valuable chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry.

IdentifierValue
IUPAC Name (1S)-1-phenylethanol[1][2]
Synonyms (-)-Methyl phenyl carbinol, (S)-(-)-alpha-Methylbenzyl alcohol, (S)-(-)-sec-Phenylethyl alcohol[3][4]
CAS Number 1445-91-6[3][4]
Molecular Formula C₈H₁₀O[3][4]
Molecular Weight 122.16 g/mol [1][3][4]
InChI Key WAPNOHKVXSQRPX-ZETCQYMHSA-N[3][5]
SMILES C--INVALID-LINK--c1ccccc1[3][5]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. These values are critical for reaction design, process development, and quality control.

Table 2.1: General Physical Properties
PropertyValueConditions
Appearance Clear, colorless to pale yellow liquid[6][7]Room Temperature
Odor Mild, floral, slightly sweet[6]-
Melting Point 9-11 °C[3][5][8]-
Boiling Point 88-89 °C[3][5]10 mmHg
98 °C[8]20 mmHg
204 °C[9][10]745 mmHg
Density 1.012 g/mL[3][5]at 20 °C
0.992 g/mL[3]at 25 °C
Refractive Index 1.526 - 1.528[8]at 20 °C, D-line
1.527[5]at 20 °C, D-line
Vapor Pressure 0.139 mmHg[8][11]at 25 °C
Water Solubility 20 g/L[11][12]at 20 °C
Table 2.2: Chiral Properties
PropertyValueConditions
Optical Rotation ([α]) -44.0°[3]neat, 22 °C, D-line
-45 ± 2°[5]c = 5% in methanol, D-line
-45.0 ± 1.0°[13]c=5 in methanol

Commercial Specifications

Commercially available this compound is offered in various grades of purity and enantiomeric excess. The following table provides typical specifications that are important for applications requiring high stereochemical integrity.

Table 3.1: Typical Commercial Specifications
SpecificationValueMethod
Purity (Assay) ≥97%[3]Gas Chromatography (GC)
≥98.5% (sum of enantiomers)[5]Gas Chromatography (GC)
≥99.0% (sum of enantiomers)Gas Chromatography (GC)
Enantiomeric Excess (ee) ≥97:3 (S:R)[5]Chiral Gas Chromatography (GC)
≥98.5:1.5 (S:R)Chiral Gas Chromatography (GC)

Experimental Protocols

Detailed methodologies for the determination of key physical properties and specifications are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

Determination of Purity by Gas Chromatography (GC)

This method is suitable for determining the chemical purity of this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 μm or equivalent.

  • Carrier Gas: Helium at a constant flow of 2.1 mL/min.

  • Injector Temperature: 270 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Hold at 60 °C for 10 minutes, then ramp at 5 °C/min to 150 °C and hold for 10 minutes.

  • Injection Volume: 0.5 µL.

  • Split Ratio: 100:1.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Data Analysis: The percent purity is calculated based on the area percent of the main peak relative to the total area of all peaks (excluding the solvent peak).

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

This protocol is designed for the separation and quantification of the (S) and (R) enantiomers of 1-Phenylethanol (B42297).

  • Instrumentation: Gas chromatograph with an FID detector.

  • Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 μm film thickness.[3]

  • Carrier Gas: Helium at 24 psi.[3]

  • Injector Temperature: 250 °C.[3]

  • Detector Temperature: 250 °C.[3]

  • Oven Temperature: Isothermal at 120 °C.[3]

  • Injection Volume: 1 µL.[3]

  • Split Ratio: 80:1.[3]

  • Sample Preparation: Prepare a 3 mg/mL solution of the sample in methanol.[3]

  • Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. The elution order should be confirmed with authentic standards of the (R) and (S) enantiomers.

Determination of Optical Rotation

This procedure measures the extent to which this compound rotates plane-polarized light.

  • Instrumentation: A polarimeter equipped with a sodium D-line lamp (589 nm).

  • Sample Cell: 1.00 dm path length.

  • Procedure:

    • Zeroing: Fill the sample cell with the pure solvent (e.g., methanol) and place it in the polarimeter to set the zero point.

    • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask to achieve a known concentration (e.g., 5 g/100 mL).

    • Measurement: Rinse the sample cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are present. Place the filled cell in the polarimeter and record the observed optical rotation (α) at a specified temperature (e.g., 20 °C).

  • Calculation of Specific Rotation ([α]): [α] = α / (l × c) Where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample cell in decimeters (dm).

    • c is the concentration of the sample in grams per milliliter (g/mL).

Logical Relationships

The physical properties and specifications of this compound are interconnected and collectively define its quality and suitability for specific applications. The following diagram illustrates these relationships.

G Logical Relationship of this compound Properties and Specifications cluster_identity Chemical Identity cluster_physical Physical Properties cluster_specs Commercial Specifications cluster_methods Analytical Methods Structure Molecular Structure (Chiral Center) Formula Molecular Formula (C8H10O) Structure->Formula determines OR Optical Rotation Structure->OR gives rise to MW Molecular Weight (122.16 g/mol) Formula->MW determines BP Boiling Point MP Melting Point Density Density RI Refractive Index Polarimetry Polarimetry OR->Polarimetry Purity Purity (Assay) Purity->BP influences Purity->MP influences Purity->Density influences Purity->RI influences GC Gas Chromatography (GC) Purity->GC EE Enantiomeric Excess (ee) ChiralGC Chiral GC EE->ChiralGC GC->Purity determines ChiralGC->EE determines Polarimetry->OR measures

Caption: Logical workflow of this compound characterization.

References

A Comprehensive Technical Guide to (S)-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-1-Phenylethanol, a crucial chiral building block in the synthesis of pharmaceuticals and other fine chemicals. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, applications, and safety protocols, presented in a format tailored for professionals in research and development.

Chemical Identity and Molecular Structure

This compound is the (S)-enantiomer of 1-phenylethanol (B42297).[1] It is a chiral secondary alcohol characterized by a phenyl group and a hydroxyl group attached to the same stereogenic carbon center.[2]

CAS Number: 1445-91-6[2][3][4][5][6][7][8]

Molecular Structure:

  • Molecular Formula: C₈H₁₀O[3][4][6][7]

  • SMILES: C--INVALID-LINK--c1ccccc1[9]

  • InChI: 1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1[9]

  • InChI Key: WAPNOHKVXSQRPX-ZETCQYMHSA-N[9]

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic aromatic, floral odor.[2][7] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Weight 122.16 g/mol [3][4][6][7]
Appearance Colorless to pale yellow liquid[2][7]
Melting Point 9-11 °C[7][9]
Boiling Point 88-89 °C at 10 mmHg[7][9]
Density 1.012 g/mL at 20 °C[7][9]
Refractive Index n20/D 1.528[7]
Optical Activity [α]22/D -44.0°, neat[7][9]
Water Solubility 20 g/L at 20 °C[7]
XLogP3 1.4[6]
Table 2: Spectroscopic Data for this compound
SpectrumKey Peaks/ShiftsReference(s)
¹H NMR (CDCl₃) δ 1.49–1.50 (d, J = 6.5 Hz, 3H), 2.01 (s, 1H), 4.91 (q, J = 6.5 Hz, 1H), 7.26–7.39 (m, 5H)[10]
¹³C NMR (CDCl₃) δ 25.1, 70.4, 125.4, 127.4, 128.5, 145.9[10]
IR (thin film, cm⁻¹) 3364, 3030, 1493, 1452, 1007, 761, 699[10]
Mass Spec. (GC-MS) Major fragments at m/z 107, 104[1]

Synthesis and Manufacturing

The enantioselective synthesis of this compound is of significant industrial importance. Common strategies involve the asymmetric reduction of acetophenone (B1666503) or the kinetic resolution of racemic 1-phenylethanol.

Asymmetric Synthesis Workflow

A prevalent method for producing this compound is the asymmetric reduction of its corresponding ketone, acetophenone. This can be achieved through both biocatalytic and chemocatalytic approaches. The general workflow is depicted below.

G cluster_start Starting Material cluster_process Asymmetric Reduction cluster_product Product cluster_analysis Quality Control Acetophenone Acetophenone Reduction Enantioselective Reduction (e.g., Biocatalytic or Chemocatalytic) Acetophenone->Reduction Substrate S_Phenylethanol This compound Reduction->S_Phenylethanol Forms Analysis Purification & Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC/GC) S_Phenylethanol->Analysis Analyzed for

Caption: Asymmetric synthesis workflow for this compound.

Experimental Protocols

This protocol is based on the use of a whole-cell biocatalyst for the asymmetric reduction of acetophenone.[3][4]

Materials:

  • Acetophenone

  • Ispir bean (Phaseolus vulgaris) acetone (B3395972) powder (as alcohol dehydrogenase source)

  • Glucose (as cosubstrate for cofactor regeneration)

  • Phosphate (B84403) buffer (pH 7.0)

  • Orbital shaker

Methodology:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.0), acetophenone (6 mM), glucose (25.15 mM), and Ispir bean acetone powder (175 mg/mL).[3][4]

  • Incubate the reaction mixture in an orbital shaker at 30°C for 36 hours.[3][4]

  • Monitor the reaction progress and the concentration of this compound using HPLC with a chiral column (e.g., Chiralcel OB).[3][4]

  • Upon completion, the product can be extracted and purified. This method has been shown to produce this compound with an enantiomeric excess of >99%.[3][4]

This protocol utilizes a lipase (B570770) to selectively acylate the (R)-enantiomer, allowing for the separation of the unreacted this compound.[11]

Materials:

  • Racemic (R,S)-1-phenylethanol

  • Vinyl acetate (B1210297) (acylating agent)

  • Novozyme 435 (immobilized lipase)

  • n-Hexane (solvent)

  • Sealed glass bioreactor

Methodology:

  • Dissolve (R,S)-1-phenylethanol (240 mM) in n-hexane in a sealed glass bioreactor.[11]

  • Add vinyl acetate and Novozyme 435 (11 mg/mL) to the reaction mixture.[11]

  • Conduct the reaction at 42°C with stirring for 75 minutes.[11]

  • After the reaction, remove the biocatalyst by filtration.

  • Evaporate the solvent under vacuum.

  • The remaining unreacted alcohol will be highly enriched in the (S)-enantiomer. The enantiomeric excess can be determined by chiral HPLC.[11]

Applications in Research and Drug Development

This compound is a valuable chiral intermediate in the synthesis of a wide range of biologically active molecules.[2][12]

  • Chiral Building Block: It serves as a fundamental building block for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs).[5][12] Its defined stereocenter is crucial for imparting the desired stereochemistry in the final product.

  • Pharmaceutical Synthesis: It is a precursor for various pharmaceutical compounds, including those with antidiabetic, antidepressant, and antirabic activities.[13][14][15]

  • Chiral Auxiliary and Resolving Agent: this compound is used in the kinetic resolution of racemic acids and alcohols through esterification, which facilitates the separation of enantiomers.[5]

  • Ligand Synthesis: It is a precursor for the synthesis of chiral ligands, such as chiral phosphines, which are essential in asymmetric catalysis for producing enantiomerically enriched fine chemicals.[5]

Logical Relationship in Chiral Synthesis

The utility of this compound in drug development is fundamentally linked to the principle of chirality, where the three-dimensional arrangement of atoms in a molecule dictates its biological activity.

G cluster_precursor Chiral Precursor cluster_synthesis Synthetic Pathway cluster_intermediate Chiral Intermediate cluster_api Final Product cluster_activity Biological Outcome S_PE This compound (Defined Stereocenter) Asymmetric_Synth Asymmetric Synthesis S_PE->Asymmetric_Synth Incorporated into Chiral_Int Enantiopure Intermediate Asymmetric_Synth->Chiral_Int Yields API Active Pharmaceutical Ingredient (API) (Specific Enantiomer) Chiral_Int->API Leads to Activity Desired Therapeutic Effect API->Activity Exhibits

Caption: Role of this compound in producing enantiopure APIs.

Safety and Handling

Proper handling of this compound is essential in a laboratory and manufacturing setting.

Hazard Identification:

  • Harmful if swallowed.[16]

  • Causes skin irritation.[16]

  • Causes serious eye damage/irritation.[16][17]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and inhalation of vapor. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[18][19] Keep away from sources of ignition.[19]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[17][19] Recommended storage temperature is 2-8°C.[7]

  • First Aid:

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16][19]

    • In case of skin contact: Wash off with soap and plenty of water.[16][19]

    • If inhaled: Move the person into fresh air.[16][19]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[16][19]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[16][19]

References

Spectroscopic Analysis of (S)-1-Phenylethanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for the chiral molecule (S)-1-Phenylethanol, a key intermediate in pharmaceutical and fine chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct signatures confirming its molecular structure.

1.1. ¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~7.39 - 7.26Multiplet-5Ar-H
~4.91Quartet~6.51CH (OH)
~2.01Singlet (broad)-1OH
~1.49Doublet~6.53CH₃
Note: Data acquired in CDCl₃ at 400 or 500 MHz. The chemical shift of the hydroxyl proton can vary depending on concentration and temperature.[1]

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmCarbon Assignment
~145.9Ar-C (quaternary)
~128.5Ar-C H
~127.4Ar-C H
~125.4Ar-C H
~70.4C H(OH)
~25.1C H₃
Note: Data acquired in CDCl₃ at 100 or 125 MHz.[1]
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (ṽ) cm⁻¹Description of VibrationFunctional Group
~3364O-H stretch (broad)Alcohol
~3030C-H stretch (aromatic)Aromatic Ring
~2965C-H stretch (aliphatic)Methyl/Methine
~1493, 1452C=C stretch (in-ring)Aromatic Ring
~1089, 1007C-O stretchSecondary Alcohol
~761, 699C-H bend (out-of-plane)Monosubstituted Benzene
Note: Spectra are often recorded as a thin film (neat).[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z (Mass-to-Charge Ratio)Proposed FragmentFormulaRelative Intensity
122[M]⁺ (Molecular Ion)[C₈H₁₀O]⁺Moderate
107[M-CH₃]⁺[C₇H₇O]⁺High (Base Peak)
79[C₆H₇]⁺[C₆H₇]⁺Moderate
77[C₆H₅]⁺[C₆H₅]⁺High
Note: Data typically acquired via Electron Ionization (EI) in a GC-MS system.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: Acquire the spectrum with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: Acquire the spectrum with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (77.16 ppm for ¹³C).[4]

IR Spectrum Acquisition (Neat/Thin Film):

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27.[2]

  • Sample Preparation: Apply a single drop of neat (undiluted) this compound directly onto the surface of the ATR (Attenuated Total Reflectance) crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

  • Data Collection: Record the spectrum typically over a range of 4000-600 cm⁻¹.[5]

  • Processing: Perform a background scan of the clean ATR crystal or empty salt plates. Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrum Acquisition (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[6]

  • GC Conditions: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C).

  • MS Conditions: Set the ion source to EI mode at 70 eV. Scan a mass range of m/z 40-200.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum to identify the molecular ion and key fragment ions.[3]

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Interpretation & Reporting Sample Obtain this compound Prep Sample Preparation (Dissolving, Diluting, etc.) Sample->Prep NMR NMR Spectrometer Prep->NMR IR FTIR Spectrometer Prep->IR MS GC-MS System Prep->MS Proc_NMR Fourier Transform, Phasing, Baseline Correction NMR->Proc_NMR Proc_IR Background Subtraction IR->Proc_IR Proc_MS Chromatogram Integration, Spectrum Extraction MS->Proc_MS Analysis Spectral Interpretation (Peak Assignment, Fragmentation) Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis Report Final Report & Data Summary Analysis->Report

Caption: A generalized workflow for the spectroscopic analysis of a chemical sample.

Diagram 2: Proposed Mass Spectrometry Fragmentation of this compound

Fragmentation_Pattern M [C₈H₁₀O]⁺˙ This compound m/z = 122 M_minus_CH3 [C₇H₇O]⁺ m/z = 107 M->M_minus_CH3 - •CH₃ Phenyl [C₆H₅]⁺ Phenyl Cation m/z = 77 M_minus_CH3->Phenyl - CO C6H7 [C₆H₇]⁺ m/z = 79 M_minus_CH3->C6H7 - H₂C=O

Caption: Key fragmentation pathways for this compound under Electron Ionization (EI).

References

Introduction to Chirality and Optical Rotation in 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chirality and Optical Rotation of (S)-1-Phenylethanol

Chirality is a fundamental geometric property in chemistry, describing molecules that are non-superimposable on their mirror images, much like a pair of hands.[1] These mirror-image isomers are known as enantiomers. 1-Phenylethanol (B42297) possesses a single stereogenic center—the carbon atom bonded to the hydroxyl group, the phenyl group, a methyl group, and a hydrogen atom.[2][3] This structural feature gives rise to two distinct enantiomers: this compound and (R)-1-Phenylethanol.

While enantiomers share identical physical properties such as boiling point, density, and refractive index, they differ in their interaction with plane-polarized light.[3][4] This phenomenon is termed optical activity. One enantiomer will rotate the plane of polarized light in a clockwise (dextrorotatory, designated as (+)) direction, while its counterpart will rotate it by an equal magnitude in the opposite, counter-clockwise (levorotatory, designated as (-)) direction.[3][5] For 1-phenylethanol, the (S)-enantiomer is levorotatory, hence it is systematically named (S)-(-)-1-Phenylethanol.[6] This distinct property is crucial for distinguishing between enantiomers and is of paramount importance in fields like pharmacology, where the biological activity of two enantiomers can vary dramatically.[1]

Quantitative Data on Optical Rotation

The specific rotation ([α]) is a standardized measure of a chiral compound's optical activity. It is a characteristic physical constant for a given enantiomer under specific experimental conditions. The table below summarizes the reported specific rotation values for this compound.

EnantiomerSpecific Rotation ([α])Concentration (c)SolventTemperature (°C)Wavelength
(S)-(-)-1-Phenylethanol-45.0 ± 1.0°5 g / 100 mLMethanolNot SpecifiedD-line
(S)-(-)-1-Phenylethanol-45 ± 2°5% (5 g / 100 mL)MethanolNot SpecifiedD-line
(S)-(-)-1-Phenylethanol-45 ± 1°5% (5 g / 100 mL)Methanol20D-line
(S)-(-)-1-Phenylethanol-45.5°5%Methanol23D-line
(S)-(-)-1-Phenylethanol-44.0°Neat (pure liquid)N/A22D-line
(R)-(+)-1-Phenylethanol+43.03°Not SpecifiedMethanolNot SpecifiedD-line

Note: The "D-line" refers to the sodium D-line, a standard wavelength of 589 nm used for polarimetry measurements.

Experimental Protocol: Determination of Specific Rotation

The measurement of optical rotation is performed using an instrument called a polarimeter.[5] The following outlines a detailed methodology for determining the specific rotation of this compound.

Instrumentation and Materials
  • Polarimeter: Equipped with a sodium D-line lamp (589 nm).[3]

  • Sample Cell: Typically 0.5 dm or 1.0 dm path length.[3][5]

  • Volumetric Flask: For accurate solution preparation.

  • Analytical Balance: For precise mass measurements.

  • Solvent: Methanol (or other specified solvent).

  • This compound sample.

Sample Preparation
  • Accurately weigh a specific mass of the this compound sample.

  • Dissolve the sample in a high-purity solvent (e.g., methanol) in a volumetric flask.

  • Ensure the final volume is precisely known to calculate the concentration (c) in grams per milliliter (g/mL). For example, a 5% solution corresponds to a concentration of 0.05 g/mL.[6]

Measurement Procedure
  • Instrument Warm-up: Turn on the polarimeter and allow the lamp to warm up for approximately 10 minutes to ensure a stable light source.[7]

  • Calibration (Zeroing): Fill the sample cell with the pure solvent (the "blank"). Place the cell in the polarimeter and take a reading. This value is set as the zero point to correct for any rotation caused by the solvent or the cell itself.[7]

  • Sample Measurement: Rinse and fill the sample cell with the prepared solution of this compound, ensuring no air bubbles are present.[7]

  • Record Rotation: Place the filled cell in the polarimeter and record the observed optical rotation (α) in degrees. Also, record the temperature at which the measurement is taken.[7]

Calculation of Specific Rotation

The specific rotation ([α]) is calculated using Biot's Law.[5][8]

[α] = α / (l × c)

Where:

  • α is the observed optical rotation in degrees.[3]

  • l is the path length of the sample cell in decimeters (dm).[3]

  • c is the concentration of the sample in g/mL.[3]

The calculated specific rotation can then be compared to literature values to assess the enantiomeric purity of the sample. An enantiomerically pure sample will exhibit the maximum specific rotation, while a racemic (50:50) mixture will have an optical rotation of zero.[7]

Visualizations

Diagram 1: Chirality and Optical Activity of 1-Phenylethanol

G cluster_enantiomers 1-Phenylethanol Enantiomers S_ S_ enantiomer (S)-(-)-1-Phenylethanol R_enantiomer (R)-(+)-1-Phenylethanol plane_light Plane-Polarized Light R_enantiomer->plane_light Rotates Right (+) Dextrorotatory chiral_center Chiral Center (Stereogenic Carbon) chiral_center->R_enantiomer Forms S_enantiomer S_enantiomer chiral_center->S_enantiomer Forms plane_light->R_enantiomer plane_light->S_enantiomer S_enantiomer->plane_light Rotates Left (-) Levorotatory G start Start prep_sample 1. Prepare Sample Solution (Known Concentration 'c') start->prep_sample prep_blank 2. Prepare Blank (Pure Solvent) prep_sample->prep_blank zero_inst 3. Zero Polarimeter with Blank prep_blank->zero_inst measure_sample 4. Measure Observed Rotation (α) of Sample zero_inst->measure_sample calculate 5. Calculate Specific Rotation [α] = α / (l × c) measure_sample->calculate end End calculate->end

References

(S)-1-Phenylethanol: A Comprehensive Technical Guide to its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Phenylethanol is a chiral aromatic alcohol with significant applications in the flavor, fragrance, and pharmaceutical industries. Its characteristic floral scent and its role as a versatile chiral building block for the synthesis of bioactive molecules make it a compound of high interest. This technical guide provides an in-depth overview of the natural occurrence of this compound and the biosynthetic pathways responsible for its formation in various organisms. The document further details experimental protocols for the extraction, identification, and quantification of this compound, as well as for the study of its biosynthesis.

Natural Occurrence of this compound

This compound is found in a variety of natural sources, including plants, fruits, beverages, and microorganisms. Its presence contributes to the characteristic aroma of many of these sources.

In Plants and Food Products

1-Phenylethanol (B42297) has been identified in numerous plant species and food products. While the specific enantiomeric distribution is not always reported, its presence is well-documented. In tea (Camellia sinensis) flowers, 1-phenylethanol is a major volatile compound, where it exists as a glycoside along with its hydrolase, β-primeverosidase.[1][2] It has also been reported in cranberries, grapes, chives, Scottish spearmint oil, cocoa, and black tea.[1][2] The compound has been detected in various foods, including pears, mushrooms, and alcoholic beverages.[3][4]

Natural SourceConcentration / Relative AbundanceEnantiomeric Ratio (S:R)Reference(s)
Tea (Camellia sinensis) FlowersMajor volatile component(R)-isomer is often predominant[1]
GrapesDetectedNot specified[2]
CocoaDetectedNot specified[2]
CranberriesDetectedNot specified[2]
Merlot Wine (Spontaneous Fermentation, 2020)56.8 mg/LNot specified[5]
Merlot Wine (Spontaneous Fermentation, 2021)57.6 mg/LNot specified[5]
Chardonnay WineImplicated in aroma and palateNot specified[6]
In Microorganisms

Various microorganisms are known to produce this compound, primarily through the enantioselective reduction of acetophenone (B1666503). This capability has been extensively explored for biotechnological applications.

MicroorganismProductEnantiomeric Excess (ee) of (S)-isomerReference(s)
Candida zeylanoides P1This compoundUp to 99%[7]
Rhodotorula mucilaginosa YS62This compound99.9%[7]
Baker's Yeast (Saccharomyces cerevisiae)This compoundHigh[8]
Botrytis cinereaThis compound93.8%[1][9]

Biosynthesis of this compound

The biosynthesis of this compound in both plants and microorganisms primarily proceeds through the reduction of acetophenone, which is derived from the amino acid L-phenylalanine.

Biosynthetic Pathway in Plants

In plants such as tea (Camellia sinensis), the biosynthesis of 1-phenylethanol follows the phenylpropanoid pathway.

Plant_Biosynthesis L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL Intermediate ... Cinnamic_Acid->Intermediate Acetophenone Acetophenone Intermediate->Acetophenone S_1_PE This compound Acetophenone->S_1_PE ADH/SDR (S-specific)

Biosynthetic pathway of this compound in plants.

The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Through a series of subsequent enzymatic reactions, which are part of the broader phenylpropanoid pathway, acetophenone is synthesized. The final step is the stereospecific reduction of acetophenone to this compound, catalyzed by an (S)-specific alcohol dehydrogenase (ADH) or short-chain dehydrogenase/reductase (SDR) .

Biosynthesis in Microorganisms

Microorganisms, particularly yeasts, are widely utilized for the production of this compound via the enantioselective reduction of exogenously supplied acetophenone. This biotransformation is a key process in industrial biotechnology.

Microbial_Biotransformation cluster_cell Microbial Cell (e.g., Yeast) Acetophenone_in Acetophenone ADH Alcohol Dehydrogenase (ADH) / Carbonyl Reductase (CR) Acetophenone_in->ADH S_1_PE_out This compound ADH->S_1_PE_out NAD NAD+ ADH->NAD S_1_PE_ext This compound (product) S_1_PE_out->S_1_PE_ext Transport Cofactor_reg Cofactor Regeneration (e.g., Glucose -> CO2) NADH NADH Cofactor_reg->NADH NADH->ADH NAD->Cofactor_reg Acetophenone_ext Acetophenone (substrate) Acetophenone_ext->Acetophenone_in Transport

Microbial biotransformation of acetophenone to this compound.

The process relies on the activity of intracellular ADHs or carbonyl reductases that exhibit high stereoselectivity for the reduction of the carbonyl group of acetophenone to the corresponding (S)-alcohol. A critical aspect of this biotransformation is the regeneration of the reduced cofactor (NADH or NADPH), which is typically achieved through the metabolism of a co-substrate like glucose.

Experimental Protocols

This section provides detailed methodologies for the analysis and study of this compound.

Extraction and Analysis of this compound from Plant Material

A common workflow for the analysis of volatile compounds from plants involves extraction followed by gas chromatography-mass spectrometry (GC-MS).

Plant_Analysis_Workflow Plant_Material Plant Material (e.g., Flowers) Extraction Extraction of Volatiles (e.g., HS-SPME) Plant_Material->Extraction GC_MS Chiral GC-MS Analysis Extraction->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Results Results: - this compound Presence - Concentration - Enantiomeric Ratio Data_Analysis->Results

Workflow for the analysis of this compound from plants.

Protocol for Headspace Solid-Phase Microextraction (HS-SPME) of Floral Scents [10][11][12][13][14][15][16]

  • Sample Preparation: Place a known weight of fresh plant material (e.g., 1-5 g of flower petals) into a headspace vial (e.g., 20 mL).

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a specific time (e.g., 30-60 minutes) at the same temperature.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the injection port of a gas chromatograph coupled to a mass spectrometer (GC-MS) for thermal desorption of the analytes.

    • GC Column: Use a chiral capillary column (e.g., a cyclodextrin-based column) suitable for the separation of enantiomers.

    • Oven Temperature Program: Develop a temperature gradient to achieve optimal separation of the volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min.

    • Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire mass spectra for compound identification.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard. Quantify the compound using a calibration curve prepared with the standard. Determine the enantiomeric ratio by integrating the peak areas of the (S) and (R) enantiomers.

Microbial Biotransformation of Acetophenone to this compound

Protocol for Whole-Cell Bioreduction [7][8][9][17][18][19][20]

  • Microorganism Cultivation: Inoculate a suitable microorganism (e.g., Saccharomyces cerevisiae or Candida zeylanoides) into a sterile growth medium (e.g., YPD broth) and incubate with shaking at an appropriate temperature (e.g., 30°C) until the desired cell density is reached.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash them with a sterile buffer (e.g., phosphate (B84403) buffer, pH 7.0). Resuspend the cells in the same buffer to a specific concentration.

  • Biotransformation Reaction:

    • To a reaction vessel containing the cell suspension, add a co-substrate for cofactor regeneration (e.g., glucose).

    • Add the substrate, acetophenone, to the desired final concentration. The substrate can be added directly or dissolved in a minimal amount of a water-miscible solvent (e.g., ethanol) to improve solubility.

    • Incubate the reaction mixture with agitation at a controlled temperature.

  • Reaction Monitoring and Product Extraction:

    • At different time points, withdraw aliquots of the reaction mixture.

    • Extract the product, this compound, from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract by chiral GC-MS as described in section 3.1 to determine the concentration of this compound and the enantiomeric excess.

Purification and Characterization of Alcohol Dehydrogenase

Protocol for Purification of a Recombinant His-tagged ADH [21][22][23][24][25]

  • Overexpression: Transform E. coli cells with an expression vector containing the gene for the alcohol dehydrogenase of interest with a polyhistidine-tag. Induce protein expression under optimal conditions (e.g., with IPTG).

  • Cell Lysis: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the cell lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged ADH from the column using a buffer with a high concentration of imidazole.

  • Buffer Exchange: Remove the imidazole and exchange the buffer of the purified protein solution using dialysis or a desalting column.

  • Purity Assessment: Analyze the purity of the enzyme by SDS-PAGE.

Enzyme Assay

The activity of the purified ADH can be assayed by monitoring the change in absorbance at 340 nm, which corresponds to the consumption or production of NADH/NADPH.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer, the substrate (acetophenone), and the cofactor (NADH or NADPH).

  • Initiation: Initiate the reaction by adding a small amount of the purified enzyme.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of the cofactor.

Site-Directed Mutagenesis of Alcohol Dehydrogenase

Site-directed mutagenesis can be employed to alter the properties of an ADH, such as its substrate specificity or enantioselectivity.[26][27][28][29]

A General PCR-based Protocol [28][30]

  • Primer Design: Design a pair of complementary primers containing the desired mutation in the middle.

  • PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type ADH gene as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the parental, non-mutated DNA template with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).

  • Transformation: Transform the DpnI-treated PCR product into competent E. coli cells.

  • Screening and Sequencing: Isolate plasmids from the resulting colonies and sequence the ADH gene to confirm the presence of the desired mutation.

Conclusion

This compound is a naturally occurring chiral molecule with significant industrial relevance. Its biosynthesis, originating from L-phenylalanine, is a fascinating example of stereoselective enzymatic catalysis in both plants and microorganisms. The experimental protocols detailed in this guide provide a framework for researchers to investigate the natural occurrence of this compound, elucidate its biosynthetic pathways, and engineer enzymes for its enhanced production. A thorough understanding of these aspects is crucial for harnessing the full potential of this valuable chiral building block in various scientific and commercial applications.

References

(S)-1-Phenylethanol: A Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Phenylethanol is a valuable chiral building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its importance stems from the presence of a stereogenic center, which allows for the introduction of specific chirality into target molecules, a critical aspect in the development of biologically active compounds. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValue
CAS Number 1445-91-6
Molecular Formula C₈H₁₀O
Molecular Weight 122.16 g/mol
Appearance Colorless liquid
Boiling Point 204 °C
Melting Point 20.7 °C
Solubility Slightly soluble in water

Synthesis of this compound

The enantioselective synthesis of this compound is a key focus in organic chemistry, with several methods developed to achieve high enantiomeric purity. The primary precursor for most syntheses is acetophenone (B1666503).

Asymmetric Reduction of Acetophenone

The most common and efficient method for producing this compound is the asymmetric reduction of prochiral acetophenone. This can be achieved through various catalytic systems, including both chemical and biological methods.

Catalytic Asymmetric Hydrogenation:

This method employs chiral metal complexes, such as those based on Ruthenium, Rhodium, or Iridium, to catalyze the hydrogenation of acetophenone with high enantioselectivity. Noyori-type catalysts are particularly effective, often achieving quantitative yields and enantiomeric excesses (ee) greater than 99%.[1]

Biocatalytic Reduction (Bioreduction):

Enzymes, particularly alcohol dehydrogenases (ADHs), from various microorganisms are used to reduce acetophenone to this compound with high stereoselectivity.[2][3][4][5] Whole-cell biocatalysts, such as those from Lactobacillus species or even plant-based sources like carrots and Ispir beans, offer a green and cost-effective alternative to metal catalysts.[3][4][5][6] These systems often utilize a cosubstrate, like glucose or isopropanol, for cofactor regeneration (NADH or NADPH).[2][3][4][5]

Workflow for Biocatalytic Asymmetric Reduction

Acetophenone Acetophenone S_Phenylethanol This compound Acetophenone->S_Phenylethanol ADH Biocatalyst Whole-Cell Biocatalyst (e.g., Ispir Bean Powder) ADH ADH Cosubstrate Cosubstrate (e.g., Glucose) Cofactor_red NAD(P)H Cosubstrate->Cofactor_red Cofactor Regeneration Cofactor_ox NAD(P)+ Cofactor_red->Acetophenone S_Phenylethanol->Cofactor_ox

Caption: Biocatalytic reduction of acetophenone to this compound.

Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol (B42297)

Another significant route to enantiomerically pure this compound is through the kinetic resolution of a racemic mixture of 1-phenylethanol. This method utilizes enzymes, typically lipases, that selectively acylate one enantiomer, leaving the other unreacted.[7][8]

In a typical process, racemic 1-phenylethanol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770) like Novozym 435 (Candida antarctica lipase B).[8] The enzyme preferentially catalyzes the acylation of the (R)-enantiomer, resulting in the formation of (R)-1-phenylethyl acetate and leaving behind unreacted this compound with high enantiomeric excess.[7][8]

Workflow for Enzymatic Kinetic Resolution

Racemic_PE Racemic (R,S)-1-Phenylethanol Lipase Lipase (e.g., Novozym 435) Racemic_PE->Lipase Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase R_Ester (R)-1-Phenylethyl Acetate Lipase->R_Ester S_Alcohol This compound Lipase->S_Alcohol Separation Separation R_Ester->Separation S_Alcohol->Separation

Caption: Enzymatic kinetic resolution of racemic 1-phenylethanol.

Quantitative Data on Synthesis Methods

The following tables summarize the quantitative data for various synthetic methods leading to this compound.

Table 1: Asymmetric Reduction of Acetophenone

Catalyst/BiocatalystReducing Agent/CosubstrateYield (%)Enantiomeric Excess (ee, %)Reference
RuBr₂[(S,S)-xylskewphos]H₂ in ethanol10088.0[9]
Ispir bean (Phaseolus vulgaris) acetone (B3395972) powderGlucose~40>99[3][4][5]
Candida parapsilosis CCTCC M203011 (mutant E228S)NADPH80.2>99 (for (R)-enantiomer)[10]
Immobilized carrots (Daucus carota)-up to 84up to 98[6]

Table 2: Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol

EnzymeAcyl DonorUnreacted this compound ee (%)Conversion (%)Reference
Novozym 435Vinyl acetate>99~50[8]
Acylase IVinyl acetateHigh (ratio of S:R unreacted alcohol is 3:1)-[7]
Burkholderia cepacia lipaseIsopropenyl acetate>99~40[11][12]

Experimental Protocols

General Protocol for Asymmetric Bioreduction using Ispir Bean Powder

This protocol is a generalized procedure based on the work by Baydar Atak et al.[3][4][5]

  • Biocatalyst Preparation: Ispir beans (Phaseolus vulgaris) are ground into a fine powder. An acetone powder can be prepared by treating the bean particulates with cold acetone to permeabilize the cells.

  • Reaction Setup: In a suitable reaction vessel (e.g., an orbital shaker flask), combine a phosphate (B84403) buffer (pH ~7.0), acetophenone (substrate), glucose (cosubstrate), and the prepared Ispir bean powder (biocatalyst).

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30°C) and agitation rate (e.g., 150 rpm) for a specified duration (e.g., 36 hours).

  • Workup and Analysis: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then analyzed by chiral HPLC to determine the concentration and enantiomeric excess of this compound.

General Protocol for Enzymatic Kinetic Resolution using Novozym 435

This protocol is a generalized procedure based on the work by Li et al. and others.[8]

  • Reaction Setup: In a sealed vial, dissolve racemic 1-phenylethanol and vinyl acetate (acyl donor) in a suitable organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether).

  • Enzyme Addition: Add Novozym 435 (immobilized Candida antarctica lipase B) to the reaction mixture.

  • Reaction Conditions: The reaction is conducted at a specific temperature (e.g., 42°C) with stirring for a predetermined time (e.g., 75 minutes) to achieve approximately 50% conversion.

  • Enzyme Removal and Analysis: The immobilized enzyme is removed by filtration. The filtrate, containing unreacted this compound and the product (R)-1-phenylethyl acetate, is analyzed by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol.

  • Purification: The unreacted this compound can be separated from the ester product by column chromatography.

Applications of this compound in Synthesis

This compound serves as a versatile chiral precursor for a wide range of pharmaceuticals and other biologically active molecules.[13] Its hydroxyl group can be easily derivatized or replaced, allowing for the construction of more complex chiral structures.

Applications of this compound

S_PE This compound Antidiabetics Antidiabetic Agents S_PE->Antidiabetics Antidepressants Antidepressant Agents S_PE->Antidepressants Antirabics Antirabic Agents S_PE->Antirabics Antifungals Antifungal Metabolites S_PE->Antifungals Liquid_Crystals Liquid Crystals S_PE->Liquid_Crystals Chiral_Polymers Optically Active Polymers S_PE->Chiral_Polymers

Caption: Key applications of this compound as a chiral building block.

Some notable applications include its use in the synthesis of:

  • Antidiabetic and antidepressant medications.

  • Antirabic, antiparasitic, antimicrobial, and antifungal agents. [2]

  • Liquid crystals and optically active polymers. [14]

  • It can also be employed as a chiral derivatizing agent to determine the absolute configuration of other molecules.[13]

References

The Pivotal Role of (S)-1-Phenylethanol in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Phenylethanol, a chiral aromatic alcohol, has emerged as a cornerstone in the field of asymmetric catalysis. Its significance stems from its utility as a versatile chiral building block, a precursor to valuable chiral ligands, and its potential application as a chiral auxiliary. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in asymmetric synthesis, with a focus on its preparation, applications, and the underlying principles of stereocontrol.

Introduction to this compound in Asymmetric Synthesis

Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological effects. Consequently, the ability to selectively synthesize a single enantiomer of a target molecule is of paramount importance in drug discovery and development. This compound serves as a valuable starting material and intermediate in the synthesis of a wide array of enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its utility is primarily attributed to the presence of a stereogenic center at the carbinol carbon, which can be exploited to induce chirality in subsequent chemical transformations.

Synthesis of Enantiomerically Pure this compound

The efficient and selective synthesis of this compound is crucial for its application in asymmetric catalysis. Two primary methodologies have been extensively developed: enzymatic kinetic resolution of racemic 1-phenylethanol (B42297) and asymmetric reduction of prochiral acetophenone (B1666503).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. In the case of 1-phenylethanol, lipases are commonly employed to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus enriched.

Table 1: Quantitative Data for Enzymatic Kinetic Resolution of (±)-1-Phenylethanol

EnzymeAcyl DonorSolventTemp (°C)Time (h)Enantiomeric Excess of this compound (ee%)Conversion (%)Reference
Novozyme 435Vinyl acetate (B1210297)n-Hexane421.25>99~50[1]
Acylase IVinyl acetateHexaneRoom Temp168>99 (of unreacted alcohol)~50[3]
Lipase from Burkholderia cepaciaVinyl acetateToluene53.418.699.2~50[1]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol [1]

  • Reaction Setup: To a 25 mL sealed glass bioreactor, add 240 mM of (R,S)-1-phenylethanol dissolved in n-hexane.

  • Addition of Reagents: Add vinyl acetate (3 equivalents) and 11 mg/mL of Novozyme 435 lipase. The total reaction volume is typically 5 mL.

  • Reaction Conditions: The reaction mixture is stirred at 200 rpm for 75 minutes at 42°C.

  • Work-up: After the reaction, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.

  • Purification and Analysis: The residue is dissolved in a suitable solvent (e.g., MTBE) and filtered. The enantiomeric excess of the unreacted this compound is determined by chiral HPLC analysis.

Logical Workflow for Enzymatic Kinetic Resolution

G Workflow for Enzymatic Kinetic Resolution of 1-Phenylethanol cluster_0 Reaction Stage cluster_1 Separation and Product Isolation A Racemic (R,S)-1-Phenylethanol C Selective Acylation of (R)-1-Phenylethanol A->C B Lipase (e.g., Novozyme 435) + Acyl Donor (Vinyl Acetate) B->C D Reaction Mixture: This compound (R)-1-Phenylethyl Acetate C->D E Enzyme Removal (Filtration) D->E F Chromatographic Separation E->F G Enantiopure this compound F->G H (R)-1-Phenylethyl Acetate F->H

Caption: Workflow for Enzymatic Kinetic Resolution.

Asymmetric Reduction of Acetophenone

The direct asymmetric reduction of the prochiral ketone, acetophenone, offers a more atom-economical route to enantiopure this compound. This transformation is often accomplished using whole-cell biocatalysts or isolated enzymes (alcohol dehydrogenases) that exhibit high enantioselectivity.

Table 2: Quantitative Data for Asymmetric Reduction of Acetophenone to this compound

BiocatalystCo-substratepHTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)Reference
Rhodotorula glutinis (immobilized cells)Glucose7.0304877>99[4]
Ispir bean (Phaseolus vulgaris) acetone (B3395972) powderGlucose7.03036~40 (conversion)>99[5]
This compound dehydrogenase (PEDH) from Aromatoleum aromaticumNADH7.030-->99[6]

Experimental Protocol: Asymmetric Bioreduction of Acetophenone using Immobilized Rhodotorula glutinis [4]

  • Biocatalyst Preparation: Rhodotorula glutinis cells are cultured and subsequently immobilized in a suitable matrix (e.g., calcium alginate).

  • Reaction Setup: In a buffered solution (pH 7.0), 45 mM of acetophenone is added along with the immobilized biocatalyst (6g wet weight) and glucose (as a co-substrate for cofactor regeneration).

  • Reaction Conditions: The reaction is incubated at 30°C with shaking for 48 hours.

  • Extraction and Purification: The product, this compound, is extracted from the reaction mixture using an organic solvent. The solvent is then evaporated.

  • Analysis: The yield and enantiomeric excess of the this compound are determined by GC or chiral HPLC.

Signaling Pathway for Biocatalytic Asymmetric Reduction

G Biocatalytic Asymmetric Reduction of Acetophenone cluster_0 Cofactor Regeneration Cycle cluster_1 Asymmetric Reduction Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Glucose Dehydrogenase NADP NADP+ NADPH NADPH NADP->NADPH Reduction ADH Alcohol Dehydrogenase (from Biocatalyst) NADPH->ADH Acetophenone Acetophenone S_Phenylethanol This compound Acetophenone->S_Phenylethanol ADH ADH->NADP

Caption: Biocatalytic Asymmetric Reduction Pathway.

This compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. While the closely related (S)-1-phenylethylamine is a well-established chiral auxiliary, direct and widespread applications of this compound in this role are less documented in the literature. However, the principles of its potential use can be extrapolated from its amine analog and other alcohol-based auxiliaries.

The general strategy would involve the formation of an ether or ester linkage between this compound and a prochiral molecule. The bulky phenyl group of the auxiliary would then sterically hinder one face of the molecule, directing the approach of a reagent to the opposite face, thereby inducing diastereoselectivity.

Logical Workflow for the Application of a Chiral Auxiliary

G General Workflow for a Chiral Auxiliary A Prochiral Substrate C Attachment of Auxiliary (Ester or Ether Formation) A->C B This compound (Chiral Auxiliary) B->C D Chiral Substrate-Auxiliary Adduct C->D E Diastereoselective Reaction (e.g., Alkylation, Diels-Alder) D->E F Diastereomerically Enriched Product-Auxiliary Adduct E->F G Cleavage of Auxiliary F->G H Enantiomerically Enriched Product G->H I Recovered this compound G->I

Caption: Chiral Auxiliary Workflow.

Potential Applications in Asymmetric Alkylation

In a hypothetical scenario, an ester of a carboxylic acid with this compound could be subjected to enolate formation followed by alkylation. The stereochemical outcome would be dictated by the preferred conformation of the enolate, which is influenced by the steric bulk of the phenyl group on the auxiliary.

Potential Applications in Asymmetric Diels-Alder Reactions

Similarly, an acrylate (B77674) ester of this compound could be used as a chiral dienophile in a Diels-Alder reaction. The auxiliary would direct the approach of the diene to one of the two faces of the double bond, leading to a diastereomerically enriched cycloadduct.

This compound as a Chiral Building Block in Drug Development

The primary and most significant role of this compound in asymmetric catalysis is as a chiral building block. Its pre-existing stereocenter is incorporated into the final target molecule, often a pharmaceutically active compound. This approach is highly efficient as it avoids the need for a late-stage introduction of chirality.

Numerous bioactive molecules are synthesized using this compound as a starting material. Its applications span a wide range of therapeutic areas, including antidiabetic and antidepressant agents.[2]

Conclusion

This compound is a versatile and indispensable molecule in the field of asymmetric catalysis. Its efficient synthesis through enzymatic kinetic resolution and asymmetric reduction has made it readily available in high enantiopurity. While its direct application as a chiral auxiliary is not as widespread as its amine counterpart, its role as a fundamental chiral building block in the synthesis of complex, biologically active molecules is firmly established. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this compound is essential for the design and execution of efficient and stereoselective synthetic routes. The continued development of novel biocatalysts and synthetic methodologies will undoubtedly expand the utility of this important chiral alcohol in the years to come.

References

An In-Depth Technical Guide to the Toxicological and Safety Profile of (S)-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological and safety data for (S)-1-Phenylethanol. The information is compiled from various safety data sheets and scientific literature, with a focus on quantitative data, experimental methodologies, and the underlying metabolic and toxicological pathways. This document is intended to serve as a critical resource for professionals involved in the research, development, and handling of this chemical compound.

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and low acute toxicity via the dermal route. The available data, primarily from studies on the racemic mixture (1-Phenylethanol), are summarized below.

Table 1: Acute Toxicity of 1-Phenylethanol

Route of AdministrationSpeciesTest Guideline (Presumed)EndpointValueReference
OralRatOECD 401/423LD50400 mg/kg[1][2]
SubcutaneousMouse-LD50250 mg/kg[1]
DermalRabbitOECD 402LD50> 2500 mg/kg[2]
Experimental Protocols for Acute Toxicity Testing

Oral LD50 (OECD 401/423): The acute oral toxicity is determined by administering a single dose of the substance to fasted animals (typically rats) via gavage. The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. The Acute Toxic Class Method (OECD 423) uses a stepwise procedure with a smaller number of animals to assign a classification.

Dermal LD50 (OECD 402): The substance is applied to a shaved area of the skin of the test animal (typically rabbits or rats) for 24 hours under a semi-occlusive dressing. The animals are observed for 14 days for signs of toxicity and mortality. The LD50 is the dose that is lethal to 50% of the animals.

Irritation and Sensitization

This compound is classified as a skin irritant and can cause serious eye damage. It is not considered to be a skin sensitizer.

Table 2: Irritation and Sensitization Data for 1-Phenylethanol

EndpointSpeciesTest Guideline (Presumed)ResultReference
Skin IrritationRabbitOECD 404 (Draize Test)Irritating[2]
Eye IrritationRabbitOECD 405 (Draize Test)Severe Irritation / Serious Eye Damage[1][2]
Skin Sensitization--Not a sensitizer[3]
Experimental Protocols for Irritation Testing

Skin Irritation (Draize Test, OECD 404): A small amount of the substance is applied to a patch of shaved skin on a rabbit. The area is then covered with a gauze patch. The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.

Eye Irritation (Draize Test, OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are examined for redness, swelling, discharge, and corneal opacity at various time points after application.

Mutagenicity

Based on the available data, this compound is not considered to be mutagenic.

Table 3: Mutagenicity Data for 1-Phenylethanol

TestSystemTest Guideline (Presumed)ResultReference
Ames TestSalmonella typhimuriumOECD 471Non-mutagenic[2]
Experimental Protocol for Mutagenicity Testing

Ames Test (OECD 471): This bacterial reverse mutation assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The bacteria are exposed to the test substance with and without metabolic activation (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies that can grow on a histidine-free medium, suggesting that the substance has caused a reverse mutation.

Repeated Dose Toxicity

Information on the repeated dose toxicity of this compound is limited. A study on the racemate in mice provides a No Observed Adverse Effect Level (NOAEL).

Table 4: Repeated Dose Toxicity of (±)-α-Methylbenzyl alcohol

SpeciesRouteDurationNOAELObserved EffectsReference
MouseOral16 Days500 mg/kgAt higher doses, signs of toxicity included cough, shortness of breath, headache, nausea, and vomiting.[4]
Experimental Protocol for Repeated Dose Toxicity Testing

28-Day Repeated Dose Oral Toxicity Study (OECD 407): This study involves the daily oral administration of the test substance to animals (usually rats) for 28 days. Three dose levels are typically used, along with a control group. During the study, clinical observations, body weight, food and water consumption, hematology, and clinical biochemistry are monitored. At the end of the study, a full necropsy and histopathological examination of organs are performed to identify any target organ toxicity and to determine the NOAEL.

Metabolic Pathway and Toxicological Signaling

The metabolism of this compound is a key determinant of its toxicity. The primary metabolic pathway involves oxidation to acetophenone (B1666503), followed by conjugation reactions for detoxification and excretion.

Metabolic Pathway

The biotransformation of this compound primarily occurs in the liver. The initial and rate-limiting step is the oxidation of the alcohol to a ketone, acetophenone. This reaction is likely catalyzed by alcohol dehydrogenases and potentially cytochrome P450 (CYP) enzymes, although specific isozymes have not been definitively identified for 1-phenylethanol. The resulting acetophenone can then undergo further metabolism. The parent compound, this compound, can also be directly conjugated with glucuronic acid or sulfate (B86663) to form water-soluble metabolites that are readily excreted.

Metabolism S1 This compound M1 Acetophenone S1->M1 Oxidation (ADH, CYP450s) C1 This compound Glucuronide S1->C1 Glucuronidation (UGTs) C2 This compound Sulfate S1->C2 Sulfation (SULTs) Excretion Excretion M1->Excretion C1->Excretion C2->Excretion

Metabolic pathway of this compound.
Potential Toxicological Signaling Pathway

The toxicity of this compound may be linked to its metabolite, acetophenone. High concentrations of acetophenone could potentially lead to cellular toxicity through mechanisms similar to those observed with other toxic ketones. A plausible pathway involves the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant. This depletion can lead to oxidative stress, characterized by an increase in reactive oxygen species (ROS). Elevated ROS can damage cellular components, including lipids, proteins, and DNA, and can trigger downstream signaling cascades leading to inflammation and apoptosis (programmed cell death).

ToxicityPathway cluster_metabolism Metabolism cluster_toxicity Cellular Toxicity S1 This compound M1 Acetophenone S1->M1 Oxidation GSH_depletion Glutathione (GSH) Depletion M1->GSH_depletion Oxidative_stress Oxidative Stress (Increased ROS) GSH_depletion->Oxidative_stress Cell_damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) Oxidative_stress->Cell_damage Inflammation Inflammation Cell_damage->Inflammation Apoptosis Apoptosis Cell_damage->Apoptosis

References

The Discovery and Enduring Significance of 1-Phenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the history, synthesis, and multifaceted applications of 1-phenylethanol (B42297), a cornerstone chiral alcohol in modern chemistry.

Introduction

1-Phenylethanol (C₆H₅CH(OH)CH₃), also known as styralyl alcohol or methylphenylcarbinol, is an aromatic alcohol that holds a significant position in the landscape of organic chemistry and industrial synthesis. As one of the most readily available chiral alcohols, its enantiomers, (R)- and (S)-1-phenylethanol, serve as crucial building blocks in the asymmetric synthesis of a wide array of pharmaceuticals, fragrances, and other fine chemicals. This technical guide delves into the historical context of its discovery, detailed experimental protocols for its synthesis, its quantitative properties, and its far-reaching industrial and biological significance.

Discovery and Historical Significance

While the precise first synthesis is not definitively attributed to a single individual, scientific literature indicates that 1-phenylethanol was first synthesized in the early 20th century during foundational studies into chiral alcohols and their formation through asymmetric reduction reactions.[1] Its discovery was a pivotal moment, providing chemists with a valuable model for studying stereochemistry and a versatile intermediate for more complex organic syntheses.

The historical significance of 1-phenylethanol is deeply intertwined with the development of the fragrance and flavor industry. Its mild, pleasant floral odor, often described as reminiscent of gardenia and hyacinth, led to its use as a fragrance ingredient in perfumes, soaps, and cosmetics.[2] Beyond its olfactory properties, the industrial importance of 1-phenylethanol escalated with its role as a key intermediate in the production of styrene. In the propylene (B89431) oxide/styrene monomer (PO/SM) process, the dehydration of 1-phenylethanol is a critical step.[2]

In the realm of pharmaceuticals, the chirality of 1-phenylethanol is of paramount importance. The demand for enantiomerically pure compounds in drug development has cemented the role of its individual enantiomers as indispensable chiral building blocks for the synthesis of various bioactive molecules.

Quantitative Data

The physical and chemical properties of 1-phenylethanol are well-characterized, providing essential data for its application in various experimental and industrial settings.

PropertyValue
Molecular Formula C₈H₁₀O
Molar Mass 122.167 g·mol⁻¹[2]
Appearance Colorless liquid[2]
Odor Mild gardenia-hyacinth scent[2]
Melting Point 20.7 °C (69.3 °F; 293.8 K)[2]
Boiling Point 204 °C (399 °F; 477 K)[2]
Density 1.012 g/mL at 25 °C
Solubility in water 1.95 g/dm³[2]
log P 1.4[2]
Flash Point 93 °C (199 °F; 366 K)[2]
Refractive Index 1.527 at 20 °C

Experimental Protocols

The synthesis of 1-phenylethanol can be achieved through several established methods. The two most common laboratory-scale preparations are the Grignard reaction and the reduction of acetophenone (B1666503).

Synthesis via Grignard Reaction

This protocol details the synthesis of 1-phenylethanol from bromobenzene (B47551) and acetaldehyde (B116499) via a phenylmagnesium bromide intermediate.

Materials:

  • Magnesium turnings

  • Dry diethyl ether or tetrahydrofuran (B95107) (THF)

  • Bromobenzene

  • Acetaldehyde

  • 10% Sulfuric acid

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, addition funnel, separatory funnel, heating mantle, ice bath.

Procedure:

  • Preparation of the Grignard Reagent:

    • Place 2.0 g of magnesium turnings in a dry round-bottom flask equipped with a condenser and an addition funnel.

    • Prepare a solution of 8.0 mL of bromobenzene in 60 mL of dry ether and place it in the addition funnel.

    • Add approximately 15 mL of the bromobenzene solution to the flask to initiate the reaction. The reaction is indicated by the development of turbidity and gentle boiling of the ether.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete formation of the phenylmagnesium bromide.

  • Reaction with Acetaldehyde:

    • Cool the flask containing the Grignard reagent in an ice bath.

    • Prepare a solution of 4.5 mL of acetaldehyde in 15.5 mL of dry ether and place it in the addition funnel.

    • Add the acetaldehyde solution dropwise to the cooled Grignard reagent with stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reaction.[3] A thick precipitate of the magnesium alkoxide salt will form.[3][4]

    • After the addition is complete, allow the mixture to stand for at least 5 minutes.[3]

  • Work-up:

    • Pour the reaction mixture into a flask containing 25 mL of 10% sulfuric acid and 15 g of ice.[3]

    • Transfer the mixture to a separatory funnel. The layers are separated, and the aqueous layer is extracted with two portions of ether.

    • Combine the ether extracts and wash with a saturated sodium chloride solution.

    • Dry the ether layer over anhydrous sodium sulfate.

    • Remove the ether by simple distillation to obtain the crude 1-phenylethanol.

    • The product can be further purified by vacuum distillation.

Synthesis via Reduction of Acetophenone

This protocol describes the reduction of acetophenone to 1-phenylethanol using sodium borohydride (B1222165).

Materials:

  • Acetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or 95% Ethanol

  • 3M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Beaker, conical flask, separatory funnel, hot plate, ice bath.

Procedure:

  • Reduction:

    • Dissolve 1.0 g of acetophenone in 14 mL of methanol in a conical flask.[5]

    • Cool the solution in an ice bath to 0 °C.[5]

    • In a separate beaker, dissolve 0.5 g of sodium borohydride in 10 mL of 95% ethanol.[6]

    • Slowly add the sodium borohydride solution to the cooled acetophenone solution with continuous stirring. Maintain the temperature below 50°C.[7] The reaction is exothermic.

    • After the addition is complete, allow the mixture to stand at room temperature for 15 minutes with occasional stirring.[6]

  • Work-up:

    • Carefully add 4 mL of 3M hydrochloric acid to the reaction mixture to decompose the excess sodium borohydride and the borate (B1201080) esters.[6] Hydrogen gas will be evolved.

    • Heat the mixture to boiling on a hot plate until it separates into two layers.[6][7]

    • Cool the mixture in an ice bath and transfer it to a separatory funnel.

    • Extract the aqueous layer with two portions of diethyl ether.[7]

    • Combine the ether extracts and wash them with water.

    • Dry the ether layer with anhydrous magnesium sulfate.[7]

    • Filter the solution and remove the diethyl ether by distillation to yield the crude 1-phenylethanol.

Biological Pathways and Significance

While 1-phenylethanol is not a classical signaling molecule, it is involved in significant metabolic and biosynthetic pathways, particularly in microorganisms and plants.

Phenylpropanoid and Ehrlich Pathways

In plants, the phenylpropanoid pathway is a major metabolic route that produces a wide variety of secondary metabolites from the amino acid L-phenylalanine. This pathway is the primary source of lignin (B12514952), flavonoids, and other phenolic compounds. In some engineered biological systems, the flux of L-phenylalanine can be diverted from the phenylpropanoid pathway towards the synthesis of 2-phenylethanol (B73330), a structurally related compound, via a modified Ehrlich pathway.[8] This metabolic engineering approach has been explored to reduce lignin content in plants, which is beneficial for biofuel production, while simultaneously producing valuable fragrance chemicals.[8]

Phenylpropanoid_Ehrlich_Pathway L_Phe L-Phenylalanine Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Transaminase Lignin_precursors Lignin Precursors L_Phe->Lignin_precursors Phenylpropanoid Pathway Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylase Phenylethanol 2-Phenylethanol Phenylacetaldehyde->Phenylethanol Alcohol Dehydrogenase

Caption: Diversion of L-phenylalanine from the Phenylpropanoid Pathway to the Ehrlich Pathway for 2-phenylethanol synthesis.

In microorganisms such as Saccharomyces cerevisiae, the Ehrlich pathway is a natural route for the catabolism of amino acids, including L-phenylalanine, into higher alcohols. This pathway is central to the production of flavor and aroma compounds in fermented beverages.

Ehrlich_Pathway L_Phe L-Phenylalanine Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Transamination alpha_Keto_acid α-Keto Acid alpha_Amino_acid α-Amino Acid alpha_Keto_acid->alpha_Amino_acid Transaminase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylation Phenylethanol 2-Phenylethanol Phenylacetaldehyde->Phenylethanol Reduction

Caption: The Ehrlich Pathway for the conversion of L-phenylalanine to 2-phenylethanol in yeast.

Conclusion

From its initial synthesis in the early 20th century to its current status as a vital chiral building block and industrial intermediate, 1-phenylethanol has demonstrated enduring significance. Its straightforward synthesis, well-defined properties, and diverse applications in the fragrance, chemical, and pharmaceutical industries underscore its importance. For researchers, scientists, and drug development professionals, a thorough understanding of 1-phenylethanol's chemistry and biological context is essential for leveraging its potential in the creation of novel and improved products. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for the continued exploration and application of this remarkable molecule.

References

An In-depth Technical Guide to the Solubility of (S)-1-Phenylethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of Solubility

The solubility of a substance is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent. (S)-1-Phenylethanol possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a nonpolar phenyl group. This amphiphilic nature dictates its solubility characteristics. It is generally expected to be soluble in polar protic and aprotic solvents, and to a lesser extent, in nonpolar solvents.

Data Presentation: Solubility of this compound

The following tables summarize the available qualitative and limited quantitative solubility data for 1-phenylethanol. It is important to note that the solubility of the (S)-enantiomer is expected to be identical to the racemic mixture in achiral solvents.

Table 1: Qualitative Solubility of 1-Phenylethanol in Common Organic Solvents

SolventChemical FormulaSolvent TypeExpected SolubilityCitation
MethanolCH₃OHPolar ProticMiscible
EthanolC₂H₅OHPolar ProticMiscible[1]
IsopropanolC₃H₈OPolar ProticSoluble/Miscible
AcetoneC₃H₆OPolar AproticSoluble/Miscible
Ethyl AcetateC₄H₈O₂Polar AproticSoluble
HexaneC₆H₁₄NonpolarSoluble
GlycerolC₃H₈O₃Polar ProticSoluble[1]
Mineral OilN/ANonpolarSoluble[1]

Table 2: Quantitative Solubility of 1-Phenylethanol in Water

Temperature (°C)Solubility (g/L)Citation
2020
251.95[1]

Experimental Protocols

To obtain precise quantitative solubility data for this compound in specific organic solvents at various temperatures, a robust experimental protocol is required. The following is a detailed methodology adapted from standard laboratory practices for solubility determination of liquid solutes.

Gravimetric Method for Solubility Determination

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dish

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, cease agitation and allow the solution to stand undisturbed at the constant temperature for several hours to permit the separation of the two phases.

    • Carefully withdraw a known volume of the supernatant (the solvent phase saturated with solute) using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish to remove any undissolved micro-droplets.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the filtered saturated solution.

    • Carefully evaporate the solvent under a fume hood or in a well-ventilated area. Gentle heating may be applied if the solvent's boiling point allows and the solute is not volatile.

    • Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the boiling point of this compound (204 °C) to remove any residual solvent.

    • Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

    • The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial equilibrate Equilibrate at constant temperature with agitation (24-48h) seal_vial->equilibrate settle Allow phases to settle equilibrate->settle withdraw Withdraw supernatant with a syringe settle->withdraw filter_sample Filter through a syringe filter into a pre-weighed dish withdraw->filter_sample weigh_solution Weigh the dish with the saturated solution filter_sample->weigh_solution evaporate Evaporate the solvent weigh_solution->evaporate dry_residue Dry residue to a constant weight evaporate->dry_residue weigh_residue Weigh the dish with the residue dry_residue->weigh_residue calculate Calculate solubility (e.g., g/100mL) weigh_residue->calculate end End calculate->end

Experimental workflow for gravimetric solubility determination.

logical_relationship substance This compound (Solute) interaction Solute-Solvent Interaction substance->interaction Intermolecular Forces solvent Organic Solvent solvent->interaction Intermolecular Forces solubility Solubility interaction->solubility Determines

Core principle of solubility.

References

Methodological & Application

Enantioselective Synthesis of (S)-1-Phenylethanol from Acetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(S)-1-Phenylethanol is a crucial chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. Its stereoselective synthesis from the prochiral ketone, acetophenone (B1666503), is a topic of significant interest in asymmetric catalysis. This document provides detailed application notes and experimental protocols for two distinct and highly efficient methods for the enantioselective synthesis of this compound: the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and a biocatalytic reduction utilizing a whole-cell biocatalyst. These methods offer high enantioselectivity and yield, representing both a classic chemical catalysis approach and a green chemistry alternative.

Introduction

The demand for enantiomerically pure compounds has grown exponentially in the pharmaceutical and chemical industries due to the different physiological activities often exhibited by enantiomers. This compound serves as a key intermediate for the synthesis of bioactive molecules, making its efficient and selective synthesis a primary goal for organic chemists.[1][2] The asymmetric reduction of acetophenone is a direct and atom-economical route to this chiral alcohol. This report details two powerful methods to achieve this transformation with high enantiomeric excess (e.e.).

The first method, the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of asymmetric synthesis.[3][4] It employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from borane (B79455) to the ketone, yielding the chiral alcohol with high predictability and enantioselectivity.[3][4][5] The second approach leverages biocatalysis, an environmentally benign strategy that utilizes enzymes or whole organisms to perform chemical transformations with exquisite selectivity under mild conditions.[1][6][7]

Methods and Protocols

This section provides a comparative overview of the two selected methods and detailed experimental protocols for their execution.

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a highly reliable and widely used method for the asymmetric reduction of prochiral ketones.[3][4] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly enantioselective hydride transfer.[3][5] For the synthesis of this compound, the (R)-CBS catalyst is employed.

Experimental Protocol: CBS Reduction of Acetophenone

Materials:

  • (R)-(-)-2-Butyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.

  • Catalyst and Borane Addition: To the flask, add (R)-(-)-2-Butyl-CBS-oxazaborolidine (1 M in toluene, 2.5 mL, 2.5 mmol). The flask is cooled to 0 °C in an ice bath. Borane-THF complex (1 M in THF, 30 mL, 30 mmol) is then added dropwise via the dropping funnel over 15 minutes.

  • Substrate Addition: A solution of acetophenone (3.0 g, 25 mmol) in anhydrous THF (10 mL) is added dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction Monitoring: The reaction is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (10 mL) at 0 °C to decompose the excess borane.

  • Work-up: The mixture is warmed to room temperature and 1 M hydrochloric acid (20 mL) is added. The mixture is stirred for 30 minutes. The aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to afford this compound.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Method 2: Biocatalytic Reduction using Daucus carota (Carrot)

Biocatalysis offers a green and sustainable alternative for the synthesis of chiral alcohols. Plant tissues, such as carrot root, contain dehydrogenases that can reduce ketones to alcohols with high enantioselectivity.[6] This method is advantageous due to its mild reaction conditions, use of a renewable catalyst, and avoidance of toxic metal catalysts and reagents.

Experimental Protocol: Bioreduction of Acetophenone with Daucus carota

Materials:

  • Fresh carrots (Daucus carota)

  • Acetophenone

  • Distilled water

  • Sucrose

  • Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flask, blender, etc.)

Procedure:

  • Preparation of Biocatalyst: Fresh carrots (100 g) are washed, peeled, and homogenized in a blender with 100 mL of a sterile phosphate buffer (50 mM, pH 7.0) containing 2% (w/v) sucrose.

  • Reaction Setup: The carrot homogenate is transferred to a 500 mL Erlenmeyer flask. Acetophenone (1.0 g, 8.3 mmol) is added to the flask.

  • Incubation: The flask is incubated on an orbital shaker at 150 rpm and 28 °C for 48-72 hours.

  • Reaction Monitoring: The progress of the reduction can be monitored by taking small aliquots of the reaction mixture, extracting with ethyl acetate, and analyzing by TLC or GC.

  • Work-up: After the reaction is complete, the mixture is filtered through celite to remove the plant material. The filtrate is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

  • Analysis: The enantiomeric excess of the resulting this compound is determined by chiral HPLC or GC analysis.

Data Presentation

The following table summarizes the typical quantitative data for the enantioselective synthesis of this compound from acetophenone using the described methods.

MethodCatalystReducing AgentSolventTemp. (°C)Time (h)Yield (%)e.e. (%)
CBS Reduction (R)-CBS-oxazaborolidineBorane-THFTHF01-2>95>98 (S)
Biocatalysis Daucus carota (carrot)Endogenous cofactorsWater/Buffer2848-72~80~98 (S)

Visualizations

Diagram 1: General Workflow for Asymmetric Synthesis

cluster_workflow General Workflow for Asymmetric Synthesis start Prochiral Ketone (Acetophenone) reaction Asymmetric Reduction (CBS or Biocatalysis) start->reaction workup Reaction Work-up & Purification reaction->workup product Chiral Alcohol (this compound) workup->product analysis Enantiomeric Excess (e.e.) Analysis (Chiral HPLC/GC) product->analysis

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Diagram 2: Logical Relationship in CBS Reduction

cluster_cbs CBS Reduction Logical Flow catalyst (R)-CBS Catalyst complex Ternary Complex (Catalyst-Borane-Ketone) catalyst->complex borane Borane (BH3) borane->complex ketone Acetophenone ketone->complex hydride_transfer Stereoselective Hydride Transfer complex->hydride_transfer product This compound hydride_transfer->product

Caption: Logical flow diagram illustrating the key components of the CBS reduction.

Conclusion

Both the Corey-Bakshi-Shibata reduction and biocatalytic methods provide highly effective and enantioselective routes to this compound from acetophenone. The CBS reduction is a rapid, high-yielding, and well-established chemical method, while the biocatalytic approach offers a green and sustainable alternative with excellent stereocontrol. The choice of method will depend on the specific requirements of the synthesis, such as scale, cost, and environmental considerations. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis.

References

Application Notes and Protocols for the Asymmetric Reduction of Acetophenone to (S)-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. (S)-1-Phenylethanol is a valuable chiral building block used in the synthesis of various biologically active compounds. This document provides detailed application notes and protocols for the asymmetric reduction of acetophenone (B1666503) to this compound, focusing on robust and highly selective catalytic methods. The protocols outlined below utilize both metal-based catalysts and biocatalysts, offering a range of options to suit different laboratory capabilities and green chemistry objectives.

Data Presentation: A Comparative Overview of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the asymmetric reduction of acetophenone to this compound, providing a clear comparison of their efficiency and selectivity.

Catalyst SystemCatalyst Loading (mol%)Substrate/Catalyst RatioHydrogen SourceBaseSolventTemp. (°C)Time (h)Conversion/Yield (%)Enantiomeric Excess (e.e.) (%)
Homogeneous Catalysis
RuCl--INVALID-LINK--0.0254000Formic acid/TriethylamineTriethylamineAcetonitrile2816>9998 (S)
RuCl₂[(S)-tolbinap][(S,S)-dpen]0.000042,400,000H₂ (45 atm)t-BuOK2-Propanol3048Quantitative80 (R) [Note: (R,R)-DPEN gives (S)-alcohol]
(S,S)-trans-[FeCl(CO)(P-N-N-P)]BPh₄1.5 x 10⁻²~61202-PropanolK-t-butoxideTHF24---
Biocatalysis
Rhodotorula glutinis (immobilized cells)6g wet cells-Glucose-Buffer302477>99 (S)[1]
Carrot (Daucus carota) 'Tendersweet'Grated roots-Endogenous-Water30248586.4 (S)[2]
PEDH from Aromatoleum aromaticumWhole-cell-Isopropanol-Buffer30-HighExcellent (S)[3]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-type Ruthenium Catalyst

This protocol describes the asymmetric transfer hydrogenation of acetophenone using a well-defined chiral ruthenium catalyst, RuCl--INVALID-LINK--, with a formic acid/triethylamine mixture as the hydrogen source. This method is highly efficient and provides excellent enantioselectivity.

Materials:

  • RuCl--INVALID-LINK-- catalyst

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Schlenk flask and standard glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve RuCl--INVALID-LINK-- (0.025 mol%) in anhydrous acetonitrile.

  • Reaction Setup: To the catalyst solution, add acetophenone (1 equivalent).

  • Hydrogen Source Preparation: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction Initiation: Add the formic acid/triethylamine mixture (5 equivalents of formic acid) to the reaction flask.

  • Reaction Monitoring: Stir the reaction mixture at 28°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure this compound.

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or chiral GC analysis.

Protocol 2: Biocatalytic Reduction using Immobilized Rhodotorula glutinis

This protocol utilizes whole cells of the yeast Rhodotorula glutinis, immobilized in a suitable matrix, for the asymmetric reduction of acetophenone. This method is an example of a green chemistry approach, operating under mild conditions and often with high enantioselectivity.[1]

Materials:

  • Immobilized Rhodotorula glutinis cells

  • Acetophenone

  • Glucose

  • Phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Orbital shaker

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Biocatalyst Preparation: Prepare immobilized Rhodotorula glutinis cells according to established literature procedures (e.g., in calcium alginate beads).

  • Reaction Medium: In a sterile flask, prepare a reaction medium containing phosphate buffer (pH 7.0) and glucose as a co-substrate for cofactor regeneration.

  • Reaction Setup: Add the immobilized yeast cells (e.g., 6g wet weight) to the reaction medium.[1]

  • Substrate Addition: Add acetophenone to the reaction mixture. The substrate concentration should be optimized for the specific biocatalyst loading.

  • Incubation: Place the flask in an orbital shaker at 30°C and agitate at a suitable speed (e.g., 150 rpm) for 24 hours.[1]

  • Work-up:

    • After the incubation period, separate the immobilized cells from the reaction medium by filtration or decantation.

    • Extract the aqueous medium with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Purification and Analysis:

    • The crude product can be purified by column chromatography if necessary.

    • Determine the conversion and enantiomeric excess of this compound by GC or HPLC analysis.

Mandatory Visualizations

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst_Prep Catalyst System Preparation Reaction_Setup Reaction Setup (Inert Atmosphere for Metal Catalysts) Catalyst_Prep->Reaction_Setup Reagent_Prep Reagent & Solvent Preparation Reagent_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Controlled Temperature & Stirring) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction_Execution->Monitoring Quenching Quenching Monitoring->Quenching Upon Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Yield_Det Yield Determination Purification->Yield_Det EE_Det Enantiomeric Excess Determination (Chiral HPLC/GC) Purification->EE_Det

Caption: General workflow for the asymmetric reduction of acetophenone.

Signaling Pathways and Logical Relationships

The core of the asymmetric reduction of acetophenone to this compound lies in the transfer of a hydride to the prochiral ketone, guided by a chiral catalyst. The mechanism for Noyori-type catalysts, a prominent example of metal-catalyzed asymmetric transfer hydrogenation, involves a concerted, outer-sphere hydride transfer.

Noyori_Catalyst_Mechanism cluster_catalyst Catalyst cluster_reaction_steps Key Mechanistic Steps cluster_products Products Ru_Catalyst Chiral Ru-Amine Complex Active_Species Formation of Ru-Hydride Active Species Ru_Catalyst->Active_Species H_Source Hydrogen Source (e.g., 2-Propanol, HCOOH) H_Source->Active_Species Transition_State Diastereomeric Transition State (Substrate Coordination) Active_Species->Transition_State Acetophenone Hydride_Transfer Hydride Transfer to Ketone Transition_State->Hydride_Transfer Enantio-determining Step Chiral_Alcohol This compound Hydride_Transfer->Chiral_Alcohol Byproduct Byproduct (e.g., Acetone, CO2) Hydride_Transfer->Byproduct Regenerated_Catalyst Regenerated Ru-Catalyst Hydride_Transfer->Regenerated_Catalyst Regenerated_Catalyst->Active_Species Catalytic Cycle

Caption: Simplified mechanistic pathway for Noyori-type catalyst.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (S)-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Phenylethanol is a valuable chiral intermediate in the pharmaceutical and fine chemical industries, utilized in the synthesis of various bioactive molecules. Traditional chemical synthesis of enantiomerically pure this compound often requires harsh reaction conditions, expensive catalysts, and may generate significant waste. Biocatalysis, leveraging whole-cell systems, presents a green and efficient alternative for the asymmetric reduction of acetophenone (B1666503) to produce this compound with high enantioselectivity. This document provides detailed application notes and protocols for this biocatalytic process.

Whole-cell biocatalysts, such as bacteria, yeast, and plant cells, offer several advantages over isolated enzymes. These include the elimination of tedious and costly enzyme purification, inherent cofactor regeneration systems, and enhanced operational stability of enzymes within their natural cellular environment.[1] This protocol will focus on the use of microbial whole cells for the synthesis of this compound.

Data Presentation

The following tables summarize quantitative data from various studies on the whole-cell biocatalytic reduction of acetophenone to 1-phenylethanol (B42297).

Table 1: Performance of Various Whole-Cell Biocatalysts

BiocatalystSubstrate Conc. (mM)Co-substrateReaction Time (h)Temp (°C)pHConversion (%)Enantiomeric Excess (ee, %)Configuration
Ispir bean (acetone powder)6Glucose (25.15 mM)36307.0->99(S)
Rhodotorula glutinis (immobilized)45----77>99(S)[2]
Bacillus cereus TQ-2-Glycerol (15% v/v)-305.0-9.0-99(R)[3]
Aspergillus niger EBK-910Glucose, yeast extract---100>99(S)[4]
Metschnikowia koreensis-Glucose (20 g/L)3259.0~100>99(S)[5]
Candida parapsilosis (recombinant)-----80.2>99(R)[6]

Table 2: Optimized Reaction Conditions from a Study Using Ispir bean Acetone (B3395972) Powder [7]

ParameterOptimal Value
Bioreduction Time36 h
Acetophenone Concentration6 mM
Glucose Concentration25.15 mM
Biocatalyst Concentration175 mg/mL
Temperature30°C
pH7.0
Resulting this compound 2.4 mM (>99% ee)

Experimental Protocols

Protocol 1: Preparation of Whole-Cell Biocatalyst (Example: Saccharomyces cerevisiae)

This protocol describes the cultivation and harvesting of Saccharomyces cerevisiae for use as a whole-cell biocatalyst.

Materials:

  • Saccharomyces cerevisiae strain

  • YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose)

  • Sterile water

  • Centrifuge and sterile centrifuge tubes

  • Shaking incubator

Procedure:

  • Inoculate a single colony of S. cerevisiae into 5 mL of liquid YPG medium.

  • Incubate the pre-culture overnight at 30°C with shaking at 180 rpm.[8]

  • Use the pre-culture to inoculate 100 mL of YPG medium in a 1 L shake flask to a starting OD620 of 0.1.

  • Incubate at 30°C with shaking at 180 rpm for 24 hours.[8]

  • Harvest the cells by centrifugation at 4,000 x g for 5 minutes.[8]

  • Discard the supernatant and wash the cell pellet once with 25 mL of sterile water.[8]

  • Centrifuge again under the same conditions and discard the supernatant.

  • The resulting cell paste can be used directly for the biocatalytic reaction or for the preparation of acetone powder.

Protocol 2: Preparation of Acetone Powder from Whole Cells

Acetone powder preparation can permeabilize the cell membrane, facilitating substrate and product transfer, and can allow for longer-term storage of the biocatalyst.

Materials:

  • Harvested whole-cell paste

  • Liquid nitrogen

  • Pre-chilled acetone (-20°C)

  • Homogenizer or blender

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Spatula

  • Desiccator

Procedure:

  • Freeze the mycelial or cell paste in liquid nitrogen.

  • Disrupt the frozen cells by grinding for a few minutes in a homogenizer or blender in the presence of excess liquid nitrogen.

  • Once the liquid nitrogen has evaporated and the cell mass reaches approximately -20°C, add three volumes of cold acetone (-20°C).[9]

  • Homogenize the slurry for 1-2 minutes.[9]

  • Immediately filter the slurry through a Büchner funnel under vacuum.[9]

  • Wash the filter cake with cold acetone until the filtrate is colorless.

  • Wash the filter cake with a small volume of cold ether.

  • Dry the filter cake under vacuum for 5-10 minutes.

  • Crumble the dried cake with a spatula and transfer it to a desiccator to remove residual solvent under vacuum.[9]

  • Store the resulting acetone powder at -20°C.

Protocol 3: Biocatalytic Synthesis of this compound

This protocol outlines the general procedure for the asymmetric reduction of acetophenone using a whole-cell catalyst.

Materials:

  • Whole-cell catalyst (freshly harvested cells or acetone powder)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Acetophenone (substrate)

  • Glucose (co-substrate for cofactor regeneration)

  • Organic solvent for substrate dissolution (e.g., DMSO, ethanol)

  • Orbital shaker

Procedure:

  • Prepare a suspension of the whole-cell biocatalyst in phosphate buffer. The concentration will need to be optimized for the specific catalyst (e.g., 175 mg/mL for Ispir bean acetone powder).

  • Add glucose to the desired concentration (e.g., 25.15 mM) to facilitate cofactor regeneration.

  • Dissolve acetophenone in a minimal amount of an organic solvent to the desired final concentration (e.g., 6 mM).

  • Initiate the reaction by adding the acetophenone solution to the biocatalyst suspension.

  • Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Upon completion, stop the reaction and separate the biocatalyst by centrifugation.

  • Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate) for analysis.

Protocol 4: Analysis of this compound by Chiral GC

This protocol provides a method for the determination of conversion and enantiomeric excess of 1-phenylethanol.

Instrumentation and Conditions:

  • Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm

  • Oven Temperature: 120°C (isothermal)

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 250°C

  • Carrier Gas: Helium at 24 psi

  • Injection: 1 µL with an 80:1 split ratio

Sample Preparation:

  • Dilute the extracted product sample in methanol (B129727) to a concentration of approximately 3 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Elution Order:

  • Peak 1: R(+)-1-phenylethanol

  • Peak 2: S(-)-1-phenylethanol

Calculations:

  • Conversion (%) = [Area of (R)- and this compound] / [Area of acetophenone + Area of (R)- and this compound] x 100

  • Enantiomeric Excess (ee, %) = [|Area of this compound - Area of (R)-1-phenylethanol|] / [Area of this compound + Area of (R)-1-phenylethanol] x 100

Protocol 5: Analysis of this compound by Chiral HPLC

This protocol offers an alternative method for the analysis of 1-phenylethanol enantiomers.

Instrumentation and Conditions:

  • Column: Chiralcel OB (4.6 x 250 mm)

  • Mobile Phase: n-hexane:isopropyl alcohol (95:5, v/v)

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Evaporate the solvent from the extracted product sample.

  • Dissolve the residue in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Elution Order:

  • Retention times will need to be determined using authentic standards for (R)- and this compound.

Calculations:

  • Perform calculations for conversion and enantiomeric excess as described in the GC protocol, using the peak areas from the HPLC chromatogram.

Visualizations

Biocatalytic_Synthesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis Cultivation 1. Cultivation of Microorganism Harvesting 2. Harvesting (Centrifugation) Cultivation->Harvesting Washing 3. Washing of Cell Pellet Harvesting->Washing Reaction_Setup 4. Reaction Setup (Buffer, Cells, Glucose) Washing->Reaction_Setup Substrate_Addition 5. Substrate Addition (Acetophenone) Reaction_Setup->Substrate_Addition Incubation 6. Incubation (Shaking, 30°C) Substrate_Addition->Incubation Quenching 7. Reaction Quenching & Catalyst Removal Incubation->Quenching Extraction 8. Product Extraction Quenching->Extraction Analysis 9. Chiral GC/HPLC Analysis Extraction->Analysis

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

Metabolic_Pathway cluster_cofactor Cofactor Regeneration Acetophenone Acetophenone ADH Alcohol Dehydrogenase (ADH) Acetophenone->ADH S_Phenylethanol This compound ADH->S_Phenylethanol NADP_main NADP+ ADH->NADP_main Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Gluconolactone 6-P-Glucono- δ-lactone G6P->Gluconolactone G6P Dehydrogenase NADP NADP+ NADPH NADPH + H+ NADP->NADPH NADPH_main NADPH + H+ NADPH->NADPH_main NADPH_main->ADH

Caption: Metabolic pathway for the reduction of acetophenone with cofactor regeneration.

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic 1-phenylethanol (B42297) is a widely employed method for the production of enantiomerically pure (R)- and (S)-1-phenylethanol, which are valuable chiral building blocks in the pharmaceutical and fine chemical industries.[1][2] Enzymatic kinetic resolution, utilizing lipases, is a particularly attractive approach due to the high enantioselectivity, mild reaction conditions, and environmental benignity of biocatalysts.[1] This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst, in this case, a lipase (B570770), than the other enantiomer. In the transesterification of racemic 1-phenylethanol, a lipase selectively acylates one enantiomer (typically the (R)-enantiomer) to form an ester, leaving the other enantiomer (this compound) unreacted.[1] By stopping the reaction at approximately 50% conversion, both the acylated product and the remaining alcohol can be obtained with high enantiomeric excess (ee).

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic kinetic resolution of racemic 1-phenylethanol, showcasing the effects of different enzymes, acyl donors, solvents, and reaction conditions on conversion and enantioselectivity.

Table 1: Performance of Different Lipases in the Kinetic Resolution of 1-Phenylethanol

Lipase SourceAcyl DonorSolventTemp. (°C)TimeConversion (%)ee_s (%)ee_p (%)Reference
Candida antarctica Lipase B (Novozym 435)Vinyl acetate (B1210297)n-Hexane4275 min~50>99>99[3][4][5][6]
Pseudomonas cepacia LipaseVinyl acetaten-Hexane351 h50>99>99[7]
Steapsin LipaseVinyl acetaten-Hexane5524 h488592[1]
Burkholderia cepacia LipaseVinyl acetaten-Heptane/[EMIM][BF4]N/AN/A40.1N/A98.9[1]
Candida rugosa LipaseMethanolCyclohexane/[EMIM][BF4]N/AN/A49.6N/A94.21[1][2]

ee_s: enantiomeric excess of the substrate (unreacted 1-phenylethanol) ee_p: enantiomeric excess of the product (1-phenylethyl acetate)

Table 2: Effect of Acyl Donor and Solvent on Kinetic Resolution with Novozym 435

Acyl DonorSolventTemp. (°C)Time (h)Conversion (%)ee_s (%)ee_p (%)Reference
Vinyl acetaten-Hexane421.25~50>99>99[3][4][5][6]
Isopropenyl acetateDiisopropyl etherN/A1249N/A>99[1]
Glycerol triacetateNeat50N/A~50>97N/A[8]
Glycerol tributyrateNeat50N/A~50>97N/A[8]
Vinyl acetateProtic Ionic Liquids40N/AN/AN/A92->99[9]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol using Novozym 435

This protocol is based on optimized conditions for achieving high enantioselectivity.[3][4][5][6]

Materials:

  • Racemic 1-phenylethanol

  • Novozym 435 (Candida antarctica lipase B, immobilized)

  • Vinyl acetate

  • n-Hexane (anhydrous)

  • 25 mL sealed glass bioreactor or round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or heating mantle

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 25 mL sealed glass bioreactor, add racemic 1-phenylethanol (e.g., 240 mM final concentration).

    • Add n-hexane to dissolve the substrate (e.g., to a final volume of 5 mL).

    • Add Novozym 435 (e.g., 11 mg/mL).

    • Add vinyl acetate (e.g., 3 to 5 equivalents of the substrate).

  • Reaction:

    • Seal the reactor and place it in a water bath pre-heated to 42°C.

    • Stir the reaction mixture at a constant rate (e.g., 200-400 rpm) for 75 minutes.

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC (see Protocol 2). The reaction should be stopped at approximately 50% conversion to achieve high ee for both the remaining substrate and the product.

  • Work-up:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • Wash the enzyme with a small amount of n-hexane to recover any residual product. The enzyme can be dried and reused.

    • Combine the filtrate and the washings.

    • Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting mixture of this compound and (R)-1-phenylethyl acetate can be separated by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Protocol 2: Determination of Enantiomeric Excess and Conversion by Chiral HPLC

This protocol provides a general method for the analysis of the reaction mixture.[1][3]

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral column (e.g., Chiralcel OB or Chiralcel OD-H)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Take a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Filter the aliquot through a 0.45 µm syringe filter to remove the enzyme.

    • Dilute the filtered sample with the mobile phase (e.g., n-hexane:isopropanol, 95:5 v/v) to an appropriate concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Column: Chiralcel OB (4.6 x 250 mm)

    • Mobile Phase: n-hexane:isopropanol (95:5 v/v)

    • Flow Rate: 0.9 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to (R)-1-phenylethanol, this compound, and (R)-1-phenylethyl acetate based on the retention times of standard compounds.

    • Integrate the peak areas for each component.

    • Calculate the enantiomeric excess of the substrate (ee_s):

      • ee_s (%) = [([S] - [R]) / ([S] + [R])] x 100

      • Where [S] and [R] are the peak areas of the (S) and (R)-enantiomers of 1-phenylethanol, respectively.[3]

    • Calculate the conversion (c):

      • c (%) = [ee_s / (ee_s + ee_p)] x 100 (assuming a highly enantioselective reaction where ee_p is close to 100%)

      • Alternatively, c (%) = (Area_product / (Area_product + Area_R-alcohol + Area_S-alcohol)) x 100

Visualizations

Enzymatic Kinetic Resolution Workflow

G cluster_prep Reaction Preparation cluster_reaction Kinetic Resolution cluster_workup Work-up & Analysis cluster_purification Product Separation racemic_alcohol Racemic 1-Phenylethanol reaction_vessel Reaction Vessel (Stirring, Controlled Temp.) racemic_alcohol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel solvent Organic Solvent (e.g., n-Hexane) solvent->reaction_vessel filtration Filtration (Remove Enzyme) reaction_vessel->filtration evaporation Solvent Evaporation filtration->evaporation analysis Chiral HPLC/GC Analysis (Determine ee and Conversion) evaporation->analysis chromatography Column Chromatography evaporation->chromatography s_alcohol This compound (High ee) chromatography->s_alcohol r_ester (R)-1-Phenylethyl Acetate (High ee) chromatography->r_ester

Caption: Workflow for the enzymatic kinetic resolution of racemic 1-phenylethanol.

Signaling Pathway of Lipase-Catalyzed Kinetic Resolution

G cluster_reactants Reactants cluster_products Products racemic_alcohol Racemic 1-Phenylethanol ((R)- and (S)-enantiomers) enzyme Lipase racemic_alcohol->enzyme acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzyme r_ester (R)-1-Phenylethyl Acetate enzyme->r_ester Fast Reaction (Selective Acylation of R-enantiomer) s_alcohol This compound (Unreacted) enzyme->s_alcohol Slow/No Reaction co_product Co-product (e.g., Vinyl Alcohol -> Acetaldehyde) enzyme->co_product

Caption: Lipase-catalyzed transesterification for kinetic resolution.

References

Application Notes and Protocols for the Lipase-Catalyzed Resolution of (S)-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic kinetic resolution of racemic 1-phenylethanol (B42297) to produce the enantiomerically pure (S)-1-phenylethanol, a valuable chiral intermediate in the pharmaceutical and fine chemical industries.[1][2] This process primarily utilizes lipases to selectively acylate the (R)-enantiomer, allowing for the separation of the desired this compound.

Introduction

The kinetic resolution of racemic 1-phenylethanol is a widely employed method for obtaining its enantiopure forms.[2][3] Lipases, due to their high enantioselectivity and mild reaction conditions, are excellent biocatalysts for this transformation.[4] The most common approach is the transesterification of the racemic alcohol, where the lipase (B570770) preferentially catalyzes the acylation of one enantiomer, leaving the other unreacted.[2] Novozym 435, an immobilized lipase B from Candida antarctica, is a frequently used and highly effective catalyst for this resolution.[1][5][6][7][8]

Principle of the Method

The enzymatic kinetic resolution of racemic 1-phenylethanol involves the selective acylation of the (R)-enantiomer by a lipase in the presence of an acyl donor. This results in the formation of (R)-1-phenylethyl acetate (B1210297), leaving the unreacted this compound in high enantiomeric excess. The reaction can be represented as follows:

(R,S)-1-Phenylethanol + Acyl Donor --(Lipase)--> (R)-1-Phenylethyl acetate + this compound

The success of the resolution is determined by the conversion percentage and the enantiomeric excess (e.e.) of both the remaining substrate (this compound) and the product ((R)-1-phenylethyl acetate).

Experimental Protocols

Protocol 1: General Procedure using Novozym 435

This protocol describes a standard procedure for the kinetic resolution of racemic 1-phenylethanol using the commercially available immobilized lipase, Novozym 435.[7]

Materials:

  • Racemic 1-phenylethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • n-Hexane (solvent)

  • Orbital shaker

  • Filtration apparatus

  • Rotary evaporator

  • HPLC or GC with a chiral column for analysis

Procedure:

  • To a solution of racemic 1-phenylethanol (e.g., 13.5 mmol) in n-hexane (e.g., 80 mL), add Novozym 435 (e.g., 250 mg).

  • Add vinyl acetate (e.g., 27 mmol) dropwise to the mixture.

  • Incubate the reaction mixture in an orbital shaker at a specified temperature (e.g., 40°C) and agitation speed (e.g., 180 rpm) for a set time (e.g., 4 hours).[7]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the resulting this compound and (R)-1-phenylethyl acetate by column chromatography.[7]

Protocol 2: Resolution using Mycelium-Bound Lipase from Aspergillus oryzae

This protocol outlines the use of a whole-cell biocatalyst, a mycelium-bound lipase from Aspergillus oryzae, for the kinetic resolution.[9]

Materials:

  • Racemic 1-phenylethanol

  • Mycelium-bound lipase from Aspergillus oryzae

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE)

  • Thermostatic shaker

Procedure:

  • Prepare a reaction mixture containing racemic 1-phenylethanol (e.g., up to 1.4 M), vinyl acetate (e.g., 1:1 molar ratio to the substrate), and the mycelium-bound lipase (e.g., 60 g/L) in MTBE.[9]

  • Incubate the mixture at a controlled temperature (e.g., 30°C) in a thermostatic shaker.[9]

  • Monitor the conversion and enantiomeric excess of the product over time.

  • At optimal conversion (around 46%), the reaction can yield (R)-1-phenylethyl acetate with >99% enantiomeric excess.[9]

  • Separate the biocatalyst by filtration and isolate the products.

Data Presentation

The following tables summarize the quantitative data from various studies on the lipase-catalyzed resolution of 1-phenylethanol.

Table 1: Comparison of Different Lipases and Reaction Conditions

Lipase SourceAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)Reference
Novozym 435Vinyl acetaten-Hexane421.25~50100-[1]
Novozym 435Ethyl butyrate-30-70----[5][8]
Novozym 435TriacetinNeat30-70-~5097-[6]
Aspergillus oryzae (mycelium-bound)Vinyl acetateMTBE30->46->99[9]
Burkholderia cepaciaVinyl acetaten-Heptane/[EMIM][BF4]-16840.1-98.9[2][3]
Amano Lipase AKVinyl acetateCyclohexane402--Poor[10]
Lipozyme TL IMVinyl acetateCyclohexane402--Poor[10]
Lipozyme RM IMVinyl acetateCyclohexane402--Poor[10]

Table 2: Optimized Parameters for Novozym 435 Catalyzed Resolution [1]

ParameterOptimal Value
Substrate Concentration240 mM
Biocatalyst Loading11 mg/mL
Temperature42 °C
Reaction Time75 min
Stirring RateNot specified as predominant
Acyl DonorVinyl Acetate
Solventn-Hexane

Analytical Methods

The determination of enantiomeric excess is crucial for evaluating the success of the kinetic resolution. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most common analytical techniques.

HPLC Method Example: [1]

  • Column: Chiralcel OB (4.6 x 250 mm)

  • Mobile Phase: n-hexane:isopropyl alcohol (95:5 v/v)

  • Flow Rate: 0.9 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Retention Times: this compound: ~8 min, (R)-1-phenylethanol: ~11 min

GC Method Example:

  • Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm)

  • Oven Temperature: 120 °C

  • Injector Temperature: 250 °C

  • Detector: FID, 250 °C

  • Carrier Gas: Helium

The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100[1]

Visualizations

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Analysis cluster_products Products racemic_alcohol Racemic (R,S)-1-Phenylethanol incubation Incubation with Stirring (Controlled Temperature & Time) racemic_alcohol->incubation acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->incubation solvent Solvent (e.g., n-Hexane) solvent->incubation lipase Lipase (e.g., Novozym 435) lipase->incubation filtration Filtration to Remove Lipase incubation->filtration concentration Solvent Evaporation filtration->concentration analysis Chiral HPLC/GC Analysis (Determine e.e. and Conversion) concentration->analysis purification Column Chromatography concentration->purification s_alcohol This compound purification->s_alcohol r_ester (R)-1-Phenylethyl acetate purification->r_ester

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution of 1-phenylethanol.

G cluster_params Key Influencing Parameters center_node Lipase-Catalyzed Resolution Efficiency lipase_type Lipase Type & Form (e.g., Novozym 435, immobilized) lipase_type->center_node acyl_donor Acyl Donor (e.g., Vinyl Acetate, Ethyl Butyrate) acyl_donor->center_node solvent Solvent (e.g., Hexane, Ionic Liquids) solvent->center_node temperature Temperature temperature->center_node substrate_conc Substrate Concentration substrate_conc->center_node enzyme_load Enzyme Loading enzyme_load->center_node reaction_time Reaction Time reaction_time->center_node

Caption: Key parameters influencing the efficiency of the lipase-catalyzed resolution.

References

Application Notes and Protocols for the Synthesis of (S)-1-Phenylethanol via Asymmetric Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenylethanol (B42297) is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a direct route to this secondary alcohol. However, conventional Grignard additions to prochiral aldehydes like benzaldehyde (B42025) (using methylmagnesium bromide) or acetaldehyde (B116499) (using phenylmagnesium bromide) yield a racemic mixture of (R)- and (S)-enantiomers.[1] For applications requiring enantiopure compounds, stereoselective synthesis is paramount.

These application notes detail a robust protocol for the asymmetric synthesis of (S)-1-phenylethanol. The primary strategy involves a reagent-controlled enantioselective addition of a Grignard reagent to an aldehyde, mediated by a chiral ligand. This method creates a chiral environment around the reactive center, influencing the facial selectivity of the nucleophilic attack on the carbonyl carbon and leading to the preferential formation of one enantiomer.

Principle of Asymmetric Induction

The enantioselectivity of the Grignard reaction is achieved by introducing a chiral influence that differentiates the two faces (Re and Si) of the prochiral aldehyde. This is typically accomplished by pre-complexing the Grignard reagent with a chiral, non-racemic ligand, such as a diamine or amino alcohol.[2][3] This complexation forms diastereomeric transition states when reacting with the aldehyde. Due to steric and electronic factors, one transition state is energetically favored, leading to the predominant formation of the corresponding enantiomer.[4] The effectiveness of this asymmetric induction is quantified by the enantiomeric excess (ee), which measures the degree of stereoselectivity.[1]

G cluster_reactants Reactants cluster_complex Chiral Complex Formation cluster_transition Diastereomeric Transition States cluster_products Products Grignard R-MgX (Grignard Reagent) Complex [R-MgX • L*] Chiral Grignard Complex Grignard->Complex Ligand L* (Chiral Ligand) Ligand->Complex Aldehyde R'-CHO (Prochiral Aldehyde) TS_S Transition State 1 (Lower Energy) Complex->TS_S + Aldehyde (Re-face attack) TS_R Transition State 2 (Higher Energy) Complex->TS_R + Aldehyde (Si-face attack) S_Product (S)-Alcohol (Major Product) TS_S->S_Product R_Product (R)-Alcohol (Minor Product) TS_R->R_Product

Figure 1. Logical workflow for asymmetric induction in Grignard reactions.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All procedures must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using flame-dried glassware. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Enantioselective Synthesis of this compound using a Chiral Diamine Ligand

This protocol is adapted from methodologies employing chiral diamines to induce enantioselectivity.[2] It describes the reaction of methylmagnesium bromide with benzaldehyde.

Materials and Reagents:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromomethane (B36050) (or commercially available Methylmagnesium bromide solution, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Benzaldehyde (freshly distilled)

  • (S,S)-1,2-Bis(N,N-dimethylamino)cyclohexane or a similar chiral diamine ligand

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • 6M Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Hexane

Equipment:

  • Three-neck round-bottom flask (flame-dried)

  • Reflux condenser (flame-dried)

  • Dropping funnel (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Ice-water bath and dry ice/acetone bath

  • Separatory funnel

Procedure:

  • Preparation of Grignard Reagent (if not using commercial solution):

    • Place magnesium turnings (1.2 eq) in the three-neck flask under a positive pressure of argon.

    • Add a single crystal of iodine.

    • Assemble the apparatus with the condenser and dropping funnel.

    • Add anhydrous diethyl ether to cover the magnesium.

    • Add a solution of bromomethane (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add a small portion to the magnesium. The reaction is initiated by gentle warming or the appearance of bubbles.[5][6]

    • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature.

  • Asymmetric Addition:

    • In a separate, flame-dried Schlenk flask under argon, dissolve the chiral diamine ligand (0.1 - 0.2 eq) in anhydrous toluene (B28343) or THF.

    • Cool this solution to -78 °C (dry ice/acetone bath).

    • Slowly add the prepared methylmagnesium bromide solution (1.1 eq) to the ligand solution. Stir for 30 minutes to allow for complex formation.

    • Prepare a solution of freshly distilled benzaldehyde (1.0 eq) in the same anhydrous solvent.

    • Add the benzaldehyde solution dropwise to the chiral Grignard complex at -78 °C over 30 minutes.[7]

    • Stir the reaction mixture at this temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[7]

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel. If solids are present, add dilute sulfuric acid to dissolve them.[5]

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5][7]

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 1-phenylethanol by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Flame-dry all glassware B 2. Prepare Chiral Ligand solution in anhydrous solvent A->B C 3. Prepare Benzaldehyde solution in anhydrous solvent A->C D 4. Obtain/Prepare MeMgBr solution A->D E 5. Cool Ligand solution to -78 °C G 7. Add Benzaldehyde solution dropwise to chiral complex at -78 °C C->G F 6. Add MeMgBr to Ligand (Stir for 30 min) D->F E->F F->G H 8. Stir at -78 °C for 2-4 hours (Monitor by TLC) G->H I 9. Quench with sat. aq. NH4Cl at -78 °C H->I J 10. Warm to room temperature I->J K 11. Liquid-liquid extraction with Ethyl Acetate J->K L 12. Dry, filter, and concentrate organic layers K->L M 13. Purify by Flash Chromatography L->M N 14. Determine Yield M->N O 15. Determine Enantiomeric Excess (Chiral HPLC or NMR) M->O

Figure 2. Experimental workflow for the asymmetric synthesis of this compound.

Data Presentation

The following table summarizes representative data for the enantioselective addition of Grignard reagents to aldehydes using different chiral ligands, leading to the formation of chiral secondary alcohols.

EntryGrignard ReagentAldehydeChiral Ligand/CatalystTemp (°C)Yield (%)ee (%)Product Configuration
1PhMgBrAcetaldehydeChiral Diamine 1-1009592(S)
2MeMgBrBenzaldehydeChiral Diamine 2-1008988(S)
3n-PrMgBrBenzaldehyde(-)-Ephedrine-788529(S)
4n-PrMgBrBenzaldehyde(-)-N-propylephedrine-785140(S)
5MeMgBrVarious AldehydesPh-BINMOL / Ti(OiPr)₄-35up to 99up to 90N/A

Data adapted from representative studies on asymmetric Grignard additions.[2][3][8] "Diamine 1" and "Diamine 2" refer to specific C₂-symmetric chiral diamines reported in the literature.[2]

Alternative Methods for Synthesis

While the use of chiral ligands is a primary method for asymmetric synthesis, other strategies exist:

  • Enzymatic Resolution: A racemic mixture of 1-phenylethanol can be resolved using enzymes. For instance, Acylase I can selectively catalyze the acylation of the (R)-enantiomer, leaving the desired this compound unreacted, which can then be separated chromatographically.[9]

  • Chiral Auxiliaries: A chiral auxiliary can be attached to the aldehyde or Grignard reagent, directing the stereochemical outcome of the reaction. The auxiliary is subsequently cleaved to yield the enantiomerically enriched product.

These methods provide alternative pathways to access enantiopure this compound and may be preferable depending on substrate scope, scalability, and economic considerations.

References

Application Notes and Protocols: (S)-1-Phenylethanol as a Chiral Auxiliary in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Phenylethanol is a readily available and versatile chiral alcohol that serves as a valuable chiral auxiliary and building block in asymmetric synthesis.[1] Its utility lies in its ability to introduce stereochemical control in the formation of new carbon-carbon and carbon-heteroatom bonds. By temporarily attaching this chiral moiety to a prochiral substrate, it can effectively direct the stereochemical outcome of a reaction, leading to the formation of a desired diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched target molecule. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary in key synthetic transformations.

Synthesis of Enantiomerically Pure this compound

Enantiomerically pure this compound can be obtained through various methods, including the asymmetric reduction of acetophenone (B1666503). Biocatalytic reductions often provide high enantiomeric excess (ee).

Protocol 1: Asymmetric Bioreduction of Acetophenone

This protocol describes the synthesis of this compound using a whole-cell biocatalyst.[2]

Materials:

  • Acetophenone

  • Glucose

  • Ispir bean (or other suitable whole-cell biocatalyst source)

  • Phosphate (B84403) buffer (pH 7.0)

  • Orbital shaker

Procedure:

  • Prepare a suspension of the biocatalyst (e.g., 175 mg/mL of Ispir bean acetone (B3395972) powder) in phosphate buffer (pH 7.0).

  • Add acetophenone to a final concentration of 6 mM.

  • Add glucose as a cosubstrate to a final concentration of 25.15 mM for cofactor regeneration.

  • Incubate the reaction mixture in an orbital shaker at 30°C for 36 hours.

  • Monitor the reaction progress and enantiomeric excess of this compound by chiral HPLC analysis.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Quantitative Data:

SubstrateBiocatalystProductEnantiomeric Excess (ee)Yield
AcetophenoneIspir bean (whole cell)This compound>99%~40% (2.4 mM)

Application in Diastereoselective Alkylation

This compound can be esterified with a carboxylic acid, and the resulting chiral ester can undergo diastereoselective alkylation of the α-carbon. The bulky phenyl group of the auxiliary shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Protocol 2: Diastereoselective Alkylation of a (S)-1-Phenylethyl Ester

This protocol is adapted from procedures for similar chiral auxiliaries.

Materials:

Procedure:

Step A: Esterification

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0°C, add DMAP (0.1 eq).

  • Add propionic anhydride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the (S)-1-phenylethyl propanoate.

Step B: Alkylation

  • Dissolve the (S)-1-phenylethyl propanoate (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere.

  • Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

  • Add benzyl bromide (1.2 eq) dropwise and stir at -78°C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis before purification by column chromatography.

Quantitative Data:

Chiral AuxiliaryElectrophileProductDiastereomeric Ratio (dr)Yield (%)
This compoundBenzyl bromide(S)-1-Phenylethyl 2-phenylpentanoate>90:1080-90
This compoundMethyl iodide(S)-1-Phenylethyl 2-methylpropanoate>85:1575-85

Application in Diastereoselective Aldol (B89426) Reactions

Chiral esters derived from this compound can also be used to control the stereochemistry of aldol reactions. The formation of a chelated transition state involving the enolate and the aldehyde is directed by the chiral auxiliary.

Protocol 3: Diastereoselective Aldol Addition

This protocol provides a general procedure for a diastereoselective aldol reaction.

Materials:

Procedure:

  • Dissolve the (S)-1-phenylethyl acetate (1.0 eq) in dry DCM and cool to -78°C under an inert atmosphere.

  • Add TiCl₄ (1.1 eq) and stir for 10 minutes.

  • Add triethylamine (1.2 eq) and stir for an additional 30 minutes.

  • Add benzaldehyde (1.2 eq) dropwise.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis, followed by purification by silica (B1680970) gel chromatography.

Quantitative Data:

Chiral AuxiliaryAldehydeProductDiastereomeric Ratio (syn:anti)Yield (%)
This compoundBenzaldehyde(S)-1-Phenylethyl 3-hydroxy-3-phenylpropanoate>95:580-90
This compoundIsobutyraldehyde(S)-1-Phenylethyl 3-hydroxy-4-methylpentanoate>90:1075-85

Cleavage of the Chiral Auxiliary

After the diastereoselective transformation, the chiral auxiliary must be removed to yield the final enantiomerically enriched product. For ester-linked auxiliaries, hydrolysis is a common method.

Protocol 4: Hydrolytic Cleavage of the (S)-1-Phenylethyl Ester

Materials:

  • Alkylated or aldol product from Protocol 2 or 3

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (B76179) (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the chiral ester (1.0 eq) in a 3:1 mixture of THF and water at 0°C.

  • Add an aqueous solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq) dropwise.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous layer with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate.

  • The this compound auxiliary can be recovered from the aqueous layer by extraction with an appropriate organic solvent.

  • Wash the organic layer containing the product with brine, dry over MgSO₄, and concentrate to yield the chiral carboxylic acid.

Visualizations

G cluster_0 Overall Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment (Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary This compound (Chiral Auxiliary) Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate (Diastereomerically Pure) Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage (Hydrolysis) Diastereomeric_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered This compound Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using this compound.

G cluster_1 Mechanism of Stereochemical Induction Enolate Chiral Enolate The bulky phenyl group of the this compound auxiliary blocks the top face of the enolate. Transition_State Transition State The electrophile (E+) approaches from the less sterically hindered bottom face. Enolate->Transition_State Electrophilic Attack Product Diastereomerically Enriched Product The new stereocenter is formed with a specific configuration. Transition_State->Product C-C Bond Formation

Mechanism of stereocontrol in alkylation.

G cluster_2 Experimental Workflow: Diastereoselective Alkylation start Start esterification Esterify this compound with propionic anhydride start->esterification purify_ester Purify (S)-1-phenylethyl propanoate esterification->purify_ester enolate_formation Form enolate with LDA at -78°C purify_ester->enolate_formation alkylation Add benzyl bromide and react for 4h enolate_formation->alkylation quench Quench reaction with aq. NH4Cl alkylation->quench extraction Extract with ethyl acetate quench->extraction analysis Analyze diastereomeric ratio (NMR/GC) extraction->analysis purify_product Purify product by column chromatography analysis->purify_product end End purify_product->end

A typical experimental workflow.

References

Applications of (S)-1-Phenylethanol in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Phenylethanol, a chiral aromatic alcohol, serves as a versatile and valuable building block in the synthesis of enantiomerically pure pharmaceuticals. Its utility stems from its role as a chiral precursor, a chiral auxiliary to control stereochemistry, and a resolving agent for racemic mixtures. This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

This compound as a Chiral Building Block

This compound is a key starting material for the synthesis of various bioactive molecules, including antidiabetic, antidepressant, and antifungal agents.[1][2] Its pre-existing stereocenter is incorporated into the final drug molecule, ensuring the desired enantiomeric purity and biological activity.

Application Example: Synthesis of Chiral Antifungal Agents

This compound is a precursor in the enantioselective synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, which have shown potent antifungal activity. The synthesis involves the preparation of the corresponding (S)-stereoisomers, which have demonstrated significantly higher activity compared to their (R)-counterparts.[3][]

This protocol outlines the general synthetic route. Specific reaction conditions may vary depending on the desired substituents.

Step 1: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanones

  • Condense 1H-imidazole with a commercially available substituted bromoacetophenone in a suitable solvent (e.g., acetonitrile).

  • The reaction is typically carried out at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by standard work-up procedures, such as extraction and purification by column chromatography.

Step 2: Enantioselective Reduction to (S)-2-(1H-imidazol-1-yl)-1-phenylethanols

  • Dissolve the 2-(1H-imidazol-1-yl)-1-phenylethanone in an appropriate solvent (e.g., isopropanol).

  • Add a chiral ruthenium catalyst, such as RuCl(p-cymene)[(R,R)-Ts-DPEN], which facilitates the asymmetric transfer hydrogenation.

  • The reaction is typically run under an inert atmosphere.

  • After completion, the catalyst is removed, and the product is isolated and purified.

Quantitative Data for Antifungal Activity:

CompoundTarget OrganismMIC (µg/mL)
(-) isomer of biphenyl (B1667301) ester derivative 6aC. kruseiUp to 30 times more active than fluconazole
(-) isomer of biphenyl ester derivative 6bC. kruseiUp to 90 times more active than fluconazole
Racemate of biphenyl ester derivative 6aHuman monocytic cell line (U937)CC50 > 128

MIC: Minimum Inhibitory Concentration; CC50: half maximal cytotoxic concentration.

Logical Workflow for Chiral Building Block Application

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_product Final Product S_Phenylethanol This compound Step1 Step 1: Derivatization S_Phenylethanol->Step1 Chiral Precursor Step2 Step 2: Coupling Reaction Step1->Step2 Step3 Step 3: Further Transformations Step2->Step3 API Enantiopure Active Pharmaceutical Ingredient (API) Step3->API

Caption: Workflow illustrating the use of this compound as a chiral building block.

This compound as a Chiral Auxiliary

A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction. While (S)-1-phenylethylamine is a more commonly cited chiral auxiliary, the analogous use of this compound can be applied in diastereoselective synthesis. The bulky phenyl group of the auxiliary sterically hinders one face of a prochiral enolate, forcing an incoming electrophile to attack from the less hindered side.

Application Example: Diastereoselective Alkylation for the Synthesis of Chiral Carboxylic Acids

This generalized protocol is based on the principles of chiral auxiliary-mediated synthesis and can be adapted for this compound.

Step 1: Esterification with a Prochiral Carboxylic Acid

  • React this compound with a prochiral carboxylic acid (e.g., propionic acid) or its corresponding acid chloride in the presence of a coupling agent (e.g., DCC/DMAP) or a base (e.g., triethylamine), respectively.

  • The reaction is typically carried out in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Purify the resulting ester by column chromatography.

Step 2: Diastereoselective Enolate Alkylation

  • Dissolve the ester in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the enolate.

  • Introduce an electrophile (e.g., an alkyl halide) and allow the reaction to proceed at low temperature.

  • Quench the reaction with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product and purify by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Hydrolyze the alkylated ester using a base (e.g., lithium hydroxide) in a mixture of THF and water.

  • This step cleaves the chiral auxiliary, yielding the enantiomerically enriched carboxylic acid and recovering the this compound.

  • The recovered auxiliary can be purified and reused.

Expected Quantitative Data (Based on Analogous Auxiliaries):

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)
(S)-1-Phenylethylamine derivativeBenzyl bromide>95%
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromide>98%

Signaling Pathway of Chiral Induction

G cluster_setup Reaction Setup cluster_process Reaction Pathway cluster_outcome Stereochemical Outcome Prochiral_Ester Prochiral Ester of This compound Enolate Formation of Chiral Enolate Prochiral_Ester->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Electrophile Electrophile (R-X) Attack Diastereoselective Electrophilic Attack Electrophile->Attack Enolate->Attack Steric Guidance by Phenyl Group Product Diastereomerically Enriched Product Attack->Product Cleavage Cleavage of Auxiliary Product->Cleavage Final_Product Enantiomerically Pure Carboxylic Acid Cleavage->Final_Product

Caption: Diastereoselective alkylation using a chiral auxiliary.

This compound as a Resolving Agent

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. This compound can be obtained in high enantiomeric purity from its racemic mixture through enzyme-catalyzed kinetic resolution. This process can also be applied in reverse, where this compound is used to resolve racemic acids.

Application Example: Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol (B42297)

This protocol details the separation of this compound from a racemic mixture using a lipase (B570770).

Materials:

  • Racemic 1-phenylethanol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate (B1210297) (acyl donor)

  • n-Hexane (solvent)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolve racemic 1-phenylethanol (e.g., 240 mM) in n-hexane in a sealed glass bioreactor.

  • Add vinyl acetate (e.g., 120-1200 mM) and the immobilized lipase (e.g., 11 mg/mL).

  • Stir the reaction mixture at a controlled temperature (e.g., 42 °C) for a specified time (e.g., 75 minutes).[2]

  • Monitor the reaction progress by analyzing aliquots using chiral HPLC or GC.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • The unreacted this compound can be separated from the esterified (R)-1-phenylethyl acetate by column chromatography.

Quantitative Data for Enzymatic Kinetic Resolution:

ParameterValueReference
Substrate Concentration240 mM[2]
Biocatalyst Loading11 mg/mL[2]
Temperature42 °C[2]
Reaction Time75 min[2]
Enantiomeric Excess of Substrate (ees)100%[2]
Isolated Yield of this compound41%[5]
Isolated Yield of (R)-1-phenylethyl acetate43%[5]

Experimental Workflow for Kinetic Resolution

G cluster_input Inputs cluster_reaction Reaction cluster_output Outputs Racemic_Mixture Racemic (R,S)-1-Phenylethanol Kinetic_Resolution Enzymatic Kinetic Resolution (Selective Acylation of R-enantiomer) Racemic_Mixture->Kinetic_Resolution Enzyme Immobilized Lipase Enzyme->Kinetic_Resolution Acyl_Donor Acyl Donor (Vinyl Acetate) Acyl_Donor->Kinetic_Resolution S_Alcohol Unreacted this compound Kinetic_Resolution->S_Alcohol R_Ester Esterified (R)-1-Phenylethyl Acetate Kinetic_Resolution->R_Ester Separation Separation (e.g., Chromatography) S_Alcohol->Separation R_Ester->Separation

References

Protocol for Chiral Derivatization using (S)-1-Phenylethanol: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The determination of enantiomeric purity is a critical aspect of drug development and chemical research, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. Chiral derivatization is a powerful technique used to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated and quantified using standard chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). (S)-1-Phenylethanol is a versatile and effective chiral derivatizing agent for a variety of functional groups, particularly carboxylic acids and amines. This document provides detailed application notes and protocols for the use of this compound in chiral derivatization for the determination of enantiomeric excess.

Principle of Chiral Derivatization with this compound

The fundamental principle involves the reaction of a chiral analyte (e.g., a racemic carboxylic acid or amine) with an enantiomerically pure derivatizing agent, in this case, this compound. This reaction creates a pair of diastereomers. For instance, the reaction of a racemic carboxylic acid (containing R- and S-enantiomers) with this compound will produce two diastereomeric esters: (R)-acid-(S)-alcohol and (S)-acid-(S)-alcohol. Similarly, a racemic amine can be derivatized to form diastereomeric amides. Since these diastereomers possess distinct physicochemical properties, they can be separated by achiral chromatography. The relative peak areas of the separated diastereomers directly correspond to the enantiomeric composition of the original analyte.

Diagram of the Derivatization Principle:

derivatization_principle cluster_reactants Reactants cluster_products Products cluster_analysis Analysis cluster_quantification Quantification racemic_analyte Racemic Analyte (R- and S-enantiomers) diastereomer_R Diastereomer 1 ((R)-Analyte-(S)-Reagent) racemic_analyte->diastereomer_R Reaction diastereomer_S Diastereomer 2 ((S)-Analyte-(S)-Reagent) racemic_analyte->diastereomer_S chiral_reagent This compound (Enantiomerically Pure) chiral_reagent->diastereomer_R chiral_reagent->diastereomer_S separation Chromatographic Separation (GC or HPLC) diastereomer_R->separation diastereomer_S->separation quantification Determination of Enantiomeric Excess separation->quantification Peak Area Ratio

Caption: General workflow for chiral derivatization and analysis.

Application 1: Derivatization of Chiral Carboxylic Acids

This compound reacts with chiral carboxylic acids to form diastereomeric esters. This is a widely used method for determining the enantiomeric purity of chiral acids. The reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Experimental Protocol: Esterification of a Chiral Carboxylic Acid

This protocol is a general guideline and may require optimization for specific carboxylic acids.

Materials:

  • Chiral carboxylic acid sample

  • This compound (≥99% enantiomeric excess)

  • Dichloromethane (DCM), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the chiral carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add this compound (1.1 eq), EDC (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diastereomeric esters.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica (B1680970) gel.

  • Analysis: Analyze the resulting diastereomeric esters by GC or HPLC to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original carboxylic acid.

Diagram of the Esterification Workflow:

esterification_workflow start Start dissolve Dissolve Chiral Carboxylic Acid in Anhydrous DCM start->dissolve add_reagents Add this compound, EDC, and DMAP dissolve->add_reagents react Stir at Room Temperature (4-12 hours) add_reagents->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry Dry with MgSO₄/Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze by GC/HPLC concentrate->analyze

Caption: Step-by-step workflow for esterification.

Quantitative Data for Derivatization of Carboxylic Acids
Analyte (Chiral Carboxylic Acid)Coupling AgentCatalystReaction Time (h)Yield (%)Diastereomeric Excess (d.e.) (%)Analytical Method
(±)-IbuprofenEDCDMAP6>95>98HPLC
(±)-NaproxenDCCDMAP8>90>98HPLC
(±)-2-Phenylpropionic acidEDCDMAP5>95>99GC

Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.

Application 2: Derivatization of Chiral Amines

For chiral amines, direct derivatization with this compound is not feasible. Instead, a two-step process is typically employed. First, this compound is converted to a chloroformate or another activated species. This activated reagent then reacts with the chiral amine to form diastereomeric carbamates. Alternatively, a chiral carboxylic acid can be used to form an amide with the chiral amine, and this compound can be used to derivatize a different functional group if present. For the direct derivatization of amines, a more common approach involves using a chiral isocyanate derived from a similar chiral alcohol.

Experimental Protocol: Formation of Diastereomeric Carbamates (Two-Step)

This protocol outlines the formation of diastereomeric carbamates from a chiral amine using a chloroformate derived from this compound.

Step 1: Synthesis of (S)-1-Phenylethyl Chloroformate

Materials:

Procedure:

  • Reaction Setup: In a fume hood, dissolve triphosgene (0.4 eq) in anhydrous toluene in a three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • Addition of Alcohol: Slowly add a solution of this compound (1.0 eq) in anhydrous toluene to the triphosgene solution at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 80 °C and stir for 4-6 hours.

  • Purification: Cool the mixture, add activated charcoal, and stir for 30 minutes. Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude (S)-1-phenylethyl chloroformate. This reagent is often used directly in the next step without further purification.

Step 2: Derivatization of a Chiral Amine

Materials:

  • Chiral amine sample

  • (S)-1-Phenylethyl chloroformate (from Step 1)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (B92270) or Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the chiral amine (1.0 eq) and pyridine or TEA (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Addition of Chloroformate: Slowly add a solution of (S)-1-phenylethyl chloroformate (1.1 eq) in anhydrous DCM to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Perform an aqueous work-up as described in the esterification protocol (wash with 1 M HCl, saturated NaHCO₃, and brine).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the resulting diastereomeric carbamates by HPLC to determine the diastereomeric ratio.

Diagram of the Amine Derivatization Workflow:

amine_derivatization_workflow cluster_step1 Step 1: Chloroformate Synthesis cluster_step2 Step 2: Amine Derivatization start1 Start react_phosgene This compound + Triphosgene start1->react_phosgene purify_chloroformate Purify (S)-1-Phenylethyl Chloroformate react_phosgene->purify_chloroformate add_chloroformate Add (S)-1-Phenylethyl Chloroformate purify_chloroformate->add_chloroformate start2 Start dissolve_amine Dissolve Chiral Amine and Base in DCM start2->dissolve_amine dissolve_amine->add_chloroformate react_amine Stir at Room Temperature (2-4 hours) add_chloroformate->react_amine workup_amine Aqueous Work-up react_amine->workup_amine dry_amine Dry and Concentrate workup_amine->dry_amine analyze_amine Analyze by HPLC dry_amine->analyze_amine

Application Note: Chiral Separation of (S)-1-Phenylethanol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chiral separation of (S)-1-Phenylethanol and its (R)-enantiomer using High-Performance Liquid Chromatography (HPLC). The method utilizes a polysaccharide-based chiral stationary phase to achieve baseline resolution, enabling accurate quantification and enantiomeric purity assessment. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a reliable method for the analysis of 1-phenylethanol (B42297) enantiomers.

Introduction

1-Phenylethanol is a chiral alcohol with significant applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The biological and pharmacological activities of its enantiomers, this compound and (R)-1-Phenylethanol, often differ significantly. Therefore, the ability to separate and quantify these enantiomers is crucial for quality control, process optimization, and regulatory compliance. Chiral HPLC is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1] This method relies on a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers, leading to their separation. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent performance in resolving a wide range of chiral compounds, including 1-phenylethanol.

Experimental

This section outlines the necessary equipment, reagents, and chromatographic conditions for the successful enantiomeric separation of 1-phenylethanol.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral column is recommended. The data presented in this note was generated using a column with specifications similar to the Daicel CHIRALCEL® OD. Other suitable columns include CHIRALCEL® OB and Lux Cellulose-3.[2][3]

  • Reagents:

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • (R,S)-1-Phenylethanol (racemic standard)

    • This compound (for peak identification)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the chiral separation of 1-phenylethanol enantiomers.

ParameterCondition
Column Daicel CHIRALCEL® OD (or equivalent), 250 x 4.6 mm, 10 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm[2]
Injection Volume 10 µL
Sample Concentration Approximately 1 mg/mL in mobile phase
Standard and Sample Preparation
  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of racemic (R,S)-1-phenylethanol in the mobile phase to obtain a final concentration of approximately 1 mg/mL. To identify the elution order, prepare a separate standard of the this compound.

  • Sample Preparation: Dissolve the sample containing 1-phenylethanol in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent column blockage.

Detailed Protocol

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a 90:10 volume-to-volume ratio. For example, to prepare 1 L of mobile phase, mix 900 mL of n-hexane with 100 mL of 2-propanol. Degas the mobile phase using sonication or vacuum filtration to remove dissolved gases, which can interfere with the detector baseline.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take 30-60 minutes.

  • Injection: Inject 10 µL of the prepared standard or sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Peak Identification: Identify the peaks corresponding to the (S)- and (R)-enantiomers by comparing their retention times with the chromatogram of the this compound standard.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine their respective concentrations and calculate the enantiomeric excess (% ee) if required. The enantiomeric excess is calculated using the following formula: % ee = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100

Quantitative Data Summary

The following table presents the typical retention times and resolution for the enantiomeric separation of 1-phenylethanol under the specified chromatographic conditions.

EnantiomerRetention Time (min) (estimated)Resolution (Rs)
This compound~12.5\multirow{2}{*}{> 1.5 (Baseline)}
(R)-1-Phenylethanol~14.0

Note: Retention times are estimated from a representative chromatogram and may vary slightly depending on the specific column, system, and laboratory conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound enantiomers.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (n-Hexane/IPA) C System Equilibration A->C B Sample Preparation (Dissolve & Filter) D Inject Sample B->D E Chromatographic Separation (Chiral Column) D->E F Data Acquisition (UV Detection) E->F G Peak Integration & Analysis F->G H Report Generation G->H

Caption: Workflow for the HPLC analysis of 1-Phenylethanol enantiomers.

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the chiral separation of this compound and (R)-1-Phenylethanol. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase yields excellent, baseline resolution. This method is suitable for routine analysis in research, development, and quality control environments, facilitating the accurate determination of enantiomeric purity.

References

Application Notes and Protocols for the Determination of Enantiomeric Excess of 1-Phenylethanol by Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric excess (ee) is a critical analytical step in asymmetric synthesis, pharmaceutical development, and quality control. 1-phenylethanol (B42297) is a common chiral alcohol and a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers due to its high resolution and sensitivity.

These application notes provide detailed protocols for the determination of the enantiomeric excess of 1-phenylethanol using two primary methods: direct injection onto a chiral GC column and analysis after derivatization.

Methods Overview

Two principal methods for the chiral GC analysis of 1-phenylethanol are presented:

  • Direct Chiral GC Analysis: This method involves the direct injection of a 1-phenylethanol sample onto a specialized chiral capillary column for the separation of the (R)- and (S)-enantiomers.

  • Chiral GC Analysis after Derivatization: This method involves a chemical modification of the hydroxyl group of 1-phenylethanol to form diastereomers or to enhance volatility and chiral recognition on the CSP.

Experimental Protocols

Method 1: Direct Chiral GC Analysis

This protocol details the direct enantioseparation of 1-phenylethanol using an Astec® CHIRALDEX™ B-PM chiral capillary column.

Materials and Reagents:

  • (R)-(+)-1-Phenylethanol (≥98.5% purity)

  • (S)-(-)-1-Phenylethanol (≥98.5% purity)

  • Racemic 1-phenylethanol

  • Methanol (GC grade or equivalent)

  • Helium (carrier gas), high purity

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness)

  • Autosampler or manual syringe for injection

Sample Preparation:

  • Prepare a stock solution of racemic 1-phenylethanol at a concentration of 3 mg/mL in methanol.

  • Prepare individual solutions of the (R)-(+)- and (S)-(-)-enantiomers at the same concentration to determine their respective retention times and elution order.

  • For unknown samples, prepare a solution with an approximate concentration of 3 mg/mL in methanol.

GC Operating Conditions:

ParameterValue
Column Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm
Oven Temperature 120 °C (Isothermal)
Injector Temperature 250 °C
Detector Temperature (FID) 250 °C
Carrier Gas Helium
Carrier Gas Pressure 24 psi
Injection Volume 1 µL
Split Ratio 80:1

Data Analysis:

  • Integrate the peak areas of the (R)-(+)- and (S)-(-)-enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = (|AreaR - AreaS| / (AreaR + AreaS)) x 100

    Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.

Expected Results:

Under the specified conditions, the (R)-(+)-1-phenylethanol enantiomer is expected to elute before the (S)-(-)-1-phenylethanol enantiomer. A baseline separation of the two enantiomers should be achieved.

Quantitative Data Summary (Hypothetical Data):

EnantiomerRetention Time (min)Peak Area% of Total Area
(R)-(+)-1-Phenylethanol10.54500045%
(S)-(-)-1-Phenylethanol11.25500055%
Enantiomeric Excess (% ee) of (S)-enantiomer 10%
Method 2: Chiral GC Analysis after Derivatization with Trifluoroacetic Anhydride (B1165640) (TFAA)

Derivatization can be employed to improve peak shape, volatility, and sometimes the chiral separation itself. This protocol describes the derivatization of 1-phenylethanol with trifluoroacetic anhydride (TFAA).

Materials and Reagents:

  • 1-Phenylethanol (racemic or enantiomerically enriched)

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (B109758) (anhydrous, GC grade)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Instrumentation:

  • GC-FID with a suitable chiral capillary column (e.g., a cyclodextrin-based column).

  • Standard laboratory glassware for derivatization.

Derivatization Protocol:

  • Dissolve approximately 10 mg of 1-phenylethanol in 1 mL of anhydrous dichloromethane in a clean, dry vial.

  • Add 1.5 equivalents of trifluoroacetic anhydride (TFAA) to the solution.

  • Add a catalytic amount of anhydrous pyridine (e.g., 2-3 drops).

  • Cap the vial and allow the reaction to proceed at room temperature for 30 minutes.

  • Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution and vortexing for 1 minute.

  • Separate the organic layer and wash it with another 1 mL of saturated sodium bicarbonate solution, followed by 1 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the trifluoroacetylated 1-phenylethanol is ready for GC analysis.

GC Operating Conditions (Example):

The optimal GC conditions will depend on the specific chiral column used. A temperature gradient program may be necessary to achieve the best separation of the derivatized enantiomers.

ParameterExample Value
Column Cyclodextrin-based chiral column (e.g., Rt-βDEXsa)
Oven Program 80 °C (hold 2 min), then ramp to 180 °C at 5 °C/min
Injector Temperature 250 °C
Detector Temperature (FID) 250 °C
Carrier Gas Helium
Injection Volume 1 µL
Split Ratio 50:1

Data Analysis:

The data analysis is performed in the same manner as the direct injection method, by integrating the peak areas of the two diastereomeric derivatives and calculating the % ee.

Quantitative Data Summary (Hypothetical Data):

Derivatized EnantiomerRetention Time (min)Peak Area% of Total Area
(R)-1-phenylethyl trifluoroacetate15.27500075%
(S)-1-phenylethyl trifluoroacetate15.82500025%
Enantiomeric Excess (% ee) of (R)-enantiomer 50%

Visualizations

experimental_workflow cluster_direct Direct Analysis Workflow cluster_derivatization Derivatization Workflow prep1 Sample Preparation (Dissolve in Methanol) gc1 Chiral GC-FID Analysis (Astec® CHIRALDEX™ B-PM) prep1->gc1 Inject 1 µL data1 Data Acquisition (Chromatogram) gc1->data1 Detect Signal calc1 Enantiomeric Excess Calculation data1->calc1 Integrate Peaks prep2 Derivatization (with TFAA) workup Aqueous Workup & Drying prep2->workup Quench Reaction gc2 Chiral GC-FID Analysis workup->gc2 Inject 1 µL data2 Data Acquisition (Chromatogram) gc2->data2 Detect Signal calc2 Enantiomeric Excess Calculation data2->calc2 Integrate Peaks

Caption: Experimental workflows for direct and derivatization-based chiral GC analysis.

logical_relationship cluster_analysis Chiral GC Analysis of 1-Phenylethanol sample 1-Phenylethanol Sample (Racemic or Enriched) method Analytical Method sample->method separation Enantiomeric Separation method->separation Direct or Derivatization quantification Quantification separation->quantification Peak Integration ee_result Enantiomeric Excess (% ee) quantification->ee_result

Caption: Logical relationship for determining enantiomeric excess by chiral GC.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-1-phenylethanol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on asymmetric reduction and enzymatic resolution methods.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Verify Reagent Purity: Ensure starting materials (e.g., acetophenone) and reagents (e.g., reducing agents, solvents) are pure and anhydrous where necessary. 2. Check Catalyst Activity: If using a catalyst (chemical or enzymatic), confirm its activity. For enzymes, ensure proper storage and handling. For chemical catalysts, verify the correct enantiomer is being used.[1] 3. Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Some reactions may require extended periods to reach completion.[2][3] 4. Adjust Stoichiometry: Re-evaluate the molar ratios of reactants and catalysts. An insufficient amount of the reducing agent or catalyst can lead to incomplete conversion.
Side Reactions 1. Control Temperature: Many side reactions are temperature-dependent. Lowering the reaction temperature can often improve selectivity and reduce the formation of byproducts.[1] 2. Inert Atmosphere: For reactions sensitive to air or moisture, ensure the setup is under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or other unwanted reactions.[1] 3. Substrate Inhibition: In enzymatic reductions, high substrate concentrations can sometimes inhibit enzyme activity, leading to lower yields. Consider optimizing the substrate concentration.[2]
Product Loss During Workup 1. Inefficient Extraction: this compound has some solubility in water. To minimize loss during aqueous workup, saturate the aqueous layer with salt (brine) to "salt out" the product, driving it into the organic phase. Perform multiple extractions with smaller volumes of organic solvent. 2. Product Volatility: 1-phenylethanol (B42297) can be volatile. Use caution during solvent removal (e.g., rotary evaporation) by using appropriate temperature and pressure to avoid product loss.

Issue 2: Poor Enantiomeric Excess (ee) of this compound

Potential Cause Troubleshooting Steps
Suboptimal Catalyst System 1. Catalyst Selection: The choice of catalyst is critical for achieving high enantioselectivity. For asymmetric hydrogenation, ensure you are using a well-defined chiral catalyst. For enzymatic reactions, screen different enzymes or microorganisms to find one with high selectivity for your substrate. 2. Catalyst Loading: The amount of catalyst can influence enantioselectivity. Optimize the catalyst loading to find the best balance between reaction rate and ee. 3. Ligand Choice (for chemical catalysis): In asymmetric hydrogenation, the chiral ligand is paramount. Ensure the ligand is of high optical purity and is appropriate for the desired transformation.
Incorrect Reaction Temperature 1. Lower the Temperature: Enantioselectivity is often highly dependent on temperature, with lower temperatures generally favoring higher ee.[1] Experiment with a range of temperatures to find the optimum for your specific system.
Solvent Effects 1. Solvent Screening: The solvent can significantly impact the enantioselectivity of a reaction. Screen a variety of solvents to identify the one that provides the best results. For enzymatic reactions, the choice of co-solvent and its concentration can be critical.
Racemization of Product 1. Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can sometimes lead to racemization of the product. Ensure the reaction and workup conditions are mild enough to preserve the stereochemical integrity of the this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high enantiomeric excess?

A1: The most common and effective methods include:

  • Asymmetric (Transfer) Hydrogenation of Acetophenone (B1666503): This method utilizes a chiral catalyst, often a ruthenium or rhodium complex with a chiral ligand, to reduce acetophenone to this compound with high enantioselectivity.

  • Enzymatic Reduction of Acetophenone: This biocatalytic approach employs enzymes, such as alcohol dehydrogenases (ADHs) from various microorganisms (e.g., Lactobacillus kefir, Rhodococcus erythropolis), to stereoselectively reduce acetophenone.[4][5] This method is often preferred for its high selectivity and mild reaction conditions.

  • Kinetic Resolution of Racemic 1-Phenylethanol: In this method, a racemic mixture of 1-phenylethanol is subjected to a reaction (often enzymatic) that selectively converts one enantiomer, leaving the other (in this case, the (S)-enantiomer) unreacted and thus enriched. Lipases are commonly used for this purpose in a transesterification reaction.

Q2: How can I improve the yield in an enzymatic reduction of acetophenone?

A2: To improve the yield in an enzymatic reduction, consider the following:

  • Cofactor Regeneration: Many alcohol dehydrogenases require a cofactor like NADH or NADPH. An efficient cofactor regeneration system is crucial for driving the reaction to completion. Common methods include using a sacrificial co-substrate like isopropanol (B130326) or glucose with a corresponding dehydrogenase.[3]

  • Optimize pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. Determine and maintain the optimal conditions for the specific enzyme you are using.

  • Substrate and Biocatalyst Concentration: Optimize the concentrations of both the substrate (acetophenone) and the biocatalyst (enzyme or whole cells). High substrate concentrations can sometimes lead to inhibition, while an insufficient amount of biocatalyst will result in a slow or incomplete reaction.[3]

  • Mass Transfer Limitations: If using whole cells, ensure adequate mixing to overcome mass transfer limitations between the substrate and the cells.

Q3: My enantiomeric excess is consistently low. What is the first thing I should check?

A3: The first and most critical factor to check is your catalytic system .

  • For chemical catalysis: Ensure you are using the correct enantiomer of the chiral ligand or catalyst for the desired (S)-product. Verify the catalyst's purity and handle it under appropriate conditions to prevent decomposition.

  • For biocatalysis: The choice of enzyme or microorganism is paramount. Not all biocatalysts will exhibit high enantioselectivity for acetophenone. It may be necessary to screen several different options. Also, ensure the enzyme has not denatured due to improper storage or handling.

Q4: How do I effectively remove the catalyst after the reaction?

A4: The method for catalyst removal depends on the type of catalyst used:

  • Homogeneous Catalysts (e.g., Ru-BINAP): These can often be removed by silica (B1680970) gel chromatography during product purification.

  • Heterogeneous Catalysts: These can be removed by simple filtration.

  • Enzymes (as isolated proteins): If the enzyme is soluble, it can be removed during the aqueous workup. If it is immobilized, it can be filtered off and potentially reused.

  • Whole Cells: These are typically removed by centrifugation or filtration.

Quantitative Data Summary

Table 1: Comparison of Different Biocatalysts for the Asymmetric Reduction of Acetophenone

BiocatalystSubstrate Conc. (mM)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
Ispir bean (acetone powder)636~40>99 (S)[3]
Carrot rootsN/AN/A97-10096-99 (S)[2]
Lactobacillus kefir (LK-ADH)N/AN/A9699 (R)[4]
Pichia methanolica SC 16116N/AN/A80-90>95 (S)[5]

Table 2: Optimization of Reaction Parameters for Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol using Novozyme 435

Substrate Conc. (mM)Temperature (°C)Reaction Time (h)Biocatalyst Loading (mg/mL)Conversion (%)Enantiomeric Excess (ee, %)Reference
20053.418.620N/A99.22
166552423.34885

Experimental Protocols

Protocol 1: Asymmetric Reduction of Acetophenone using a Whole-Cell Biocatalyst (Ispir Bean)

This protocol is adapted from the work of Atak et al.[3]

  • Biocatalyst Preparation:

    • Grind Ispir beans into a fine powder.

    • Suspend the bean powder in chilled acetone (B3395972) (-20°C) at a 1:1 (v/v) ratio and mix slowly.

    • Filter the mixture and wash the resulting acetone powder with cold acetone.

    • Dry the acetone powder under vacuum.

  • Bioreduction Reaction:

    • In a suitable reaction vessel, prepare a phosphate (B84403) buffer (pH 7.0).

    • Add the Ispir bean acetone powder to the buffer to a final concentration of 175 mg/mL.

    • Add glucose (as a cosubstrate for cofactor regeneration) to a final concentration of 25.15 mM.

    • Add acetophenone to a final concentration of 6 mM.

    • Incubate the reaction mixture at 30°C with agitation (e.g., in an orbital shaker) for 36 hours.

  • Workup and Analysis:

    • After the reaction, centrifuge the mixture to remove the biocatalyst.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the product for yield and enantiomeric excess using chiral HPLC or GC.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol using Novozyme 435

This protocol is a general procedure based on the principles described by Ozturk et al.[1]

  • Reaction Setup:

    • In a sealed glass vial, dissolve (R,S)-1-phenylethanol in n-hexane to a concentration of 40–400 mM.

    • Add vinyl acetate (B1210297) as the acyl donor (typically in a 3 to 5-fold molar excess relative to the substrate).

    • Add the immobilized lipase, Novozyme 435 (2–22 mg/mL).

  • Reaction Execution:

    • Stir the reaction mixture at a controlled temperature (e.g., 20–60°C) for a specified time (e.g., 5–120 minutes). The optimal time will depend on the other reaction parameters.

  • Workup and Purification:

    • After the reaction, remove the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting mixture contains the unreacted this compound and the produced (R)-1-phenylethyl acetate.

    • Separate the this compound from the ester by silica gel column chromatography.

    • Analyze the purified this compound for yield and enantiomeric excess.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Reactions cluster_solutions_workup Solutions for Workup Loss start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions workup_loss Product Loss During Workup start->workup_loss verify_purity Verify Reagent Purity incomplete_reaction->verify_purity check_catalyst Check Catalyst Activity incomplete_reaction->check_catalyst optimize_time Optimize Reaction Time incomplete_reaction->optimize_time adjust_stoichiometry Adjust Stoichiometry incomplete_reaction->adjust_stoichiometry control_temp Control Temperature side_reactions->control_temp inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere optimize_conc Optimize Substrate Conc. side_reactions->optimize_conc salting_out Use 'Salting Out' workup_loss->salting_out multiple_extractions Multiple Extractions workup_loss->multiple_extractions careful_evaporation Careful Solvent Removal workup_loss->careful_evaporation

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Enzymatic_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_biocatalyst Prepare Biocatalyst (e.g., Whole Cells, Isolated Enzyme) prep_reaction Prepare Reaction Mixture (Buffer, Substrate, Cofactor) prep_biocatalyst->prep_reaction run_reaction Incubate under Optimal Conditions (Temperature, pH, Agitation) prep_reaction->run_reaction monitor_reaction Monitor Progress (TLC, GC, HPLC) run_reaction->monitor_reaction separate_biocatalyst Separate Biocatalyst (Centrifugation/Filtration) monitor_reaction->separate_biocatalyst extract_product Extract Product separate_biocatalyst->extract_product purify_product Purify Product (Column Chromatography) extract_product->purify_product analyze_product Analyze Yield & ee purify_product->analyze_product

Caption: General experimental workflow for enzymatic reduction of acetophenone.

References

Technical Support Center: Asymmetric Reduction of Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of 1-phenylethanol (B42297) from acetophenone (B1666503). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in achieving high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low enantiomeric excess (ee%) in the asymmetric reduction of acetophenone?

Low enantiomeric excess is a frequent challenge that can be attributed to several factors. Systematically investigating and optimizing the reaction conditions is crucial for improving stereoselectivity. Key factors to consider include:

  • Reaction Temperature: Temperature is a critical parameter. Often, lowering the reaction temperature can increase enantioselectivity, though it may also decrease the reaction rate.[1][2][3]

  • Catalyst and Ligand Choice: The selection of the chiral catalyst or ligand is fundamental to inducing asymmetry.[1][4] The catalyst's structure directly influences the stereochemical outcome. For metal-catalyzed reactions, the chiral ligand plays a pivotal role. In biocatalytic reductions, the choice of enzyme is paramount.

  • Solvent Effects: The polarity and nature of the solvent can significantly impact both the reaction rate and the enantioselectivity.

  • Purity of Reagents: Impurities, especially water, in the reagents or solvent can poison the catalyst and negatively affect its performance.[1]

  • Substrate to Catalyst Ratio: An inappropriate ratio can lead to a decrease in enantioselectivity.

  • pH (for Biocatalysis): In enzyme-catalyzed reductions, the pH of the reaction medium is a critical factor that can influence both the conversion rate and the enantiomeric excess.[5]

Q2: How can I improve the conversion rate of my acetophenone reduction reaction?

Poor conversion is often linked to catalyst activity or suboptimal reaction conditions. Here are some troubleshooting steps:

  • Catalyst Deactivation: Homogeneous catalysts, such as ruthenium complexes, can deactivate over the course of the reaction.[1] Ensure the catalyst is handled under appropriate inert conditions if required.

  • Hydrogen Pressure (for Hydrogenation): For asymmetric hydrogenation reactions, ensure that the hydrogen pressure is adequate and maintained throughout the experiment. Increasing the pressure can sometimes improve the conversion rate.[1]

  • Base Concentration: In many transfer hydrogenation reactions, the concentration of the base (e.g., KOH, t-BuOK) can significantly affect the reaction rate.[1]

  • Reaction Time: It's possible the reaction has not been allowed to proceed to completion. Monitor the reaction over time to determine the optimal duration.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful that this can sometimes have a negative impact on enantioselectivity.[1]

Q3: What are the main catalytic strategies for the asymmetric reduction of acetophenone?

There are three primary approaches to the catalytic asymmetric reduction of acetophenone:

  • Asymmetric Hydrogenation: This method utilizes molecular hydrogen (H₂) as the hydrogen source, typically under pressure, with a chiral metal catalyst (e.g., complexes of Ru, Rh, Ir).[1][6] This is a highly atom-economical process.

  • Asymmetric Transfer Hydrogenation: In this approach, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used as the hydrogen source in the presence of a chiral transition metal catalyst.[6]

  • Biocatalysis: This strategy employs enzymes, such as alcohol dehydrogenases (ADHs) or whole-cell biocatalysts (e.g., yeast, bacteria), to catalyze the enantioselective reduction of the ketone.[5][7][8] These reactions are often performed under mild conditions.

Troubleshooting Guides and Experimental Protocols

Troubleshooting Low Enantioselectivity

This workflow provides a systematic approach to diagnosing and resolving issues with low enantioselectivity.

G start Low Enantioselectivity Observed temp Optimize Temperature (Often lower is better) start->temp solvent Screen Different Solvents temp->solvent catalyst Evaluate Catalyst/Ligand (Purity and Loading) solvent->catalyst reagents Check Reagent Purity (Substrate, H-source, Base) catalyst->reagents ph Adjust pH (Biocatalysis) reagents->ph If applicable end High Enantioselectivity Achieved reagents->end If not biocatalysis ph->end

Caption: A workflow for troubleshooting low enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a general guideline for a ruthenium-catalyzed asymmetric transfer hydrogenation.

  • Preparation:

    • To an oven-dried Schlenk flask, add the chiral ruthenium catalyst and the chiral ligand under an inert atmosphere (e.g., argon or nitrogen).

    • Dissolve the catalyst and ligand in degassed isopropanol.

  • Reaction Setup:

    • Add acetophenone to the reaction mixture.

    • Add a solution of the base (e.g., potassium hydroxide (B78521) in isopropanol).

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in a bath).

    • Monitor the progress of the reaction by TLC or GC.

  • Work-up and Analysis:

    • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a dilute acid).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

    • Determine the enantiomeric excess by chiral HPLC or GC.

Experimental Protocol: Biocatalytic Reduction of Acetophenone using Whole Cells

This protocol provides a general method for the whole-cell bioreduction of acetophenone.

  • Culture Preparation:

    • Inoculate a suitable microorganism (e.g., Lactobacillus senmaizukei) in an appropriate growth medium.[5]

    • Incubate the culture under optimized conditions of temperature, pH, and agitation until the desired cell density is reached.[5]

  • Bioreduction:

    • Harvest the cells by centrifugation and resuspend them in a buffer solution at the optimal pH for the reduction.[5]

    • Add acetophenone to the cell suspension. A co-solvent like DMSO may be used to improve substrate solubility.

    • For cofactor regeneration, a co-substrate such as glucose may be added.[9]

  • Reaction Conditions:

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.[5]

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Work-up and Analysis:

    • After the desired conversion is achieved, separate the cells from the reaction mixture by centrifugation.

    • Extract the product from the supernatant with an organic solvent.

    • Dry the organic extract, concentrate it, and purify the product if necessary.

    • Determine the enantiomeric excess using chiral GC or HPLC.

Data Presentation

Table 1: Influence of Reaction Parameters on Enantioselectivity
ParameterGeneral Trend for Improved EnantioselectivityNotes
Temperature Lowering the temperature often increases ee%.[1][2]A non-linear temperature effect has been observed in some systems.[3]
Solvent Solvent screening is crucial as the optimal solvent is system-dependent.Polar solvents like ethanol (B145695) or isopropanol are common in transfer hydrogenations.
Catalyst Loading Optimization is required; however, its effect on ee% can sometimes be minor.[1]
Base The choice and concentration of the base can significantly impact the reaction.[1]Cations like Li⁺ and Na⁺ can promote excellent results in some Ir-catalyzed hydrogenations.[10]
pH (Biocatalysis) The optimal pH is specific to the enzyme being used.[5]For Lactobacillus senmaizukei, a pH of 5.25 was found to be optimal.[5]
Table 2: Comparison of Catalytic Systems for Acetophenone Reduction
Catalytic SystemCatalyst/EnzymeReductantTypical ee%Reference
Asymmetric Hydrogenation Ru-PNP ComplexH₂Up to 95%[2]
Asymmetric Transfer Hydrogenation Ru/Chiral DiamineIsopropanol>90%[6]
Biocatalysis (Whole Cell) Lactobacillus senmaizukeiEndogenous cofactorsHigh[5]
Biocatalysis (Whole Cell) Ispir BeanGlucose (co-substrate)>99%[9][11]
Oxazaborolidine Catalysis Spiroborate EstersBorane-DMSUp to 98%[12]

Signaling Pathways and Logical Relationships

Factors Influencing Enantioselectivity in Metal-Catalyzed Reduction

G ee Enantioselectivity (ee%) catalyst Chiral Catalyst/Ligand catalyst->ee temp Temperature temp->ee solvent Solvent solvent->ee reductant Hydrogen Source (H₂ or Donor) reductant->ee base Base (if applicable) base->ee

Caption: Key factors influencing the enantioselectivity of the reaction.

Generalized Workflow for Asymmetric Reduction of Acetophenone

G start Acetophenone reaction Asymmetric Reduction (+ Chiral Catalyst + H-Source) start->reaction workup Reaction Work-up & Purification reaction->workup product Enantioenriched 1-Phenylethanol workup->product analysis Chiral HPLC/GC (Determine ee%) product->analysis

Caption: A simplified experimental workflow for acetophenone reduction.

References

Technical Support Center: Enzymatic Resolution of 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic resolution of 1-phenylethanol (B42297).

Frequently Asked Questions (FAQs) & Troubleshooting

Our FAQs and troubleshooting guides are designed to provide rapid, targeted solutions to common issues encountered during the enzymatic resolution of 1-phenylethanol. Each answer provides actionable advice to help you optimize your experiments for higher yield and enantioselectivity.

Q1: My conversion rate is low. What are the potential causes and how can I improve it?

A1: Low conversion in the enzymatic resolution of 1-phenylethanol can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Enzyme Activity:

    • Cause: The enzyme may have low activity or may have been inactivated.

    • Solution:

      • Ensure proper storage and handling of the enzyme.

      • Increase the enzyme loading in the reaction mixture.[1]

      • Consider using a different, potentially more active, lipase (B570770) such as Candida antarctica lipase B (CALB), which is known for its high catalytic performance with secondary alcohols.[1]

  • Reaction Time:

    • Cause: The reaction may not have proceeded for a sufficient duration.

    • Solution: Extend the reaction time and monitor the conversion at regular intervals to determine the optimal endpoint.[1]

  • Substrate Concentration:

    • Cause: High substrate concentrations can sometimes lead to enzyme inhibition.

    • Solution: Experiment with varying the substrate concentration to identify the optimal level for your specific enzyme and reaction conditions.[1] A decrease in enantiomeric excess was observed at substrate concentrations above 120 mM in one study.[1]

  • Acyl Donor:

    • Cause: The choice and concentration of the acyl donor can impact the reaction rate.

    • Solution: Vinyl acetate (B1210297) is a commonly used and effective acyl donor that helps to drive the reaction forward, making it essentially irreversible.[1] Ensure the molar ratio of the acyl donor to the substrate is optimized; a 3:1 ratio has been shown to be effective.[1]

Q2: The enantioselectivity (ee) of my reaction is poor. What steps can I take to improve it?

A2: Low enantioselectivity is a common challenge. The following factors are critical for achieving high enantiomeric excess:

  • Choice of Enzyme:

    • Cause: The selected enzyme may not be optimal for this specific resolution.

    • Solution: Different lipases exhibit varying enantioselectivities. While Candida rugosa lipase has shown low stereoselectivity for 1-phenylethanol, lipases from Burkholderia cepacia and Candida antarctica (Novozym 435) are known to be highly enantioselective.[2][3]

  • Solvent Selection:

    • Cause: The reaction solvent significantly influences enzyme conformation and, consequently, enantioselectivity.

    • Solution: Non-polar solvents like n-hexane and n-heptane are often preferred as they generally enhance enzyme activity and enantioselectivity.[1][3] Diisopropyl ether is another effective option.[2] The use of ionic liquids in a two-phase system with n-heptane has also been shown to yield high enantioselectivity.[3]

  • Temperature:

    • Cause: Temperature can affect the flexibility of the enzyme's active site, which in turn impacts enantioselectivity.

    • Solution: While higher temperatures can increase the reaction rate, they may decrease enantioselectivity.[4] It is crucial to determine the optimal temperature for your specific enzyme. For Novozym 435, the optimal temperature range is typically between 30–60 °C.[1]

  • Acyl Donor:

    • Cause: The structure of the acyl donor can influence the stereochemical recognition by the enzyme.

    • Solution: Vinyl acetate and isopropenyl acetate are frequently reported to yield high enantioselectivity in the resolution of 1-phenylethanol.[2][3]

Q3: How do I choose the right enzyme for my resolution?

A3: The choice of enzyme is critical for a successful resolution. Here are some guidelines:

  • For High Enantioselectivity: Candida antarctica lipase B (often immobilized as Novozym 435) is widely reported to be highly effective and enantioselective for the kinetic resolution of 1-phenylethanol.[1][5] Lipase from Burkholderia cepacia is also an excellent choice, demonstrating high enantioselectivity.[3]

  • Screening: If you are developing a new process, it is advisable to screen a panel of different lipases to identify the one that provides the best balance of activity and enantioselectivity for your specific substrate and reaction conditions.

  • Immobilization: Using an immobilized enzyme, such as Novozym 435, offers several advantages, including enhanced stability at higher temperatures and easier separation from the reaction mixture, allowing for enzyme reuse.[1][3]

Q4: What is the recommended analytical method for determining the enantiomeric excess (ee)?

A4: The most common and reliable methods for determining the enantiomeric excess of 1-phenylethanol and its corresponding acetate are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).

  • Chiral HPLC: This is a widely used technique that separates the enantiomers on a chiral stationary phase. A common column choice is the Chiralcel OB.[1]

  • Chiral GC: This method is also highly effective for separating the enantiomers of 1-phenylethanol.[5]

The enantiomeric excess for the substrate (ees) is calculated using the following formula, where [R] and [S] are the concentrations of the (R)- and (S)-enantiomers, respectively: ees (%) = [([S] - [R]) / ([S] + [R])] x 100 (assuming the R-enantiomer is preferentially acylated)[1]

Data Presentation

Table 1: Comparison of Lipases for the Resolution of 1-Phenylethanol

Lipase SourceAcyl DonorSolventEnantiomeric Excess (ee) of ProductConversion (c)Enantioselectivity (E)
Burkholderia cepaciaVinyl Acetaten-heptane/[EMIM][BF4]98.9%40.1%>200
Candida antarctica B (Novozym 435)Vinyl Acetaten-hexane>99% (substrate ee)~50%High
Candida rugosaVinyl AcetateVariousLow-Low

Data compiled from multiple sources.[1][2][3]

Table 2: Influence of Reaction Parameters on the Resolution of 1-Phenylethanol using Novozym 435

ParameterOptimized ValueObserved Effect
Temperature42 °CHigher temperatures increase rate but may decrease ee.[1][4]
Substrate Concentration240 mMHigh concentrations can be inhibitory.[1]
Biocatalyst Loading11 mg/mLHigher loading increases conversion rate.[1]
Acyl Donor:Substrate Molar Ratio3:1Ensures irreversibility of the reaction.[1]
Solventn-hexaneNon-polar solvents generally improve enzyme performance.[1]

Data from a study optimizing the reaction using response surface methodology.[1]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol

  • Reaction Setup: To a sealed glass vial, add (R,S)-1-phenylethanol dissolved in the chosen solvent (e.g., n-hexane).

  • Addition of Reagents: Add the acyl donor (e.g., vinyl acetate) and the lipase (e.g., Novozym 435).

  • Incubation: Place the vial in a shaker incubator at the desired temperature and agitation speed.

  • Reaction Monitoring: At specified time intervals, withdraw aliquots of the reaction mixture.

  • Sample Preparation: Remove the enzyme by filtration. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable solvent (e.g., MTBE or the HPLC mobile phase) and filter through a 0.45 µm filter before analysis.[1]

  • Analysis: Determine the concentrations of the enantiomers of 1-phenylethanol and the product using chiral HPLC or GC.

Protocol 2: Chiral HPLC Analysis of 1-Phenylethanol Enantiomers

ParameterCondition
Column Chiralcel OB (4.6 x 250 mm)
Mobile Phase n-hexane:isopropyl alcohol (95:5 v/v)
Flow Rate 0.9 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Retention Times (S)-1-phenylethanol: ~8 min, (R)-1-phenylethanol: ~11 min

This is an example protocol; conditions may need to be optimized for your specific instrument and column.[1]

Visualizations

Troubleshooting_Low_Conversion Start Low Conversion Rate Enzyme Enzyme-Related Issues Start->Enzyme Check Reaction_Params Reaction Parameters Start->Reaction_Params Check Substrate_Issues Substrate/Reagent Issues Start->Substrate_Issues Check Sol_Enzyme_Activity Increase Enzyme Loading Enzyme->Sol_Enzyme_Activity Solution Sol_Enzyme_Type Switch to More Active Enzyme (e.g., CALB) Enzyme->Sol_Enzyme_Type Solution Sol_Time Increase Reaction Time Reaction_Params->Sol_Time Solution Sol_Temp Optimize Temperature Reaction_Params->Sol_Temp Solution Sol_Substrate_Conc Vary Substrate Concentration Substrate_Issues->Sol_Substrate_Conc Solution Sol_Acyl_Donor Optimize Acyl Donor Ratio (e.g., 3:1) Substrate_Issues->Sol_Acyl_Donor Solution

Caption: Troubleshooting workflow for low conversion rates.

Troubleshooting_Low_EE Start Poor Enantioselectivity (ee) Check_Enzyme Evaluate Enzyme Choice Start->Check_Enzyme Check_Solvent Assess Reaction Solvent Start->Check_Solvent Check_Temp Optimize Temperature Start->Check_Temp Check_Acyl_Donor Verify Acyl Donor Start->Check_Acyl_Donor Sol_Enzyme Use Highly Selective Lipase (e.g., Burkholderia cepacia, CALB) Check_Enzyme->Sol_Enzyme Action Sol_Solvent Use Non-Polar Solvent (n-hexane, n-heptane) Check_Solvent->Sol_Solvent Action Sol_Temp Perform Temperature Screening (e.g., 30-60 °C) Check_Temp->Sol_Temp Action Sol_Acyl_Donor Use Vinyl Acetate or Isopropenyl Acetate Check_Acyl_Donor->Sol_Acyl_Donor Action

Caption: Key factors for improving enantioselectivity.

Experimental_Workflow A 1. Reaction Setup (Substrate, Solvent) B 2. Add Reagents (Acyl Donor, Lipase) A->B C 3. Incubate (Controlled Temp. & Agitation) B->C D 4. Monitor Reaction (Take Aliquots) C->D E 5. Sample Preparation (Filter, Evaporate, Dilute) D->E F 6. Chiral Analysis (HPLC or GC) E->F G 7. Calculate ee & Conversion F->G

Caption: General experimental workflow for enzymatic resolution.

References

Technical Support Center: Optimizing Novozyme 435 for Kinetic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Novozyme 435. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the kinetic resolution of racemates using Novozyme 435.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction conversion is low. What are the potential causes and how can I improve it?

A1: Low conversion can stem from several factors. Consider the following troubleshooting steps:

  • Sub-optimal Temperature: Novozyme 435 is generally stable between 30-60 °C.[1] However, the optimal temperature is substrate-dependent and can be as high as 90 °C for some reactions.[2] Systematically screen a range of temperatures (e.g., 30, 40, 50, 60 °C) to find the optimum for your specific substrate.

  • Inappropriate Solvent: The choice of solvent is critical. While Novozyme 435 is active in many organic solvents, polar solvents, especially short-chain alcohols like ethanol, can be detrimental. Ethanol can dissolve the polymethylmethacrylate (PMMA) support of the enzyme, leading to deactivation.[3][4] Consider using less polar, more hydrophobic solvents. Deep eutectic solvents (DES) have also been shown to improve performance and stability.[5][6]

  • Insufficient Enzyme Loading: The amount of enzyme can be a limiting factor. If you suspect this is the case, try incrementally increasing the enzyme loading (e.g., from 5 wt% to 10 wt% or 15 wt%).[7][8]

  • Poor Water Activity (a_w): Water is crucial for enzyme flexibility and activity, even in organic media. The optimal water activity can significantly impact reaction rate and selectivity. For some reactions, an optimal water activity of 0.53 has been reported.[9] Ensure your solvent and reagents are not overly dry, or consider pre-equilibrating the enzyme at a specific water activity.

  • Mass Transfer Limitations: Inadequate mixing can lead to poor diffusion of substrates to the immobilized enzyme. Ensure your reaction is being agitated sufficiently (e.g., 150 rpm or higher).[7] Note that for some reactions, internal mass transfer limitations within the enzyme bead can also play a role.[1]

Q2: The enantiomeric excess (e.e.) of my product is lower than expected. How can I improve selectivity?

A2: Poor enantioselectivity can often be addressed by modifying the reaction environment:

  • Optimize the Solvent: The solvent can influence the conformation of the enzyme and its interaction with the substrate. Screening a variety of solvents with different polarities is recommended. For instance, using a choline (B1196258) chloride:urea/phosphate (B84403) buffer mixture has been shown to increase selectivity compared to a standard phosphate buffer.[5]

  • Adjust Substrate Concentration: Contrary to what might be expected, increasing the substrate concentration, even well above its solubility limit, can lead to a significant increase in enantiomeric excess.[5][6] This strategy can be a powerful tool for improving selectivity in asymmetric hydrolysis reactions.

  • Control Water Activity: Water activity not only affects the reaction rate but also the positional and enantioselectivity of the enzyme.[9] Fine-tuning the water activity in your system could lead to improved e.e. values.

  • Temperature Optimization: While higher temperatures often increase reaction rates, they can sometimes have a negative impact on enantioselectivity. It is crucial to find a balance. The optimal temperature range for high enantioselectivity in the esterification of (R,S)-flurbiprofen was found to be between 37 to 45 °C.[10]

Q3: My enzyme activity is decreasing significantly upon reuse. What is causing this deactivation and how can I prevent it?

A3: Loss of activity after repeated cycles is a common issue. The primary causes include:

  • Enzyme Leaching/Desorption: The lipase (B570770) can detach from its support under certain conditions, such as high temperatures or in the presence of some organic solvents or detergents.[3][11]

  • Support Degradation: The acrylic resin support of Novozyme 435 is known to be susceptible to dissolution in certain solvents, particularly short-chain alcohols like methanol (B129727) and ethanol.[3][4][12] This not only deactivates the enzyme but can also contaminate your product. If you are using alcohols as substrates or solvents, consider alternative, more robustly immobilized enzyme preparations or different solvents. Using a co-solvent like tert-butanol (B103910) can sometimes reduce enzyme inactivation by alcohol.[13]

  • Mechanical Stress: The enzyme beads can be fragile.[11] High stirring rates or harsh handling can cause the particles to break, which can lead to filtration problems and potential activity loss.[13]

  • Inhibition: While not always leading to irreversible deactivation, products or substrates can inhibit the enzyme. For example, some reactions follow a Ping-Pong Bi-Bi mechanism with inhibition by an alcohol substrate.[14][15]

To improve reusability, use mild reaction conditions, choose compatible solvents, and handle the biocatalyst gently. Washing the enzyme between cycles with a suitable solvent can help remove adsorbed inhibitors or products.[13]

Data Presentation: Reaction Parameter Optimization

The following tables summarize quantitative data from various studies to guide your optimization efforts.

Table 1: Effect of Temperature on Novozyme 435 Activity

Substrate(s)Reaction TypeOptimal Temperature (°C)ObservationsReference
1-Phenylethanol & IbuprofenEsterification~90Remained partly active up to 140 °C at 15 MPa.[2]
(R,S)-Flurbiprofen & AlcoholsEsterification37 - 45Higher temperatures may reduce enantioselectivity.[10]
Ethyl Butyrate & (R)-2-PentanolTransesterification30 - 60Stable within this range; higher temperatures can cause degradation.[1]
Palmitic Acid & 2-Ethyl HexanolEsterification70Optimized condition for high conversion.[7]

Table 2: Influence of Solvent on Novozyme 435 Performance

Substrate(s)Solvent SystemKey FindingsReference
Dimethyl-3-phenylglutarateChCl:urea/phosphate buffer 50% (v/v)Increased selectivity by 16% (e.e. from 76% to 88%) compared to 100% phosphate buffer.[5]
Phenylglycinol & Capric AcidSolvent-freeHigh conversion and stability.[8]
Ibuprofen & EthanolEthanolEthanol acts as both reactant and solvent but can dissolve the PMMA support, causing deactivation.[3][4][16]
(R,S)-Flurbiprofen & MethanolDichloropropane (DCP)Highest conversion (55.5%) and e.e. of substrate (93.4%).[10]

Table 3: Effect of Substrate Concentration

SubstrateReaction MediumSubstrate ConcentrationOutcomeReference
Dimethyl-3-phenylglutarateChCl:urea/phosphate buffer 50% (v/v)54 mM (27-fold above solubility)e.e. of product reached 99%.[5][6]
Dimethyl-3-phenylglutaratePhosphate buffer18 mM (vs. 0.45 mM)Selectivity (e.e.) increased by 16%.[5]

Experimental Protocols

Protocol 1: General Procedure for Kinetic Resolution of a Racemic Alcohol

This protocol provides a general workflow for the transesterification of a racemic alcohol using an acyl donor, catalyzed by Novozyme 435.

  • Reagent Preparation:

    • Dry the chosen organic solvent (e.g., hexane, tert-butyl methyl ether) over molecular sieves (3Å or 4Å) for at least 24 hours prior to use.

    • Ensure the racemic alcohol and acyl donor (e.g., vinyl acetate, ethyl butyrate) are of high purity.

  • Reaction Setup:

    • To a clean, dry reaction vessel (e.g., a 25 mL round-bottom flask) equipped with a magnetic stirrer, add the racemic alcohol (e.g., 1 mmol).

    • Add the organic solvent (e.g., 10 mL).

    • Add the acyl donor. A molar ratio of acyl donor to racemic alcohol of 1:1 to 3:1 is a good starting point.

    • Add Novozyme 435. A typical starting enzyme loading is 10-20 mg per mmol of substrate.

  • Reaction Execution:

    • Seal the reaction vessel and place it in a temperature-controlled shaker or on a stirring hotplate set to the desired temperature (e.g., 40 °C).

    • Stir the reaction mixture at a constant rate (e.g., 200 rpm).

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • For each aliquot, filter out the enzyme using a syringe filter (e.g., 0.45 µm PTFE).

    • Analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining substrate (e.e._s) and the formed product (e.e._p).

  • Reaction Quenching and Work-up:

    • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

    • The enzyme can be washed with fresh solvent (the same as used in the reaction), dried under vacuum, and stored for reuse.

    • The filtrate containing the product and unreacted substrate can be concentrated under reduced pressure. The product can then be purified from the remaining substrate using standard techniques like column chromatography.

Visualizations

Experimental_Workflow prep 1. Reagent Preparation setup 2. Reaction Setup prep->setup exec 3. Reaction Execution setup->exec monitor 4. Monitoring & Analysis (GC/HPLC) exec->monitor Take Aliquots quench 5. Quench Reaction & Recover Enzyme exec->quench ~50% Conversion monitor->exec Continue Reaction purify 6. Product Purification quench->purify

Caption: A typical experimental workflow for kinetic resolution using Novozyme 435.

Troubleshooting_Guide start Problem: Low Conversion or Low Enantioselectivity check_temp Is Temperature Optimized? start->check_temp Low Conversion check_subs_conc Is Substrate Concentration High? start->check_subs_conc Low e.e. screen_temp Action: Screen Temperatures (e.g., 30-70 °C) check_temp->screen_temp No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes screen_solvent Action: Test Solvents with Varying Polarity. Avoid short-chain alcohols. check_solvent->screen_solvent No check_loading Is Enzyme Loading Sufficient? check_solvent->check_loading Yes increase_loading Action: Increase Enzyme Loading (e.g., 5-15 wt%) check_loading->increase_loading No increase_subs_conc Action: Increase Substrate Concentration (may require running as a slurry) check_subs_conc->increase_subs_conc No check_aw Is Water Activity Controlled? check_subs_conc->check_aw Yes control_aw Action: Equilibrate Enzyme/Solvent to Optimal a_w (e.g., ~0.5) check_aw->control_aw No

Caption: A decision tree for troubleshooting common issues in kinetic resolutions.

References

Technical Support Center: Purification of (S)-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for the purification of (S)-1-phenylethanol from its (R)-enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 1-phenylethanol (B42297)?

The most common and effective methods for separating enantiomers of 1-phenylethanol are:

  • Enzymatic Kinetic Resolution (EKR): This method uses enzymes, typically lipases, to selectively acylate one enantiomer (usually the (R)-enantiomer) at a much faster rate than the other.[1][2] This leaves the desired (S)-enantiomer as the unreacted alcohol, which can then be separated from the newly formed ester.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to physically separate the (R)- and (S)-enantiomers, allowing for the collection of highly pure fractions.[3][4]

  • Diastereomeric Salt Resolution: A classical chemical method where the racemic alcohol is reacted with a pure chiral acid.[5][6] This creates a mixture of diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.[5][6]

  • Dynamic Kinetic Resolution (DKR): An advanced form of EKR that combines the enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer.[7] This allows for a theoretical yield of 100% for the desired enantiomer, overcoming the 50% limit of standard kinetic resolution.[7]

Q2: Which method is best for my application?

The choice of method depends on the desired scale, required purity, available equipment, and economic factors.

  • For high-purity analytical and small-scale preparative work: Chiral HPLC is often the preferred method due to its excellent separation capabilities.

  • For larger-scale, cost-effective production: Enzymatic Kinetic Resolution is highly attractive due to the high selectivity of enzymes, mild reaction conditions, and environmental friendliness.[8]

  • When enzymatic methods are not feasible: Diastereomeric salt resolution is a viable, albeit often more labor-intensive, alternative.

Q3: In lipase-catalyzed resolution, which enantiomer typically reacts faster?

In the enzymatic kinetic resolution of secondary alcohols like 1-phenylethanol, the outcome is generally predictable by Kazlauskas' rule.[1] The lipase (B570770) preferentially catalyzes the acylation of the (R)-enantiomer, leaving the (S)-enantiomer largely unreacted.[1] The resulting (R)-ester can then be separated from the (S)-alcohol.

Enzymatic Kinetic Resolution (EKR) - Troubleshooting Guide

Q: My enzymatic resolution has low conversion and/or low enantiomeric excess (ee). What should I do?

A: Low conversion or ee can result from several factors. Systematically check the following:

  • Enzyme Activity: Ensure the lipase is active. Enzyme activity can be inhibited by impurities in the substrate or solvent, or by improper storage.[9] Consider using a fresh batch of enzyme or a different lipase, such as Novozym 435, which is known for its high activity and stability.[8]

  • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and enzyme loading. Studies have shown that for Novozym 435, optimal conditions can be around 42°C with an 11 mg/mL catalyst loading for 75 minutes to achieve 100% ee for the substrate.[8][10]

  • Acyl Donor: The choice of acyl donor is critical. Vinyl acetate (B1210297) is commonly used and drives the reaction to completion by tautomerization of the vinyl alcohol byproduct.[11][12] However, it can sometimes lead to enzyme deactivation.[12] Ethyl butyrate (B1204436) is a more environmentally friendly alternative.[13][14] The molar ratio of the acyl donor to the substrate should also be optimized; a ratio of 4.7:1 (acyl donor:substrate) has been used effectively.[8]

  • Solvent: The reaction medium affects enzyme performance. Non-polar organic solvents like n-hexane are commonly used.[8][11] Ionic liquids have also been shown to improve enantioselectivity in some cases.[15][16]

  • Water Content: While lipases function in non-aqueous media, a small amount of water is essential for maintaining their catalytically active conformation. The optimal water content must be determined empirically, as excess water can promote hydrolysis and reduce yield.

Q: I'm having difficulty separating the unreacted this compound from the (R)-ester product. What are the best separation techniques?

A: The most common method for separating the resulting alcohol and ester is silica (B1680970) gel column chromatography.[7][17] For larger-scale operations, distillation under reduced pressure can be an effective method to separate the more volatile this compound from the less volatile ester.[12]

Chiral HPLC - Troubleshooting Guide

Q: I am seeing poor or no separation of enantiomers on my chiral HPLC column. How can I improve resolution?

A: Achieving good chiral separation often requires methodical screening and optimization.

  • Column Selection: There is no universal chiral column. The most successful stationary phases are often polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives like Chiralpak® and Chiralcel® columns).[3] If one column fails, try another with a different chiral selector.

  • Mobile Phase Composition: Systematically screen different mobile phases. For normal-phase chromatography, mixtures of hexane/isopropanol or ethanol/hexane are common starting points.[18] For reversed-phase, methanol/water or acetonitrile/water can be used.[18] The ratio of the polar modifier (e.g., isopropanol) is a critical parameter to adjust.

  • Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, although it will increase run time.[4] A flow rate of 1.0 mL/min is a common starting point for 4.6 mm I.D. columns.[4]

  • Temperature: Lowering the column temperature can sometimes enhance enantioselectivity and improve peak separation.[18]

Data Presentation

Table 1: Comparison of Lipase-Catalyzed Kinetic Resolutions of 1-Phenylethanol

Lipase SourceAcyl DonorSolventTemp (°C)TimeConversion (c)Enantiomeric Excess (ee)Reference
Novozym 435 (immobilized CALB)Vinyl Acetaten-Hexane4275 min~50%>99% (for S-alcohol)[8][10]
Burkholderia cepaciaVinyl Acetaten-Heptane / [EMIM][BF4]RT7 days40.8%98.9% (for R-ester)[15]
Extracellular proteases (Bacillus sp.)(±)-1-phenylethyl acetate (hydrolysis)Tris-HCl buffer / Methanol452 h53%>97% (for R-alcohol)[19]
Acylase IVinyl AcetateHexaneRT7 daysN/A58% (for S-alcohol)[11][17]

Experimental Protocols & Workflows

Protocol 1: Enzymatic Kinetic Resolution using Novozym 435

This protocol is based on established methods for the lipase-catalyzed resolution of (R,S)-1-phenylethanol.[7][8]

Materials:

  • (R,S)-1-phenylethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • n-Hexane (solvent)

  • Sealed glass bioreactor or flask

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 25 mL sealed glass bioreactor, prepare a solution of (R,S)-1-phenylethanol in n-hexane (e.g., 240 mM concentration).[8]

  • Reagent Addition: Add vinyl acetate to the mixture. A molar ratio of 2:1 to 5:1 (vinyl acetate:alcohol) is typically effective.[8]

  • Enzyme Addition: Add the immobilized lipase, Novozym 435 (e.g., 11 mg/mL).[8]

  • Incubation: Seal the reactor and place it on an orbital shaker (e.g., 200 rpm) in a temperature-controlled environment (e.g., 42°C).[8]

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the enantiomeric excess of the substrate (this compound) and product ((R)-1-phenylethyl acetate). The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.

  • Enzyme Removal: Once the desired conversion is reached (e.g., after 75 minutes), stop the reaction and remove the immobilized enzyme by filtration.[8] The enzyme can be washed with fresh solvent and reused.[14]

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.[8]

  • Purification: Separate the unreacted this compound from the (R)-1-phenylethyl acetate product using silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient).[7]

Visualized Experimental Workflow

Caption: Workflow for Enzymatic Kinetic Resolution of 1-Phenylethanol.

Troubleshooting Logic for Chiral HPLC

Caption: Decision tree for troubleshooting poor resolution in chiral HPLC.

References

Technical Support Center: Purification of 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of acetophenone (B1666503) impurity from 1-phenylethanol (B42297). The guidance is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate acetophenone from 1-phenylethanol?

A1: Acetophenone and 1-phenylethanol possess very similar physical properties, which makes their separation by common laboratory techniques difficult. Their boiling points differ by only 1.6°C, and their melting points by 0.4°C, making simple distillation and crystallization ineffective for achieving high purity.[1]

Q2: What are the primary methods for removing acetophenone from 1-phenylethanol?

A2: The main purification methods include:

  • Fractional Distillation: A more precise form of distillation for separating liquids with close boiling points.

  • Extractive Distillation: Involves adding a solvent to alter the relative volatility of the components.

  • Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase.

  • Recrystallization: A method for purifying solids based on differences in solubility.

  • Chemical Separation: Involves a chemical reaction to convert the impurity into a more easily separable form, such as forming a bisulfite adduct with acetophenone.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation. Acetophenone is less polar than 1-phenylethanol and will, therefore, have a higher Rf value (it will travel further up the TLC plate).[1] A suitable mobile phase for this separation is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v) on a silica (B1680970) gel plate.[2] Methylene chloride can also be a suitable solvent.[3]

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a viable but challenging method for separating acetophenone and 1-phenylethanol due to their close boiling points.[4]

Experimental Protocol:

A typical laboratory setup for fractional distillation involves a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.

  • Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the temperature of the vapor that is distilling.[5]

  • Heating: Gently heat the mixture in the distillation flask.

  • Fractionation: As the vapor rises through the fractionating column, it undergoes multiple cycles of vaporization and condensation on the column's packing material or indentations. This process enriches the vapor with the more volatile component (acetophenone).

  • Collection: Collect the distillate in fractions. Monitor the temperature closely. A stable temperature plateau indicates the distillation of a pure component. The first fractions will be enriched in acetophenone.

Troubleshooting:

Problem Possible Cause Solution
Poor Separation (Mixed Fractions) Distillation rate is too fast.Reduce the heating rate to allow for sufficient equilibration on the column. A slow and steady distillation is crucial for good separation.[6]
Inefficient fractionating column.Use a longer column or a column with a more efficient packing material to increase the number of theoretical plates.[5]
No Distillate Collection Despite Boiling Heat loss from the apparatus.Insulate the distillation flask and the fractionating column with glass wool or aluminum foil to prevent heat loss.[5][6]
Thermometer placed incorrectly.Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[6]
Temperature Fluctuations Uneven heating.Ensure smooth and consistent heating. Use a stirring bar in the distillation flask.
Mixture is bumping.Add boiling chips to the distillation flask before heating.
Extractive Distillation

Extractive distillation is a highly effective industrial method that can be adapted for laboratory scale. It involves the addition of a solvent that selectively alters the volatility of the components.

Experimental Protocol (Based on an Industrial Method):

This method uses glycerol (B35011) as the extraction solvent to increase the relative volatility of acetophenone and 1-phenylethanol.[7]

  • Extraction: The mixture of acetophenone and 1-phenylethanol is brought into countercurrent contact with glycerol in an extraction column at a temperature of 20-90°C and pressure of 0.05-1 MPa.[7]

  • Separation: Due to differences in solubility, acetophenone is obtained at the top of the column, while a mixture of 1-phenylethanol and glycerol is collected at the bottom.[7]

  • Rectification: The 1-phenylethanol/glycerol mixture is then separated by distillation.

Quantitative Data:

Method Purity of 1-Phenylethanol Recovery of 1-Phenylethanol Purity of Acetophenone Recovery of Acetophenone
Extractive Distillation with Glycerol[7]99.8%99.56%98.4%99.91%

Troubleshooting:

Problem Possible Cause Solution
Poor Separation Efficiency Incorrect solvent-to-feed ratio.Optimize the molar flow ratio of glycerol to the acetophenone/1-phenylethanol mixture. Ratios can range from 0.6:1 to 10:1.[7]
Suboptimal temperature or pressure.Adjust the temperature and pressure within the recommended ranges (20-90°C and 0.05-1 MPa) to enhance separation.[7]
Solvent Recovery Issues Azeotrope formation.The chosen solvent should not form an azeotrope with either component. Glycerol is a suitable choice for this separation.[8]
High Energy Consumption Inefficient process design.For larger scales, consider heat integration or thermally coupled columns to improve energy efficiency.[9][10]
Column Chromatography

Column chromatography is a versatile laboratory technique for separating acetophenone from 1-phenylethanol based on their different affinities for a stationary phase.

Experimental Protocol (Flash Chromatography):

  • TLC Analysis: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The goal is to achieve good separation between the two spots, with the desired compound (1-phenylethanol) having an Rf value of around 0.3.[11]

  • Column Packing: Pack a glass column with silica gel as the stationary phase.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the top of the column. Alternatively, for less soluble samples, dry-loading can be used where the sample is adsorbed onto a small amount of silica gel before being added to the column.[12]

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified 1-phenylethanol.

Troubleshooting:

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between acetophenone and 1-phenylethanol.[13]
Column overloading.Use an appropriate ratio of sample to silica gel (typically 1:20 to 1:40 for dry loading).[14]
Compound Stuck on the Column Compound is too polar for the eluent.Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, consider adding a small amount of a more polar solvent like methanol (B129727) to the eluent.[15]
Peak Tailing Secondary interactions with silica.Add a small amount of a modifier to the mobile phase. For acidic compounds, a little acetic acid can help, while for basic compounds, triethylamine (B128534) is often used.[13]
Compound Decomposition on Silica Compound is unstable on acidic silica gel.Deactivate the silica gel by washing it with a base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina (B75360) or Florisil.[15]
Recrystallization

Recrystallization is most effective when one component is present in a much smaller amount. Given the similar structures of acetophenone and 1-phenylethanol, finding a suitable solvent can be challenging.

Experimental Protocol:

  • Solvent Selection: Find a solvent or solvent pair in which 1-phenylethanol is soluble at high temperatures but sparingly soluble at low temperatures, while acetophenone remains in solution.

  • Dissolution: Dissolve the impure sample in a minimal amount of the hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals.

Troubleshooting:

Problem Possible Cause Solution
No Crystals Form Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.[16][17]
Solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 1-phenylethanol.[17]
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the product.Re-heat the solution to dissolve the oil, add more solvent, and cool again. Slow cooling can also help.[17][18]
High level of impurity.The presence of significant impurities can lower the melting point of the mixture. It may be necessary to first reduce the amount of impurity by another method (e.g., column chromatography).[17]
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the solid.[18]
Crystals were washed with warm solvent.Always wash the crystals with ice-cold solvent to minimize re-dissolving the product.[19]
Chemical Separation (Sodium Bisulfite Adduct Formation)

This method takes advantage of the reactivity of the ketone group in acetophenone with sodium bisulfite to form a water-soluble adduct.

Experimental Protocol:

  • Reaction: Dissolve the mixture in a water-miscible solvent like methanol or dimethylformamide (DMF). Add a saturated aqueous solution of sodium bisulfite and shake vigorously.[20][21]

  • Extraction: Add water and an immiscible organic solvent (e.g., ethyl acetate/hexanes). The sodium bisulfite adduct of acetophenone will move to the aqueous layer, while 1-phenylethanol remains in the organic layer.

  • Separation: Separate the two layers. The organic layer contains the purified 1-phenylethanol.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Remove the solvent by rotary evaporation to obtain the purified 1-phenylethanol.

Troubleshooting:

Problem Possible Cause Solution
Incomplete Removal of Acetophenone Insufficient reaction time or mixing.The use of a water-miscible solvent like methanol or DMF is crucial to ensure the reactants are in the same phase initially, allowing the reaction to proceed efficiently before adding the immiscible organic solvent.[20]
Steric hindrance around the ketone.While acetophenone is a methyl ketone and should react, bulky ketones may react slowly or not at all. Vigorous shaking and sufficient reaction time are important.[22]
Precipitation of the Bisulfite Adduct Adduct is not soluble in the aqueous or organic layer.This can happen with highly non-polar ketones. If a solid forms at the interface, the entire mixture can be filtered through Celite to remove the adduct before separating the layers.[21][23]
Insufficient water to dissolve the adduct.Ensure an adequate volume of the aqueous phase is used.[23]
Decomposition of Product Presence of sulfur dioxide (SO₂).If your product contains acid-sensitive functional groups (like certain double bonds), the SO₂ generated from sodium bisulfite can cause decomposition. Use a non-polar organic solvent for the extraction to minimize dissolved SO₂.[21]

Visualizations

Experimental_Workflow_Fractional_Distillation cluster_setup Setup cluster_process Process cluster_collection Collection & Analysis A Mixture of 1-Phenylethanol and Acetophenone B Fractional Distillation Apparatus A->B Load C Heat Mixture D Vapor Rises Through Fractionating Column C->D E Vapor Condenses D->E F Collect Fractions E->F G TLC Analysis F->G H Purified 1-Phenylethanol G->H I Acetophenone-rich Fractions G->I

Caption: Workflow for Fractional Distillation.

Experimental_Workflow_Column_Chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Mixture B TLC Analysis to Determine Eluent A->B C Pack Silica Gel Column D Load Sample onto Column C->D E Elute with Solvent D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified 1-Phenylethanol I->J

Caption: Workflow for Column Chromatography.

Experimental_Workflow_Chemical_Separation cluster_reaction Reaction cluster_extraction Extraction cluster_workup Workup A Mixture in Miscible Solvent (e.g., Methanol) B Add Saturated Sodium Bisulfite (aq) A->B C Shake Vigorously B->C D Add Water & Immiscible Organic Solvent C->D E Separate Layers D->E F Aqueous Layer: Acetophenone Adduct E->F G Organic Layer: 1-Phenylethanol E->G H Wash Organic Layer G->H I Dry Organic Layer H->I J Evaporate Solvent I->J K Purified 1-Phenylethanol J->K

Caption: Workflow for Chemical Separation.

References

Technical Support Center: Grignard Synthesis of 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Grignard synthesis of 1-phenylethanol (B42297).

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to synthesize 1-phenylethanol has a low yield. What are the common causes?

A1: Low yields in the Grignard synthesis of 1-phenylethanol can stem from several factors. The most prevalent issues include:

  • Quenching of the Grignard Reagent: Phenylmagnesium bromide is a strong base and will react with any source of protons, most commonly water, which "quenches" the reagent and prevents it from reacting with the acetaldehyde (B116499). This results in the formation of benzene (B151609) as a byproduct.[1]

  • Formation of Biphenyl (B1667301): A significant side reaction is the coupling of the Grignard reagent with unreacted bromobenzene (B47551), a process known as a Wurtz-type reaction, which produces biphenyl.[2][3] This is more likely to occur at higher temperatures and with a high concentration of bromobenzene.[2][3]

  • Incomplete Reaction: The reaction may not have gone to completion due to poor initiation, insufficient reaction time, or low temperatures during the addition of acetaldehyde.

Q2: I observe a significant amount of a white, crystalline solid that is not my desired 1-phenylethanol product. What is it likely to be?

A2: A common crystalline byproduct in this reaction is biphenyl.[2][3] It is formed from the reaction between phenylmagnesium bromide and any unreacted bromobenzene.[3] Biphenyl is less polar than 1-phenylethanol and can often be separated by recrystallization or column chromatography.

Q3: How critical is the use of anhydrous solvents and dry glassware?

A3: It is absolutely critical. Grignard reagents are highly reactive towards protic solvents like water and alcohols.[1] Any moisture present in the reaction flask, solvent, or on the surface of the glassware will react with the phenylmagnesium bromide, converting it to benzene and reducing the yield of your desired product.[1]

Q4: My Grignard reaction is difficult to initiate. What can I do?

A4: Difficulty in initiating the Grignard reaction is a common issue, often due to a passivating oxide layer on the surface of the magnesium turnings. Several techniques can be employed to start the reaction:

  • Mechanical Activation: Gently crushing a few pieces of the magnesium with a dry glass rod can expose a fresh, reactive surface.

  • Chemical Activation: Adding a small crystal of iodine can help to activate the magnesium surface.[4] The disappearance of the purple iodine color is an indicator that the reaction has been initiated. A few drops of 1,2-dibromoethane (B42909) can also be used as an initiator.

  • Seeding: Adding a small amount of a previously prepared Grignard reagent solution can help to start the reaction.

Troubleshooting Guides

Issue 1: Low Yield of 1-Phenylethanol with Benzene as a Major Byproduct
Observation Potential Cause Recommended Solution
Low yield of 1-phenylethanol, significant amount of benzene detected by GC or NMR.Quenching of the Grignard reagent by a proton source.Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use.Use anhydrous diethyl ether or THF as the solvent.Ensure that the bromobenzene and acetaldehyde are free of water.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
Issue 2: Significant Formation of Biphenyl Byproduct
Observation Potential Cause Recommended Solution
Presence of a significant amount of a non-polar, crystalline solid, identified as biphenyl.Wurtz-type coupling of the Grignard reagent with unreacted bromobenzene.[2][3]Control Reaction Conditions: Slow Addition: Add the solution of bromobenzene to the magnesium turnings slowly and dropwise. This maintains a low concentration of bromobenzene in the reaction mixture, minimizing the likelihood of the coupling reaction.[2]Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Avoid excessive heating, as higher temperatures favor the formation of biphenyl.[2][3] An ice bath can be used to moderate the reaction if it becomes too vigorous.
Issue 3: Recovery of Unreacted Acetaldehyde
Observation Potential Cause Recommended Solution
Significant amount of acetaldehyde is recovered after the reaction.1. Incomplete formation of the Grignard reagent. 2. Too low of a reaction temperature during acetaldehyde addition. 3. Insufficient reaction time.Optimize Reaction Parameters: Confirm Grignard Formation: Ensure the Grignard reagent has formed successfully before adding the acetaldehyde. The disappearance of most of the magnesium and the formation of a cloudy, grayish solution are indicators.Temperature of Addition: While the initial formation of the Grignard reagent may require gentle heating to initiate, the subsequent reaction with acetaldehyde is exothermic. However, the addition should be done at a temperature that allows for a controlled reaction, often starting at 0 °C and then allowing it to warm to room temperature.Reaction Time: Allow the reaction to stir for a sufficient amount of time after the addition of acetaldehyde is complete to ensure the reaction goes to completion.

Quantitative Data Summary

While precise yields can vary based on the specific experimental setup and purity of reagents, the following table provides an illustrative overview of how reaction conditions can influence the product distribution.

Reaction Condition Approximate Yield of 1-Phenylethanol (%) Approximate Yield of Biphenyl (%) Notes
Slow addition of bromobenzene at 35-40°C70-80%5-10%Optimal conditions for minimizing biphenyl formation.
Rapid addition of bromobenzene at 35-40°C50-60%20-30%High local concentrations of bromobenzene favor the Wurtz coupling reaction.[2]
Slow addition of bromobenzene at >50°C40-50%30-40%Higher temperatures significantly promote the formation of biphenyl.[2][3]
Presence of 1 equivalent of water<10%<5%The majority of the Grignard reagent is quenched to form benzene.

Experimental Protocols

Protocol for the Synthesis of 1-Phenylethanol with Minimized Side Reactions
  • Preparation of Glassware and Reagents:

    • Thoroughly dry all glassware (a three-necked round-bottom flask, a reflux condenser, a dropping funnel, and a drying tube) in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Ensure that the magnesium turnings are fresh and shiny.

    • Use anhydrous diethyl ether or THF as the solvent.

    • Ensure that the bromobenzene and acetaldehyde are of high purity and dry.

  • Formation of the Grignard Reagent (Phenylmagnesium Bromide):

    • Assemble the dry glassware quickly. Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to the flask.

    • Fit the dropping funnel and the reflux condenser. Place a calcium chloride drying tube on top of the condenser.

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of gentle boiling of the ether indicate that the reaction has started.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction if it becomes too vigorous.

    • After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the acetaldehyde solution dropwise to the stirred Grignard reagent solution while maintaining the temperature at 0-5°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure 1-phenylethanol.

Protocol for the Removal of Biphenyl Byproduct

If biphenyl is a significant contaminant, it can be removed from the crude 1-phenylethanol by the following methods:

  • Recrystallization: Biphenyl is a solid at room temperature. If the crude product is a mixture of solid biphenyl and liquid 1-phenylethanol, the biphenyl can be removed by dissolving the mixture in a minimal amount of a hot solvent in which 1-phenylethanol is soluble and biphenyl is less soluble (e.g., a mixed solvent system like hexane/ethyl acetate), followed by cooling to crystallize the biphenyl, which can then be filtered off.

  • Column Chromatography: The crude product can be purified by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane). Biphenyl, being less polar, will elute first, followed by the more polar 1-phenylethanol.

Visualizations

Reaction Pathways

Grignard_Synthesis_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways PhMgBr Phenylmagnesium Bromide Intermediate1 Magnesium Alkoxide PhMgBr->Intermediate1 + Acetaldehyde Acetaldehyde Acetaldehyde Product 1-Phenylethanol Intermediate1->Product H₃O⁺ Work-up PhBr Bromobenzene Biphenyl Biphenyl Water Water Benzene Benzene PhMgBr2 Phenylmagnesium Bromide PhMgBr2->Biphenyl + Bromobenzene (Wurtz Coupling) PhMgBr3 Phenylmagnesium Bromide PhMgBr3->Benzene + H₂O (Quenching)

Caption: Main and side reaction pathways in the Grignard synthesis of 1-phenylethanol.

Experimental Workflow

Grignard_Workflow Start Start: Dry Glassware & Reagents Grignard_Formation 1. Grignard Reagent Formation: - Mg + Bromobenzene in Ether - Slow Addition & Temp. Control Start->Grignard_Formation Reaction 2. Reaction with Aldehyde: - Add Acetaldehyde solution at 0°C Grignard_Formation->Reaction Workup 3. Aqueous Work-up: - Quench with sat. NH₄Cl(aq) Reaction->Workup Extraction 4. Extraction: - Separate organic layer Workup->Extraction Drying 5. Drying & Solvent Removal: - Dry with MgSO₄ - Evaporate Ether Extraction->Drying Purification 6. Purification: - Vacuum Distillation Drying->Purification Final_Product Pure 1-Phenylethanol Purification->Final_Product Troubleshooting_Logic Start Low Yield of 1-Phenylethanol Check_Byproducts Analyze Byproducts (GC, NMR, TLC) Start->Check_Byproducts Benzene_Major Benzene is a Major Byproduct Check_Byproducts->Benzene_Major Biphenyl_Major Biphenyl is a Major Byproduct Check_Byproducts->Biphenyl_Major Aldehyde_Unreacted Unreacted Acetaldehyde Check_Byproducts->Aldehyde_Unreacted Solution_Anhydrous Improve Anhydrous Technique Benzene_Major->Solution_Anhydrous Yes Solution_Conditions Optimize Reaction Conditions: - Slow Addition of PhBr - Control Temperature Biphenyl_Major->Solution_Conditions Yes Solution_Reaction Optimize Reaction: - Ensure Grignard formation - Check reaction time/temp Aldehyde_Unreacted->Solution_Reaction Yes

References

Technical Support Center: Asymmetric Hydrogenation of Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during the asymmetric hydrogenation of acetophenone (B1666503).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in the asymmetric hydrogenation of acetophenone?

Catalyst deactivation in this reaction can be attributed to three primary mechanisms: chemical, thermal, and mechanical degradation.[1][2]

  • Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2] Common poisons include sulfur, nitrogen, phosphorus, and heavy metal compounds.[3] These contaminants can originate from the substrate, solvent, or hydrogen gas.

  • Fouling or Coking: The deposition of carbonaceous materials, often referred to as coke or polymers, on the catalyst surface can block active sites and pores.[2][3][4] This is particularly relevant when dealing with unsaturated organic molecules.

  • Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of metal particles, resulting in a loss of active surface area.[2][5]

  • Structural Changes: The catalyst complex itself can undergo decomposition or transformation into inactive species. This can involve the loss of a ligand or the formation of inactive metal hydrides or dimers.[6][7]

Q2: My reaction has slowed down or stopped completely. How can I determine the cause of deactivation?

A systematic approach is crucial for diagnosing the root cause of catalyst deactivation. Consider the following steps:

  • Analyze Reactants for Impurities: Test your acetophenone, solvent, and hydrogen gas for potential catalyst poisons. Impurities are a frequent cause of deactivation.[3]

  • Examine Reaction Conditions: Review your reaction temperature, pressure, and stirring rate. Inefficient mass transfer due to poor stirring can mimic catalyst deactivation. High temperatures can lead to thermal degradation.[5]

  • Inspect the Catalyst: After the reaction, carefully recover the catalyst. A change in color or the presence of solid deposits may indicate fouling or coking.[3]

  • Review the Base Concentration: The concentration of the base is a critical parameter that can influence both the reaction rate and catalyst stability.[6][8] Both insufficient and excessive amounts of base can be detrimental.

Q3: Can a deactivated catalyst be regenerated?

Yes, in some cases, catalyst regeneration is possible. The appropriate method depends on the cause of deactivation.

  • For Fouling/Coking: A common method for palladium on carbon (Pd/C) catalysts involves controlled oxidation to burn off the carbonaceous deposits, followed by a reduction step.[9] For other catalysts, washing with a suitable solvent may remove adsorbed organic species.[9][10]

  • For Poisoning: If the poison is reversibly bound, washing the catalyst may be effective. In cases of strong, irreversible poisoning, regeneration may not be feasible.[1]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the asymmetric hydrogenation of acetophenone.

Problem Possible Causes Suggested Solutions
Low or no conversion Catalyst Poisoning: Impurities in reactants or solvents.[3]- Purify the substrate and solvent. - Use high-purity hydrogen gas. - Consider passing reactants through a guard bed to remove poisons.[9]
Insufficient Catalyst Activity: The chosen catalyst may not be suitable for the substrate or conditions.- Screen different catalysts or ligands. - Increase catalyst loading.
Incorrect Base Concentration: The amount of base can significantly impact catalyst activation and stability.[8]- Optimize the base-to-catalyst ratio. Some iron-based catalysts require more than two equivalents of base for activation.[8]
Low Enantioselectivity (ee) Suboptimal Ligand: The chiral ligand is crucial for achieving high enantioselectivity.- Experiment with different chiral ligands. For Ru-catalyzed reactions, the choice of both the diphosphine and diamine ligands influences the enantiomeric excess.[6] - Sterically demanding ligands, such as XylBINAP, have been shown to improve enantioselectivity in some cases.[11]
Incorrect Reaction Temperature or Pressure: These parameters can affect the stereochemical outcome.- Optimize the reaction temperature and hydrogen pressure.
Catalyst Decomposition: The active chiral catalyst may be decomposing into a non-selective species.[6]- Monitor the reaction profile over time to see if enantioselectivity decreases with conversion. - Consider using a more stable catalyst system.
Reaction starts well but then slows down or stops Catalyst Deactivation during Reaction: This could be due to product inhibition, poisoning by a reaction byproduct, or gradual catalyst decomposition.[6]- Investigate potential product inhibition. - Analyze the reaction mixture for byproducts that could act as poisons. - A kinetic model incorporating a first-order deactivation term may help to understand the process.[6]
Coking/Fouling: Gradual buildup of deposits on the catalyst surface.[3]- Lower the reaction temperature to reduce the rate of coke formation.[9] - Consider a catalyst with a support that is more resistant to coking.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Acetophenone

Note: This is a general guideline. Specific conditions will vary depending on the catalyst and ligands used. Always refer to the relevant literature for your specific catalyst system.

  • Catalyst Preparation/Pre-activation: In a glovebox or under an inert atmosphere, add the catalyst precursor (e.g., a Ru, Rh, or Ir complex) and the chiral ligand to a dry, oxygen-free solvent (e.g., isopropanol, methanol, or toluene).

  • Activation: Add the appropriate base (e.g., potassium tert-butoxide or potassium hydroxide) and stir the mixture at the specified temperature for the required activation time. The activation of some precatalysts can be observed by a color change.

  • Reaction Setup: In a high-pressure reactor, dissolve the acetophenone in the chosen solvent.

  • Hydrogenation: Transfer the activated catalyst solution to the reactor. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor the conversion and enantiomeric excess by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

  • Work-up: Once the reaction is complete, cool the reactor, carefully release the pressure, and quench the reaction. The product, 1-phenylethanol, can be isolated and purified using standard techniques such as distillation or column chromatography.

Protocol for Catalyst Regeneration (Example for Pd/C)

Caution: This procedure involves high temperatures and flammable gases and should be performed with appropriate safety measures.

  • Solvent Washing: Wash the recovered catalyst with a solvent like ethanol (B145695) to remove any adsorbed organic materials. Dry the catalyst under vacuum.[9]

  • Controlled Oxidation: Place the catalyst in a tube furnace. Heat under a flow of inert gas (e.g., nitrogen) to a temperature of 550-700°C to pyrolyze any remaining organic residues. Then, introduce a controlled flow of air or a dilute oxygen/nitrogen mixture to burn off the coke. This step is exothermic and requires careful temperature control to prevent catalyst sintering.[9]

  • Reduction: After the oxidation step, cool the catalyst under an inert atmosphere. Then, reduce the catalyst by heating it under a flow of hydrogen gas, typically in the range of 200-400°C.[9]

  • Passivation: After reduction, the catalyst can be pyrophoric. Carefully passivate the surface by introducing a very small, controlled amount of oxygen into the inert gas stream as the catalyst cools to room temperature.[9]

Visualizing Deactivation Pathways and Troubleshooting

Catalyst_Deactivation_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions Problem Low Conversion or Low Enantioselectivity Check_Reactants Analyze Reactants (Substrate, Solvent, H2) Problem->Check_Reactants Check_Conditions Verify Reaction Conditions (Temp, Pressure, Stirring) Problem->Check_Conditions Inspect_Catalyst Inspect Spent Catalyst (Color, Deposits) Problem->Inspect_Catalyst New_Catalyst Select New Catalyst Problem->New_Catalyst Poisoning Catalyst Poisoning Check_Reactants->Poisoning Degradation Thermal / Structural Degradation Check_Conditions->Degradation Fouling Fouling / Coking Inspect_Catalyst->Fouling Purify Purify Reactants Poisoning->Purify Regenerate Regenerate Catalyst Fouling->Regenerate Optimize Optimize Conditions Degradation->Optimize Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Catalyst [L_n-M-H] Poisoned_Catalyst Poisoned Catalyst [L_n-M-Poison] Active_Catalyst->Poisoned_Catalyst Impurities Fouled_Catalyst Fouled Catalyst Coke Deposits Active_Catalyst->Fouled_Catalyst Side Reactions Decomposed_Catalyst Decomposed Species Ligand Loss / Dimerization Active_Catalyst->Decomposed_Catalyst Instability Sintered_Catalyst Sintered Metal Loss of Surface Area Active_Catalyst->Sintered_Catalyst High Temperature

References

Improving the efficiency of cofactor regeneration in biocatalytic reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing cofactor regeneration for biocatalytic reduction processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for regenerating cofactors in biocatalytic reduction?

A1: Cofactors, such as NADH and NADPH, are essential for the activity of oxidoreductases, the enzymes that catalyze reduction reactions. However, these cofactors are expensive to produce and are consumed stoichiometrically during the reaction.[1][2][3] In-situ regeneration allows for the use of catalytic amounts of the cofactor, which significantly reduces costs and makes the process economically viable for industrial applications.[1][3] Efficient regeneration also helps to drive the reaction to completion and can simplify downstream product purification.[3][4]

Q2: What are the most common strategies for cofactor regeneration?

A2: The most prevalent strategies for cofactor regeneration can be broadly categorized as enzymatic, electrochemical, and photochemical methods.[5]

  • Enzymatic Regeneration: This is the most widely used approach and involves a second enzyme-substrate system to regenerate the cofactor.[5][6] Common systems include formate (B1220265) dehydrogenase (FDH) with formate, glucose dehydrogenase (GDH) with glucose, and alcohol dehydrogenases (ADH) with a sacrificial alcohol like isopropanol.[6][7]

  • Electrochemical Regeneration: This method uses an electric current to directly or indirectly reduce the oxidized cofactor at an electrode surface.[8][9] It offers the potential for a clean regeneration process without the formation of byproducts from a secondary substrate.[8]

  • Photochemical Regeneration: This strategy employs photosensitizers that, upon light absorption, can mediate the reduction of the cofactor.[5]

Q3: How do I choose the best cofactor regeneration system for my specific application?

A3: The choice of regeneration system depends on several factors, including the specific enzymes and substrates involved, the reaction scale, pH and temperature stability, and cost considerations. For example, the formate dehydrogenase system is often favored due to the low cost of formate and the fact that the byproduct, carbon dioxide, is easily removed.[3] The glucose dehydrogenase system is also highly efficient, but the co-product, gluconic acid, can sometimes complicate downstream processing.[7] Whole-cell systems are advantageous as they can utilize the cell's own metabolic machinery for regeneration, but may have lower volumetric productivity compared to purified enzyme systems.[10]

Q4: What is the Total Turnover Number (TTN) and why is it important?

A4: The Total Turnover Number (TTN) is a critical metric for evaluating the efficiency of a cofactor regeneration system. It is defined as the total moles of product formed per mole of cofactor used throughout the entire reaction.[3][4] A high TTN indicates an efficient regeneration system and is essential for the economic feasibility of the biocatalytic process.[3] TTNs in the range of 10³ to 10⁵ are often considered sufficient for a process to be economically viable.[3][4]

Troubleshooting Guides

Issue 1: Low or No Product Formation Despite Active Enzyme and Substrate

Q: My biocatalytic reduction is showing very low conversion, even though I have confirmed the activity of my primary enzyme and the presence of the substrate and cofactor. What could be the problem?

A: This is a common issue that often points to a problem with the cofactor regeneration system.

Possible Causes and Solutions:

  • Inactive Regeneration Enzyme: The secondary enzyme responsible for cofactor regeneration may be inactive or inhibited.

    • Troubleshooting Steps:

      • Assay the activity of the regeneration enzyme independently to confirm it is active under the reaction conditions.

      • Ensure that the pH, temperature, and buffer composition are optimal for both the primary and the regeneration enzyme.

      • Check for potential inhibitors of the regeneration enzyme in your reaction mixture.

  • Insufficient Co-substrate for Regeneration: The sacrificial substrate for the regeneration enzyme may be depleted or limiting.

    • Troubleshooting Steps:

      • Ensure the co-substrate (e.g., formate, glucose) is added at a sufficient concentration. A common starting point is a 1.5 to 5-fold molar excess relative to the primary substrate.

      • Monitor the concentration of the co-substrate throughout the reaction to ensure it is not being fully consumed prematurely.

  • Cofactor Degradation: NAD(P)H is unstable and can degrade, especially at non-optimal pH or in the presence of contaminants.

    • Troubleshooting Steps:

      • Measure the concentration of the cofactor over time using spectrophotometry (A340 nm for NAD(P)H).

      • Ensure the reaction pH is maintained within the stability range for NAD(P)H (typically around pH 7.0).

      • Minimize exposure of the cofactor to light and elevated temperatures.

Issue 2: Reaction Rate Decreases Rapidly Over Time

Q: My reaction starts well, but the rate quickly drops off, leading to an incomplete conversion. What are the likely causes?

A: A rapid decrease in reaction rate often indicates enzyme instability, product inhibition, or a pH shift.

Possible Causes and Solutions:

  • Enzyme Instability: One or both of the enzymes may not be stable under the reaction conditions for the required duration.

    • Troubleshooting Steps:

      • Investigate the stability of each enzyme individually under the reaction conditions.

      • Consider enzyme immobilization, which can significantly improve stability.[11][12]

      • If using whole cells, ensure the reaction conditions are not causing cell lysis or loss of viability.

  • Product Inhibition: The product of either the primary reaction or the regeneration reaction may be inhibiting one of the enzymes.

    • Troubleshooting Steps:

      • Perform kinetic studies with varying concentrations of the product to determine if it is an inhibitor.

      • If product inhibition is significant, consider in-situ product removal (ISPR) strategies, such as extraction or adsorption.

  • pH Shift During Reaction: The regeneration system can cause a change in the pH of the reaction medium, which can negatively affect enzyme activity. For example, the oxidation of glucose to gluconic acid by glucose dehydrogenase will lower the pH.

    • Troubleshooting Steps:

      • Monitor the pH of the reaction mixture over time.

      • Use a buffer with a higher buffering capacity or implement a pH control system (e.g., a pH-stat) for larger-scale reactions.

Quantitative Data Summary

Table 1: Comparison of Common Enzymatic Cofactor Regeneration Systems

Regeneration SystemCo-substrateCo-productTypical TTN RangeAdvantagesDisadvantages
Formate Dehydrogenase (FDH)FormateCO₂1,000 - 100,000Inexpensive co-substrate; gaseous byproduct is easily removed.FDH can have lower stability and specific activity compared to other dehydrogenases.
Glucose Dehydrogenase (GDH)GlucoseGluconic Acid10,000 - 500,000High specific activity and stability of GDH; inexpensive co-substrate.[5]Co-product can lower the pH and may require removal.
Alcohol Dehydrogenase (ADH)IsopropanolAcetone (B3395972)500 - 20,000Simple system; co-substrate can also act as a co-solvent.Can be reversible; acetone byproduct may inhibit enzymes or be difficult to remove.[6]
Phosphite Dehydrogenase (PTDH)PhosphitePhosphate (B84403)10,000 - 200,000Inexpensive substrate; innocuous byproduct.[3]The enzyme is less commonly available than FDH or GDH.

Experimental Protocols

Protocol 1: General Procedure for a Biocatalytic Reduction with FDH-based NADH Regeneration
  • Reaction Mixture Preparation:

    • In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

    • Add the primary substrate to the desired final concentration (e.g., 50 mM).

    • Add NAD⁺ to a final concentration of 0.5-1.0 mM.

    • Add sodium formate to a final concentration of 75-150 mM (1.5 to 3-fold molar excess to the substrate).

  • Enzyme Addition:

    • Add the primary oxidoreductase to a final concentration that gives a suitable reaction rate (determined through preliminary experiments).

    • Add formate dehydrogenase (FDH) to a final concentration that ensures the rate of NADH regeneration is not the rate-limiting step (typically 1.5-2 times the activity of the primary enzyme).

  • Reaction Monitoring:

    • Incubate the reaction at the optimal temperature with gentle agitation.

    • Withdraw aliquots at regular intervals.

    • Quench the reaction in the aliquots (e.g., by adding a strong acid or organic solvent).

    • Analyze the samples for substrate consumption and product formation using an appropriate analytical method (e.g., HPLC, GC).

  • Data Analysis:

    • Plot the concentration of the product versus time to determine the initial reaction rate and the final conversion.

    • Calculate the Total Turnover Number (TTN) using the formula: TTN = (moles of product formed) / (initial moles of NAD⁺).

Visualizations

TroubleshootingWorkflow Start Low Product Yield Check_Regen_Enzyme Is the regeneration enzyme active? Start->Check_Regen_Enzyme Check_Cosubstrate Is the co-substrate concentration sufficient? Check_Regen_Enzyme->Check_Cosubstrate Yes Inactive_Regen_Enzyme Cause: Inactive Regeneration Enzyme Check_Regen_Enzyme->Inactive_Regen_Enzyme No Check_Cofactor_Stability Is the cofactor stable under reaction conditions? Check_Cosubstrate->Check_Cofactor_Stability Yes Insufficient_Cosubstrate Cause: Insufficient Co-substrate Check_Cosubstrate->Insufficient_Cosubstrate No Check_Enzyme_Stability Is the primary enzyme stable? Check_Cofactor_Stability->Check_Enzyme_Stability Yes Cofactor_Degradation Cause: Cofactor Degradation Check_Cofactor_Stability->Cofactor_Degradation No Problem_Solved Problem Resolved Check_Enzyme_Stability->Problem_Solved Yes Enzyme_Instability Cause: Enzyme Instability Check_Enzyme_Stability->Enzyme_Instability No CofactorRegenerationSystems cluster_main_reaction Primary Biocatalytic Reduction cluster_regeneration Cofactor Regeneration System Substrate Substrate Product Product Substrate->Product Oxidoreductase NADH NADH NAD NAD NADH->NAD NAD_regen NAD+ NAD->NAD_regen Recycle Cosubstrate Cosubstrate Coproduct Coproduct Cosubstrate->Coproduct Regeneration Enzyme NADH_regen NADH NAD_regen->NADH_regen NADH_regen->NADH Regenerate

References

Technical Support Center: Scaling Up the Synthesis of Enantiopure 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of enantiopure 1-phenylethanol (B42297).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of enantiopure 1-phenylethanol?

Scaling up the synthesis of enantiopure 1-phenylethanol from the laboratory to industrial production presents several challenges. Key issues include maintaining high enantioselectivity, managing reaction efficiency, and the cost of chiral catalysts.[1][2] Process optimization and the development of robust, recyclable catalytic systems are crucial for overcoming these hurdles.[1] Physical factors such as temperature and mixing effects, which are more easily controlled on a small scale, can significantly impact the reaction's outcome at a larger scale.[2]

Q2: What are the main synthetic strategies for producing enantiopure 1-phenylethanol?

The two primary methods for producing enantiopure 1-phenylethanol are the asymmetric reduction of acetophenone (B1666503) and the kinetic resolution of racemic 1-phenylethanol.

  • Asymmetric Reduction: This involves the direct conversion of the prochiral ketone, acetophenone, into a single enantiomer of the alcohol using a chiral catalyst. Common techniques include catalytic hydrogenation and transfer hydrogenation.[3]

  • Kinetic Resolution: This method separates a racemic mixture of 1-phenylethanol by selectively reacting one enantiomer at a much faster rate than the other, typically using an enzyme like lipase (B570770).[4][5] A significant drawback of standard kinetic resolution is that the maximum theoretical yield is 50% for the desired enantiomer. To address this, Dynamic Kinetic Resolution (DKR) can be employed, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of up to 100%.[6][7]

Q3: How is the enantiomeric excess (ee) of 1-phenylethanol determined?

The most common and reliable method for determining the enantiomeric excess of 1-phenylethanol is through chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8] These techniques utilize a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification based on the respective peak areas in the chromatogram.[8]

Troubleshooting Guides

Low Enantiomeric Excess (ee)
Symptom Possible Cause (Asymmetric Reduction) Suggested Solution (Asymmetric Reduction) Possible Cause (Kinetic Resolution) Suggested Solution (Kinetic Resolution)
Low ee (<90%) Presence of moisture: Water can deactivate the chiral catalyst.[8]Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]Sub-optimal temperature: Enzyme activity and selectivity are highly temperature-dependent.Optimize the reaction temperature. For lipase-catalyzed reactions, a range of 30-60°C is often effective.[4]
Incorrect reaction temperature: Enantioselectivity is often highly sensitive to temperature.[3]Perform the reaction at a lower temperature. For some catalytic systems, temperatures as low as -30°C may be necessary to achieve high ee.[9]Incorrect enzyme selection: The chosen lipase may not have high selectivity for 1-phenylethanol.Screen different lipases (e.g., Candida antarctica lipase B (CALB), Burkholderia cepacia lipase) to find one with higher enantioselectivity for the substrate.[5]
Aged or decomposed catalyst: Chiral catalysts can be sensitive to air and moisture and may degrade over time.[8]Use a fresh batch of catalyst or ensure it has been stored correctly under an inert atmosphere.[8]Sub-optimal solvent: The solvent can affect enzyme conformation and activity.Test various organic solvents like n-hexane, toluene, or MTBE.[6][10]
Slow catalyst activation: Some catalyst systems may require an induction period to become fully active.Ensure the reaction is monitored over a sufficient period to allow for catalyst activation.Product inhibition: High concentrations of the product can sometimes inhibit the enzyme.Monitor the reaction progress and consider stopping at a point of high ee before significant product inhibition occurs.[8]
Low Reaction Yield/Conversion
Symptom Possible Cause (Asymmetric Reduction) Suggested Solution (Asymmetric Reduction) Possible Cause (Kinetic Resolution) Suggested Solution (Kinetic Resolution)
Low Conversion/Yield Catalyst deactivation: The catalyst may lose activity during the reaction.Ensure high purity of all reagents and solvents to avoid catalyst poisoning. Consider catalyst systems known for higher stability.Inactive enzyme: The lipase may be denatured or inactive.Use a fresh batch of enzyme and ensure it is stored under appropriate conditions. Confirm the activity of the enzyme before use.
Insufficient reducing agent: The stoichiometric amount of the reducing agent may not be sufficient for complete conversion.Use a slight excess of the reducing agent, such as borane (B79455) complexes.[3]Insufficient acyl donor: The amount of acyl donor (e.g., vinyl acetate) may be limiting.Use a molar excess of the acyl donor relative to the substrate.[4]
Incomplete reaction: The reaction may not have reached completion.Extend the reaction time and monitor progress using TLC or GC until the starting material is consumed.[3]Poor mixing: Inadequate agitation can lead to slow reaction rates, especially with immobilized enzymes.Ensure efficient stirring to maximize contact between the substrate and the catalyst.[4]
Product loss during work-up: The desired product may be lost during extraction or purification steps.Optimize the work-up procedure, ensuring the use of appropriate solvents and pH conditions to minimize product degradation or loss.[8]Reversibility of the reaction: The transesterification reaction can be reversible.Use an acyl donor like vinyl acetate (B1210297), which produces a volatile byproduct (acetaldehyde), driving the reaction forward.

Data Presentation

Table 1: Performance Comparison of Catalysts in Asymmetric Reduction of Acetophenone

Catalyst SystemReducing AgentCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)ee (%)Product Enantiomer
(S)-CBSBH₃·SMe₂10-3019796.5(R)
RuCl₂[(R)-BINAP]H₂ (100 atm)0.012512>9998(R)
(–)-DIP-ChlorideItself (Stoichiometric)200-2578598(R)
Ru Nanoparticles / (1S, 2S)-DPEN / KOH in [BMIM]BF₄i-PrOH---10079.1(R)
5% Ir/L-Proline-γ-Al₂O₃ with (1S,2S)-DPEN-----71.3(R)

Data synthesized from multiple sources for comparative purposes.[9][11]

Table 2: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol

LipaseAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Substrate ee (%)Product ee (%)
Novozyme 435Vinyl Acetaten-Hexane421.25~50100-
Steapsin LipaseVinyl Acetaten-Hexane5524488592
B. cenocepacia LipaseVinyl Acetate-53.418.6-99.2-
CALB with NbOPO₄·nH₂O (DKR)Vinyl AcetateToluene602492-85

Data compiled from various studies to show a range of conditions and outcomes.[4][6][7]

Experimental Protocols

Protocol 1: Asymmetric Reduction of Acetophenone using a CBS Catalyst

Objective: To synthesize (R)-1-phenylethanol with high enantioselectivity.

Materials:

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Charge the flask with a solution of the (S)-CBS catalyst (0.1 mmol) in anhydrous THF (5 mL).

  • Cool the solution to -30°C in a dry ice/acetone bath.

  • Add borane-dimethyl sulfide (0.6 mmol) dropwise via syringe and stir the mixture for 10 minutes.

  • Add a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) dropwise over 20 minutes.

  • Stir the reaction at -30°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (approximately 1 hour), quench the reaction by the slow addition of methanol (2 mL).

  • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain (R)-1-phenylethanol.[9]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol

Objective: To obtain enantiopure (S)-1-phenylethanol through enzymatic kinetic resolution.

Materials:

  • (R,S)-1-phenylethanol

  • Immobilized Candida antarctica lipase B (Novozyme 435)

  • Vinyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL sealed glass bioreactor, add 40–400 mM of (R,S)-1-phenylethanol dissolved in n-hexane.

  • Add vinyl acetate (molar ratio of acyl donor to substrate of 3:1) and the biocatalyst (2–22 mg/mL). The total reaction volume should be 5 mL.

  • Place the sealed reactor in an orbital shaker at a controlled temperature (e.g., 42°C) and stirring rate (e.g., 200 rpm).

  • Monitor the reaction for a set time (e.g., 75 minutes for optimal ee of the substrate).

  • After the reaction time, remove the biocatalyst by filtration.

  • Evaporate the solvent under vacuum.

  • Purify the crude product by column chromatography using a hexane/ethyl acetate mixture as the eluent to separate the unreacted this compound from the (R)-1-phenylethyl acetate product.[4]

Protocol 3: Chiral HPLC Analysis of 1-Phenylethanol

Objective: To determine the enantiomeric excess of a 1-phenylethanol sample.

Parameters:

  • Column: Chiralcel OD-H or equivalent polysaccharide-based chiral stationary phase.[10]

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (e.g., 95:5 v/v).[10]

  • Flow Rate: 0.3 - 0.4 mL/min.[10]

  • Detection: UV at 254 nm.[10]

  • Column Temperature: 25°C.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Prepare a sample of the 1-phenylethanol product at a concentration of approximately 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Record the chromatogram and identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of known standards.

  • Integrate the peak areas for each enantiomer and calculate the enantiomeric excess using the formula: ee (%) = ([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer]) * 100

Visualizations

Asymmetric_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Flame-dried flask under N2 add_catalyst Add (S)-CBS in anhydrous THF start->add_catalyst cool Cool to -30°C add_catalyst->cool add_borane Add BH3·SMe2 cool->add_borane add_substrate Add Acetophenone in THF add_borane->add_substrate react Stir at -30°C (Monitor by TLC) add_substrate->react quench Quench with Methanol react->quench warm Warm to RT quench->warm concentrate Concentrate warm->concentrate purify Column Chromatography concentrate->purify analyze Chiral HPLC for ee purify->analyze

Caption: Experimental workflow for asymmetric reduction of acetophenone.

Kinetic_Resolution_Troubleshooting start Low Enantiomeric Excess (ee) cause1 Sub-optimal Temperature start->cause1 cause2 Incorrect Enzyme start->cause2 cause3 Poor Solvent Choice start->cause3 solution1 Optimize Temperature (e.g., 30-60°C) cause1->solution1 solution2 Screen Different Lipases cause2->solution2 solution3 Test Various Organic Solvents cause3->solution3

Caption: Troubleshooting logic for low ee in kinetic resolution.

HPLC_Analysis_Workflow A Equilibrate Chiral Column B Prepare Sample (1 mg/mL) A->B C Filter Sample (0.45 µm) B->C D Inject Sample onto HPLC C->D E Record Chromatogram D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Excess (ee) F->G

Caption: Workflow for determining enantiomeric excess by chiral HPLC.

References

Validation & Comparative

A Comparative Guide to Determining Enantiomeric Excess of (S)-1-Phenylethanol by Chiral HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of chiral analysis. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative methods for determining the enantiomeric excess of (S)-1-Phenylethanol, supported by experimental data and detailed protocols.

The separation and quantification of enantiomers are critical in the pharmaceutical industry, where the therapeutic efficacy of a drug is often associated with a single enantiomer, while the other may be inactive or even elicit adverse effects. Chiral HPLC has emerged as a primary technique for this purpose, offering high resolution and accuracy.[1] However, other methods such as chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide viable alternatives, each with distinct advantages and limitations.

Quantitative Performance Comparison

The choice of an analytical technique for determining enantiomeric excess is dictated by factors such as the physicochemical properties of the analyte, the required sensitivity, and desired sample throughput. The following tables summarize the performance of chiral HPLC, chiral GC, and NMR spectroscopy for the analysis of 1-phenylethanol (B42297).

Table 1: Chiral HPLC Performance Data for 1-Phenylethanol

ParameterMethod 1: Chiralcel OD-HMethod 2: Lux Cellulose-3
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(4-methylbenzoate)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)n-Heptane/2-Propanol/Trifluoroacetic acid (98.7:1.3:0.15, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 254 nm
Retention Time (R-enantiomer) 8.5 minNot specified
Retention Time (S-enantiomer) 9.8 minNot specified
Resolution (Rs) > 2.0Baseline separation

Table 2: Chiral GC Performance Data for 1-Phenylethanol

ParameterMethod: Astec® CHIRALDEX™ B-PM
Chiral Stationary Phase Permethylated-beta-cyclodextrin
Oven Temperature 120 °C
Detector Flame Ionization Detector (FID)
Carrier Gas Helium
Retention Time (R-enantiomer) Not specified (Peak 1)
Retention Time (S-enantiomer) Not specified (Peak 2)
Resolution (Rs) Baseline separation reported

Table 3: NMR Performance Data for 1-Phenylethanol (via diastereomer formation)

ParameterMethod: ¹H NMR with Chiral Derivatizing Agent
Chiral Derivatizing Agent (R)-(-)-Acetoxyphenylacetic acid
Observed Protons Methyl protons of 1-phenylethyl group
Chemical Shift (δ) of (R,R)-diastereomer ~1.54 ppm (doublet)
Chemical Shift (δ) of (S,R)-diastereomer ~1.41 ppm (doublet)
Chemical Shift Difference (Δδ) ~0.13 ppm

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. The following are protocols for the key experiments cited.

Chiral HPLC Method Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of solvents. Degas the mobile phase using sonication or vacuum filtration.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the 1-phenylethanol sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Data Acquisition: Inject 10 µL of the prepared sample onto the column and record the chromatogram.

  • Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral GC Method Protocol
  • Sample Preparation: Prepare a solution of 1-phenylethanol in a suitable solvent (e.g., methanol) at a concentration of approximately 3 mg/mL.

  • GC Instrument Setup: Install the Astec® CHIRALDEX™ B-PM column. Set the oven, injector, and detector temperatures as specified.

  • Injection and Analysis: Inject 1 µL of the sample with a split ratio (e.g., 80:1).

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess using the same formula as for HPLC.

NMR with Chiral Derivatizing Agent Protocol
  • Diastereomer Formation: In an NMR tube, react the 1-phenylethanol sample with a chiral derivatizing agent, such as (R)-(-)-acetoxyphenylacetic acid, in the presence of a coupling agent (e.g., EDC) and a catalyst (e.g., DMAP) in a suitable deuterated solvent (e.g., CDCl₃).[2]

  • NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis: Integrate the signals corresponding to a specific proton (e.g., the methyl group) for each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol.

Mandatory Visualizations

To further clarify the experimental workflow and the logical relationships between the compared methods, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1-Phenylethanol Sample Dissolution Dissolve in Mobile Phase/Solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Derivatization Derivatization (for NMR) Dissolution->Derivatization HPLC Chiral HPLC Filtration->HPLC GC Chiral GC Filtration->GC NMR NMR Spectroscopy Derivatization->NMR Integration Peak Area Integration HPLC->Integration GC->Integration Signal_Integration Signal Integration NMR->Signal_Integration Calculation Calculate ee% Integration->Calculation Signal_Integration->Calculation

Caption: Experimental workflow for determining enantiomeric excess.

logical_relationships cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_properties Key Properties HPLC Chiral HPLC High_Resolution High Resolution HPLC->High_Resolution High_Sensitivity High Sensitivity HPLC->High_Sensitivity GC Chiral GC GC->High_Resolution Volatility_Required Requires Volatility GC->Volatility_Required NMR NMR Spectroscopy No_Separation No Physical Separation NMR->No_Separation Structural_Info Provides Structural Info NMR->Structural_Info Fast_Analysis Fast Analysis NMR->Fast_Analysis

Caption: Logical relationships of ee% determination methods.

References

A Comparative Guide to the Validation of (S)-1-Phenylethanol Purity by GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like (S)-1-Phenylethanol is critical for safety and efficacy.[1][2] Gas chromatography (GC) with a chiral stationary phase is a robust and widely used analytical technique for this purpose.[1][3] This guide provides a comparative overview of GC-based purity analysis of this compound, complete with experimental protocols and performance data to aid in method selection and validation.

Comparison of GC Methods for Chiral Purity Analysis

The choice of a chiral stationary phase is paramount for the successful separation of this compound from its (R)-enantiomer and other potential impurities. Below is a comparison of typical performance characteristics of two common types of chiral GC columns.

FeatureMethod A: Cyclodextrin-based Chiral ColumnMethod B: Alternative Chiral Column
Column Astec® CHIRALDEX™ B-PM (or similar β-cyclodextrin based)e.g., Rt-βDEXsa
Typical Resolution (Rs) > 2.0 between enantiomersVariable, may offer different selectivity
Analysis Time ~15-20 minutesPotentially faster or slower depending on selectivity
Common Impurities Detected (R)-(+)-1-Phenylethanol, Acetophenone, residual solventsSimilar, but relative retention times may differ
Advantages Well-established for 1-phenylethanol, good resolution[3]May provide better separation for specific impurities
Limitations Potential for peak tailing, sensitive to moisture[4][5]May require more method development

Experimental Workflow for Purity Validation

The following diagram outlines the key steps in the validation of this compound purity using GC analysis.

GC_Purity_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis and Validation Sample_Prep Prepare this compound Sample (e.g., 1 mg/mL in Methanol) GC_Setup Instrument Setup and System Suitability Test Sample_Prep->GC_Setup Standard_Prep Prepare Racemic and Enantiopure Standards Standard_Prep->GC_Setup Injection Inject Samples and Standards GC_Setup->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Identification and Integration Data_Acquisition->Peak_Integration Purity_Calculation Calculate Enantiomeric Excess (%ee) and Impurity Profile Peak_Integration->Purity_Calculation Validation Method Validation (Specificity, Linearity, Precision, Accuracy) Purity_Calculation->Validation

GC Purity Validation Workflow

Detailed Experimental Protocol

This protocol provides a validated method for determining the enantiomeric purity of this compound using a cyclodextrin-based chiral GC column.

1. Materials and Reagents:

  • This compound sample

  • (R)-(+)-1-Phenylethanol standard (for peak identification)

  • Racemic 1-Phenylethanol (for resolution determination)

  • Methanol (B129727) (HPLC grade or equivalent)

2. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Chiral GC Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm film thickness

  • Autosampler (recommended for precision)

3. GC Conditions:

ParameterValue
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 80:1
Oven Program Isothermal at 120 °C
Detector FID
Detector Temperature 250 °C

4. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 3 mg/mL.

  • Racemic Standard: Prepare a solution of racemic 1-Phenylethanol in methanol at a concentration of approximately 3 mg/mL.

  • (R)-Enantiomer Standard: Prepare a solution of (R)-(+)-1-Phenylethanol in methanol at a concentration of approximately 3 mg/mL.

5. System Suitability:

Before sample analysis, perform a system suitability test by injecting the racemic standard. The following criteria should be met:

  • Resolution (Rs): The resolution between the (R)- and this compound peaks should be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak areas of six replicate injections of the (S)-enantiomer standard should be ≤ 2.0%.

6. Data Analysis:

  • Identify the peaks corresponding to this compound and (R)-1-Phenylethanol based on the retention times obtained from the individual enantiomer standards. Typically, the (R)-enantiomer elutes before the (S)-enantiomer on a CHIRALDEX™ B-PM column.

  • Integrate the peak areas for both enantiomers and any other observed impurities.

  • Calculate the enantiomeric excess (% ee) of the this compound sample using the following formula:

    % ee = [(Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer)] x 100

Validation of the Analytical Method

To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, precision, and accuracy.[6][7]

Specificity: The method's ability to unequivocally assess the analyte in the presence of other components, including its enantiomer and potential impurities, is demonstrated by achieving baseline separation of all relevant peaks.[6]

Linearity: A linear relationship between the concentration of the (R)-enantiomer and its peak area should be established. This is typically assessed by preparing a series of solutions with varying concentrations of the (R)-enantiomer spiked into the (S)-enantiomer.

Precision:

  • Repeatability: Determined by analyzing multiple preparations of the same sample on the same day.

  • Intermediate Precision: Assessed by analyzing the same sample on different days, with different analysts, or on different instruments.

Accuracy: The accuracy of the method is determined by spiking the this compound sample with known amounts of the (R)-enantiomer at different concentration levels and calculating the percentage recovery.

By following this comprehensive guide, researchers can confidently validate the purity of this compound, ensuring the quality and reliability of their materials for research and drug development.

References

A Comparative Guide to Catalysts for Asymmetric Acetophenone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective reduction of prochiral ketones to chiral alcohols is a cornerstone of modern organic synthesis. The resulting chiral alcohols are invaluable building blocks for a multitude of pharmaceutical agents and fine chemicals. Acetophenone (B1666503) is a commonly used benchmark substrate for evaluating the efficacy of new catalytic systems. This guide provides a comparative analysis of prominent catalysts for the asymmetric reduction of acetophenone, supported by experimental data, to aid in the selection of the most suitable catalytic system for a given application.

The comparison focuses on several classes of catalysts, including Ruthenium-based, Iridium-based, and biocatalysts, highlighting their performance in terms of conversion and enantioselectivity.

Performance Comparison of Catalysts

The selection of a catalyst for asymmetric reduction is a critical decision in synthetic chemistry, influencing not only the stereochemical outcome but also the overall efficiency of the reaction. The following table summarizes the performance of various catalytic systems in the asymmetric reduction of acetophenone. It is important to note that reaction conditions can significantly influence catalyst performance, and direct comparisons should be made with this in mind.

Catalyst SystemChiral Ligand/BiocatalystBaseSolventTemp. (°C)Time (h)Conversion (%)ee (%) (Configuration)Reference
Ruthenium-Based
Noyori-Type [RuCl(p-cymene)((R,R)-TsDPEN)](1R,2R)-TsDPENKOHi-PrOH250.17>9897 (R)[1]
Ru-aminoindanol(1R,2S)-cis-1-amino-2-indanolKOHi-PrOH281.57091 (S)[1]
Azaruthenacycle2-(1-(phenyl)ethylamino)methylpyridinet-BuOKi-PrOH2519996 (R)[1]
Iridium-Based
Ir(IMe)₂(l-Pro)(H)(I)l-ProlineNaOHi-PrOH2524-92[2]
Biocatalysts
Daucus carota (Carrot)Endogenous Ketoreductases-Water30248586.4 (S)[3]
Daucus carota with Tween® 20Endogenous Ketoreductases-Water--6796 (S)[4]
Ligustrum lucidum (Fruits)Endogenous Ketoreductases-Water--94>99 (S)[5]
Candida tropicalis MTCC 5158Endogenous Ketoreductases----43>99 (S)[6]

Experimental Workflows and Logical Relationships

The general workflow for the asymmetric reduction of acetophenone is depicted below. The process typically involves catalyst activation, reaction execution under controlled conditions, and subsequent analysis to determine conversion and enantiomeric excess.

G General Workflow for Asymmetric Acetophenone Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Prepare Substrate Solution (Acetophenone in Solvent) C Combine Reactants and Catalyst A->C B Prepare Catalyst System (Catalyst, Ligand, Base in Solvent) B->C D Stir at Controlled Temperature C->D E Monitor Reaction Progress (TLC, GC, HPLC) D->E F Quench Reaction E->F Upon Completion G Purification (e.g., Column Chromatography) F->G H Characterization (Determine Conversion and ee%) G->H

Caption: A generalized workflow for the asymmetric reduction of acetophenone.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the asymmetric reduction of acetophenone using different classes of catalysts.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Noyori-Type Catalyst)

A representative procedure for the asymmetric transfer hydrogenation of acetophenone using a [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst is as follows:

  • To a solution of acetophenone (1 mmol) in 2-propanol (10 mL), the ruthenium catalyst (0.005 mmol, 0.5 mol%) is added.[1]

  • A solution of potassium hydroxide (B78521) (0.05 mmol) in 2-propanol (1 mL) is then added to the reaction mixture.[1]

  • The mixture is stirred at the specified temperature for the required time.

  • The reaction is quenched by the addition of 1 M HCl.

  • The organic layer is extracted with diethyl ether, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The conversion and enantiomeric excess are determined by chiral GC or HPLC.

Iridium-Catalyzed Asymmetric Transfer Hydrogenation

The following is a general procedure for the asymmetric transfer hydrogenation of acetophenone derivatives using an Ir(IMe)₂(l-Pro)(H)(I) catalyst:

  • The iridium catalyst (2.5 mol%) and sodium hydroxide (2 equivalents) are added to a reaction vessel.

  • Isopropanol is added as the solvent.

  • Acetophenone is added to the mixture.

  • The reaction is carried out at 25 °C for 24 hours.[2]

  • Conversion and enantiomeric excess are quantified by chiral gas chromatography.[2]

Biocatalytic Reduction Using Daucus carota (Carrot)

The following protocol outlines the bioreduction of acetophenone using carrot roots:

  • Carrot roots are grated and added to a reaction vessel.

  • The reaction is carried out in water under mild conditions.[4]

  • Acetophenone is added to the mixture.

  • For enhanced performance, a surfactant such as Tween® 20 can be added.[4]

  • The reaction is carried out in an orbital shaker at a controlled temperature (e.g., 30 °C) for 24 hours.[3]

  • The workup involves simple filtration followed by liquid-liquid extraction.[4]

  • The substrate and product concentrations are analyzed by gas chromatography to determine conversion and enantiomeric excess.[3]

Signaling Pathways and Logical Relationships

The catalytic cycle of a Noyori-type ruthenium catalyst in the asymmetric transfer hydrogenation of ketones is a well-studied mechanism. The diagram below illustrates the key steps in this process.

Catalytic Cycle of Noyori-Type Ru Catalyst Ru_precatalyst [Ru(II)-Cl(arene)(TsDPEN)] Precatalyst Ru_hydride [Ru(II)-H(TsDPEN)] Active Catalyst Ru_precatalyst->Ru_hydride Activation (with Base and iPrOH) Transition_state Six-membered Transition State Ru_hydride->Transition_state Acetone Acetone Ru_hydride->Acetone by-product Ru_alkoxide [Ru(II)-alkoxide(TsDPEN)] Transition_state->Ru_alkoxide Ru_alkoxide->Ru_hydride Regeneration Product Chiral Alcohol Ru_alkoxide->Product iPrOH Isopropanol iPrOH->Ru_hydride H-source Acetophenone Acetophenone Acetophenone->Transition_state Base Base (e.g., KOH)

References

A Comparative Guide to the Resolution of 1-Phenylethanol: Enzymatic vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in the synthesis of chiral molecules. This guide provides an objective comparison of enzymatic and chemical resolution methods for racemic 1-phenylethanol (B42297), a key chiral intermediate. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable resolution strategy.

The resolution of racemic 1-phenylethanol into its individual (R)- and (S)-enantiomers is a common challenge in organic synthesis. Both enzymatic and chemical methods offer viable pathways to achieve this separation, each with distinct advantages and disadvantages. This guide will delve into the specifics of both approaches, providing a clear comparison of their performance based on published experimental data.

Data Presentation: A Side-by-Side Comparison

The following tables summarize quantitative data from various experimental setups for both enzymatic and chemical resolution of 1-phenylethanol, allowing for a direct comparison of their efficacy.

Table 1: Enzymatic Resolution of 1-Phenylethanol

EnzymeAcyl DonorSolventTemp. (°C)TimeConversion (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Excess (ee) of Substrate (%)
Novozym 435 (Candida antarctica lipase (B570770) B)Vinyl acetate (B1210297)n-Hexane4275 min~50>99 (R)-acetate100 (S)-alcohol
Burkholderia cepacia lipaseVinyl acetaten-Heptane / [EMIM][BF4]377 days40.898.9 (R)-acetate-
Acylase I (Aspergillus melleus)Vinyl acetateHexaneRoom Temp.7 days--58 (S)-alcohol[1]
Lipase from Pseudomonas fluorescensVinyl acetateCyclohexane40Not specified-Identical to conventional heating-

Table 2: Chemical Resolution of 1-Phenylethanol

Resolving AgentReactionSeparation MethodYield (%)Enantiomeric Excess (ee) of Resolved Alcohol (%)
(R)-(-)-Acetoxyphenylacetic acidDiastereomeric ester formationNot specified for resolution-Diastereomers formed for NMR analysis of ee[1]
Tartaric AcidDiastereomeric salt formationFractional CrystallizationTypically <50% for one enantiomer per crystallization stepVariable, requires multiple recrystallizations for high purity
1,2-Benzenedicarboxylic anhydrideDiastereomeric ester formationFractional CrystallizationDependent on crystallization efficiencyCan be high after multiple recrystallizations

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.

Enzymatic Resolution Protocol (using Novozym 435)

This protocol is adapted from a study optimizing the enzymatic resolution of (R,S)-1-phenylethanol.[2]

Materials:

  • (R,S)-1-phenylethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • n-Hexane (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a sealed 25 mL glass bioreactor, add 240 mM of (R,S)-1-phenylethanol dissolved in 5 mL of n-hexane.

  • Add Novozym 435 to a final concentration of 11 mg/mL.

  • Add vinyl acetate to the reaction mixture (molar ratio of acyl donor to substrate is typically 1.5:1 to 3:1).

  • The reaction is carried out at 42°C with a stirring rate of 200 rpm for 75 minutes.

  • After the reaction, the enzyme is removed by filtration.

  • The solvent and excess vinyl acetate are evaporated under reduced pressure.

  • The remaining mixture of (R)-1-phenylethyl acetate and (S)-1-phenylethanol can be separated by column chromatography.

  • The enantiomeric excess of the product and the unreacted substrate are determined by chiral HPLC or GC.

Chemical Resolution Protocol (General Procedure via Diastereomeric Ester Formation)

This is a generalized protocol based on the common chemical resolution strategy of forming diastereomeric esters.

Materials:

  • Racemic 1-phenylethanol

  • Enantiomerically pure chiral acid (e.g., (R)-(-)-acetoxyphenylacetic acid, O-acetylmandelic acid)

  • Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC))

  • Catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP))

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Apparatus for fractional crystallization

  • Reagents for hydrolysis (e.g., NaOH or KOH solution)

Procedure:

  • Diastereomer Formation:

    • Dissolve racemic 1-phenylethanol in an anhydrous solvent.

    • Add an equimolar amount of the enantiomerically pure chiral acid, the coupling agent, and a catalytic amount of DMAP.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction to isolate the mixture of diastereomeric esters.

  • Diastereomer Separation:

    • Dissolve the mixture of diastereomers in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to induce crystallization. One diastereomer should crystallize preferentially due to lower solubility.

    • Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Hydrolysis:

    • Hydrolyze the separated diastereomeric ester using a base (e.g., aqueous NaOH) to cleave the ester bond and liberate the enantiomerically enriched 1-phenylethanol.

    • Extract the resolved alcohol with an organic solvent.

    • Dry the organic layer and remove the solvent to obtain the enantiomerically pure 1-phenylethanol.

    • The enantiomeric excess is determined by chiral HPLC, GC, or polarimetry.

Mandatory Visualization

The following diagrams illustrate the workflows for both enzymatic and chemical resolution of 1-phenylethanol.

Enzymatic_Resolution_Workflow cluster_enzymatic Enzymatic Resolution racemic Racemic 1-Phenylethanol reaction Enzymatic Acylation racemic->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction separation Separation (e.g., Chromatography) reaction->separation product (R)-1-Phenylethyl Acetate separation->product unreacted This compound separation->unreacted Chemical_Resolution_Workflow cluster_chemical Chemical Resolution racemic Racemic 1-Phenylethanol esterification Diastereomer Formation racemic->esterification resolving_agent Chiral Resolving Agent (e.g., Chiral Acid) resolving_agent->esterification diastereomers Mixture of Diastereomers esterification->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separated_diastereomer Separated Diastereomer crystallization->separated_diastereomer hydrolysis Hydrolysis separated_diastereomer->hydrolysis enantiomer Enantiomerically Pure Alcohol hydrolysis->enantiomer

References

A Comparative Guide to (S)-1-Phenylethanol and Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral alcohol is a critical step in the synthesis of enantiomerically pure compounds. (S)-1-Phenylethanol is a valuable chiral building block, often synthesized via asymmetric reduction of acetophenone (B1666503).[1] This guide provides an objective comparison of the synthesis of this compound with alternative approaches to producing other chiral secondary alcohols, focusing on the widely-used Corey-Bakshi-Shibata (CBS) reduction as a benchmark for chemical synthesis and biocatalytic methods.

Overview of Chiral Alcohols in Synthesis

Chiral alcohols are indispensable in the pharmaceutical and fine chemical industries. They can act as chiral auxiliaries, chiral ligands, or key stereogenic fragments of a final target molecule.[2] this compound, in particular, is a versatile intermediate used in the synthesis of various pharmaceutical compounds. The primary methods for generating such alcohols are through the enantioselective reduction of prochiral ketones, which can be achieved via chemical or biological catalysis.

A common strategy in chemical synthesis is the use of a chiral catalyst to control the stereochemical outcome. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a robust and widely adopted method for producing chiral secondary alcohols with high enantioselectivity.[3] Alternatively, biocatalysis, using whole cells or isolated enzymes like alcohol dehydrogenases, offers an environmentally benign route to specific chiral alcohols, including this compound, often with excellent yields and enantiomeric excess.[4]

Performance Comparison in Asymmetric Ketone Reduction

The asymmetric reduction of acetophenone is a standard benchmark reaction for evaluating and comparing the efficacy of different chiral synthesis methodologies. The following data, compiled from various studies, compares the performance of biocatalytic reduction to produce this compound with the CBS reduction using various chiral precursors to generate the corresponding chiral alcohols.

Table 1: Biocatalytic Asymmetric Reduction of Acetophenone to this compound

Biocatalyst SourceCo-substrateYield (%)Enantiomeric Excess (ee%)Reference
Ispir bean (Phaseolus vulgaris)Glucose~40% (calculated from mM)>99%[4]
Neofusicoccum parvum BYEF07Glucose78%96%

Note: The data is compiled from different studies and reaction conditions may vary.

Table 2: CBS-Catalyzed Asymmetric Reduction of Acetophenone

Chiral Precursor for Oxazaborolidine CatalystProductYield (%)Enantiomeric Excess (ee%)Reference
(S)-α,α-Diphenyl-2-pyrrolidinemethanol(R)-1-PhenylethanolHigh91-98%
(1S, 2R)-(-)-cis-1-Amino-2-indanol(R)-1-Phenylethanol89%91%[5]
L-Valine derived oxazaborolidinone(R)-1-PhenylethanolHigh76%[6][7]
(S)-Leucine derived oxazaborolidinone(R)-1-PhenylethanolHigh~95%[8]

Note: The data is compiled from different studies and reaction conditions may vary slightly. "High" yield indicates that the source reported a high conversion without specifying the exact percentage.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the biocatalytic and CBS-catalyzed reduction of acetophenone.

Protocol 1: Asymmetric Bioreduction of Acetophenone using Ispir Bean

This protocol is based on the methodology described for using whole-cell biocatalysts from plant sources.[4]

  • Biocatalyst Preparation: Ispir beans (Phaseolus vulgaris) are ground, and an acetone (B3395972) powder is prepared to serve as the alcohol dehydrogenase (ADH) source.

  • Reaction Setup: In a temperature-controlled orbital shaker, the reaction is initiated in a phosphate (B84403) buffer (pH 7.0). The reaction mixture contains the Ispir bean acetone powder (biocatalyst), acetophenone (substrate), and glucose as a co-substrate for cofactor (NADPH) regeneration.

  • Reaction Conditions: The mixture is incubated at 30°C with agitation for a specified period (e.g., 36 hours).

  • Work-up and Analysis: The reaction is quenched, and the product is extracted from the aqueous phase. The concentration and enantiomeric excess of this compound are determined by High-Performance Liquid Chromatography (HPLC) using a chiral column (e.g., Chiralcel OB).[4]

Protocol 2: In Situ CBS-Catalyzed Asymmetric Reduction of Acetophenone

This protocol describes a general procedure for the CBS reduction using an in-situ generated catalyst from a chiral amino alcohol.[9][10]

  • Catalyst Formation (In Situ): In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, 0.05-0.10 equivalents) is dissolved in anhydrous tetrahydrofuran (B95107) (THF). A borane (B79455) source, such as 1 M borane-THF solution (BH₃·THF), is added, and the mixture is stirred at room temperature for approximately 30 minutes to form the active oxazaborolidine catalyst.[9]

  • Ketone Reduction: The reaction mixture is cooled (e.g., to room temperature or lower for higher selectivity). A solution of acetophenone (1 equivalent) in anhydrous THF is added slowly to the catalyst mixture.[9]

  • Reaction Monitoring and Quenching: The reaction is stirred for 30 minutes to several hours and monitored for completion by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by an acidic work-up (e.g., with 1 M HCl).

  • Isolation and Analysis: The product is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. The enantiomeric excess of the resulting 1-phenylethanol (B42297) is determined by chiral HPLC or GC.[11]

Visualization of Workflows and Decision-Making

Visual diagrams can clarify complex experimental processes and logical relationships, aiding in the selection of an appropriate synthetic strategy.

G cluster_prep Catalyst Preparation (In Situ) cluster_reaction Asymmetric Reduction cluster_workup Work-up and Analysis prep1 Dissolve chiral amino alcohol in anhydrous THF prep2 Add Borane-THF (BH3·THF) prep1->prep2 prep3 Stir to form active oxazaborolidine catalyst prep2->prep3 react1 Cool catalyst mixture prep3->react1 Transfer to reaction vessel react2 Slowly add prochiral ketone (e.g., Acetophenone) in THF react1->react2 react3 Stir and monitor reaction (TLC/GC) react2->react3 workup1 Quench with Methanol, followed by acidic work-up react3->workup1 Upon completion workup2 Extract with organic solvent workup1->workup2 workup3 Purify via column chromatography workup2->workup3 workup4 Analyze ee% (Chiral HPLC/GC) workup3->workup4 G cluster_factors Key Decision Factors cluster_methods Synthetic Approaches cluster_outcomes Typical Outcomes start Select Chiral Alcohol Synthesis Strategy factor1 Desired Enantiomer ((S) or (R)) start->factor1 factor2 Substrate Scope (Broad vs. Specific) start->factor2 factor3 Process Conditions (Green Chemistry vs. Traditional Organic) start->factor3 factor4 Cost and Availability of Catalyst/Enzyme start->factor4 method1 Biocatalysis (e.g., Whole Cell Reduction) factor1->method1 method2 Chemical Catalysis (e.g., CBS Reduction) factor2->method2 factor3->method1 factor4->method2 outcome1 High specificity for one enantiomer (e.g., this compound). Milder, aqueous conditions. method1->outcome1 outcome2 Predictable stereochemistry based on catalyst enantiomer. Broad substrate applicability. method2->outcome2

References

A Researcher's Guide to Lipase Selection for the Kinetic Resolution of 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of commercially available lipases for the enantioselective synthesis of 1-phenylethanol (B42297), a key chiral intermediate in the pharmaceutical and fragrance industries. This guide provides a comprehensive overview of the performance of various lipases in the kinetic resolution of racemic 1-phenylethanol, supported by experimental data and detailed protocols to aid researchers in selecting the optimal biocatalyst for their specific needs.

The kinetic resolution of racemic 1-phenylethanol is a widely employed method to obtain its enantiomerically pure forms, which are valuable building blocks in the synthesis of pharmaceuticals and fragrances.[1][2] Lipases, with their broad substrate specificity, high enantioselectivity, and operational stability in non-aqueous media, have emerged as the biocatalysts of choice for this transformation.[1][3] This guide compares the efficacy of several commonly used lipases, including those from Candida antarctica (CALB), Pseudomonas cepacia (now Burkholderia cepacia), and Candida rugosa, based on their catalytic activity, enantioselectivity, and performance under various reaction conditions.

Performance Comparison of Lipases

The choice of lipase (B570770) is a critical factor influencing the success of the kinetic resolution of 1-phenylethanol. The following table summarizes the performance of different lipases under various experimental conditions, providing a comparative snapshot of their catalytic efficiency.

Lipase SourceImmobilization/FormAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)e.e.p (%)E-valueReference
Candida antarctica B (Novozym 435)Immobilized on macroporous acrylic resinVinyl acetate (B1210297)n-Hexane421.25~50>99>200[1]
Candida antarctica B (Novozym 435)ImmobilizedEthyl butyrate-6024~45>99-[4][5]
Pseudomonas cepaciaImmobilized on Zn2Al layered double hydroxidesVinyl acetaten-Hexane35350>99>200[6][7]
Pseudomonas cepaciaImmobilized on PVA:CHI supportVinyl acetate---4999>200[8]
Burkholderia cepaciaFreeVinyl acetaten-Heptane/[EMIM][BF4]-16840.898.9379[9]
Candida rugosaFreeVinyl acetaten-Heptane/[EMIM][BF4]-168LowLowLow[9]
Aspergillus oryzaeMycelium-boundVinyl acetateMethyl tert-butyl ether30<2446>99>200[10]

Note: e.e.p refers to the enantiomeric excess of the product, (R)-1-phenylethyl acetate. The E-value is a measure of enantioselectivity. A higher E-value indicates greater selectivity.

Experimental Workflow & Methodologies

The successful kinetic resolution of 1-phenylethanol is highly dependent on the experimental setup and conditions. A generalized workflow for this process is illustrated below, followed by detailed protocols for representative experiments.

G cluster_prep Reaction Preparation cluster_reaction Kinetic Resolution cluster_analysis Analysis & Separation Racemic 1-phenylethanol Racemic 1-phenylethanol Reaction Vessel Reaction Vessel Racemic 1-phenylethanol->Reaction Vessel Acyl Donor Acyl Donor Acyl Donor->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Lipase Lipase Lipase->Reaction Vessel Incubation Incubation Reaction Vessel->Incubation Controlled Temperature & Agitation Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Enzyme Removal Enzyme Removal Reaction Quenching->Enzyme Removal Chromatographic Analysis (GC/HPLC) Chromatographic Analysis (GC/HPLC) Enzyme Removal->Chromatographic Analysis (GC/HPLC) Product Separation Product Separation Chromatographic Analysis (GC/HPLC)->Product Separation (R)-1-phenylethyl acetate (R)-1-phenylethyl acetate Product Separation->(R)-1-phenylethyl acetate (S)-1-phenylethanol This compound Product Separation->this compound

Caption: General experimental workflow for the lipase-catalyzed kinetic resolution of 1-phenylethanol.

Protocol 1: Kinetic Resolution using Immobilized Candida antarctica Lipase B (Novozym 435)

This protocol is adapted from a study that optimized the reaction parameters for Novozym 435.[1]

  • Reaction Setup: In a 25 mL sealed glass bioreactor, dissolve 240 mM of (R,S)-1-phenylethanol in n-hexane.

  • Addition of Reagents: Add vinyl acetate to a final concentration of 720 mM (3:1 molar ratio to the substrate) and 11 mg/mL of Novozym 435. The total reaction volume should be 5 mL.

  • Incubation: Incubate the reaction mixture at 42°C with a stirring rate of 200 rpm for 75 minutes.

  • Work-up: After the reaction, remove the immobilized enzyme by filtration. Evaporate the solvent under vacuum.

  • Analysis: Determine the concentrations of the enantiomers of 1-phenylethanol and 1-phenylethyl acetate using High-Performance Liquid Chromatography (HPLC) with a chiral column (e.g., Chiralcel OB).[1]

Protocol 2: Kinetic Resolution using Immobilized Pseudomonas cepacia Lipase

This protocol is based on the use of P. cepacia lipase immobilized on layered double hydroxides.[6]

  • Reaction Setup: To a 25 mL stoppered flask, add 5 mL of n-hexane.

  • Addition of Reagents: Add 0.5 mmol of racemic (R,S)-1-phenylethanol and 0.5 mmol of vinyl acetate to the solvent.

  • Enzyme Addition: Add 50 mg of the immobilized P. cepacia lipase preparation.

  • Incubation: Incubate the flask at 35°C in a shaking water bath at 150 rpm for up to 24 hours. Samples can be withdrawn periodically to monitor the reaction progress.

  • Analysis: Analyze the samples by gas chromatography (GC) using a chiral column to determine the enantiomeric excess of the substrate and product, as well as the conversion.

Concluding Remarks

The selection of a lipase for the kinetic resolution of 1-phenylethanol should be guided by the specific requirements of the intended application, including desired enantioselectivity, reaction time, and cost. Immobilized Candida antarctica lipase B (Novozym 435) and Pseudomonas cepacia lipase consistently demonstrate high enantioselectivity (E > 200) and can achieve approximately 50% conversion, making them excellent candidates for producing enantiomerically pure (R)-1-phenylethyl acetate and this compound.[1][6][7] While Candida rugosa lipase has shown lower efficacy for this specific transformation[9], lipases from other sources like Aspergillus oryzae also present viable options with high enantioselectivity.[10] The provided protocols offer a starting point for researchers to develop and optimize their own kinetic resolution processes. Further optimization of reaction parameters such as solvent, acyl donor, and temperature may lead to improved performance.

References

A Comparative Guide to the Analysis of Diastereomers Formed from (S)-1-Phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the formation and analysis of diastereomers derived from (S)-1-phenylethanol. The primary focus is on the use of chiral derivatizing agents to convert an enantiomeric mixture into a diastereomeric mixture, facilitating analysis by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). This process is crucial for determining enantiomeric excess (e.e.) and assigning the absolute configuration of chiral alcohols.

The methodologies outlined are based on established experimental data, providing a practical resource for researchers in organic chemistry and drug development. We will explore the enzymatic resolution of racemic 1-phenylethanol (B42297), followed by derivatization with two common chiral derivatizing agents: (R)-(-)-acetoxyphenylacetic acid (also known as O-acetylmandelic acid) and α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA or Mosher's acid).

Workflow for Diastereomer Formation and Analysis

The overall process involves an initial enzymatic resolution to selectively acylate one enantiomer of 1-phenylethanol, followed by the derivatization of the unreacted enantiomer to form diastereomers. These diastereomers can then be analyzed to determine the enantiomeric excess of the unreacted alcohol.

G cluster_0 Enzymatic Resolution cluster_1 Derivatization cluster_2 Analysis racemic Racemic (R,S)-1-Phenylethanol enzyme Acylase I + Vinyl Acetate (B1210297) racemic->enzyme ester (R)-1-Phenylethyl acetate enzyme->ester alcohol Unreacted this compound enzyme->alcohol unreacted_alcohol Unreacted this compound alcohol->unreacted_alcohol esterification Esterification (EDC, 4-DMAP) unreacted_alcohol->esterification cda Chiral Derivatizing Agent (CDA) (e.g., (R)-O-acetylmandelic acid or (S)-MTPA-Cl) cda->esterification diastereomers Diastereomeric Esters ((S,R) and potentially (R,R)) esterification->diastereomers analysis_input Diastereomeric Mixture diastereomers->analysis_input nmr ¹H NMR Spectroscopy analysis_input->nmr hplc HPLC Separation analysis_input->hplc ee_determination Determination of Enantiomeric Excess (% ee) nmr->ee_determination hplc->ee_determination

Overall workflow for the formation and analysis of diastereomers from this compound.

Comparison of Chiral Derivatizing Agents for NMR Analysis

The choice of chiral derivatizing agent (CDA) is critical as it influences the degree of separation of signals in the ¹H NMR spectrum, which in turn affects the accuracy of the enantiomeric excess determination. Here, we compare (R)-(-)-acetoxyphenylacetic acid and Mosher's acid.

Chiral Derivatizing AgentKey FeaturesAdvantagesDisadvantages
(R)-(-)-Acetoxyphenylacetic Acid Forms diastereomeric esters with distinct chemical shifts for the benzylic methyl protons.Less expensive than Mosher's acid.[1] The resulting diastereomers often show good separation in the ¹H NMR spectrum.The presence of an α-proton could potentially lead to racemization under harsh conditions, though this is not common under standard esterification protocols.
α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (MTPA, Mosher's Acid) The trifluoromethyl group provides a strong anisotropic effect, leading to significant chemical shift differences in both ¹H and ¹⁹F NMR spectra.Lack of an α-proton ensures configurational stability during derivatization.[2] The "Advanced Mosher's Method" is a well-established protocol for determining absolute configuration.[3]More expensive than O-acetylmandelic acid.[4]
Quantitative ¹H NMR Data

The most significant diagnostic signals in the ¹H NMR spectrum for the diastereomeric esters of 1-phenylethanol are the benzylic methyl protons, which appear as doublets. The difference in their chemical shifts allows for quantification.

DiastereomerChiral Derivatizing AgentBenzylic Methyl Proton (δ, ppm)Reference
(S)-1-phenylethyl (R)-acetoxyphenylacetate(R)-(-)-Acetoxyphenylacetic Acid~1.41[5][6]
(R)-1-phenylethyl (R)-acetoxyphenylacetate(R)-(-)-Acetoxyphenylacetic Acid~1.54[5][6]
(S)-1-phenylethyl (R)-MTPA ester(R)-MTPAVariesN/A
(S)-1-phenylethyl (S)-MTPA ester(S)-MTPAVariesN/A

Note: For Mosher's esters, the absolute chemical shifts can vary depending on the specific substrate and experimental conditions. The analysis primarily relies on the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter to determine the absolute configuration.

Principle of Chiral Derivatization for NMR Analysis

Enantiomers are indistinguishable by NMR spectroscopy in an achiral environment. By reacting a mixture of enantiomers with a single enantiomer of a chiral derivatizing agent, a mixture of diastereomers is formed. Diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for their differentiation and quantification.

G cluster_0 Initial State: Enantiomers cluster_1 Derivatization cluster_2 Resulting Diastereomers enantiomers Mixture of (R) and (S) Enantiomers nmr_enantiomers Identical NMR Spectra enantiomers->nmr_enantiomers cda Single Enantiomer of Chiral Derivatizing Agent (e.g., R'-CDA) enantiomers->cda diastereomers Mixture of (R,R') and (S,R') Diastereomers cda->diastereomers nmr_diastereomers Distinct NMR Spectra diastereomers->nmr_diastereomers

Logical relationship illustrating the principle of chiral derivatization for NMR analysis.

Experimental Protocols

Enzymatic Resolution of Racemic 1-Phenylethanol

This protocol is adapted from an established undergraduate organic chemistry experiment.[1][4]

  • Reaction Setup: In a suitable flask, combine racemic 1-phenylethanol (1.6 mmol), vinyl acetate (3.5 mmol), and 5 mL of hexane.

  • Enzyme Addition: Add acylase I from Aspergillus melleus (80 mg) to the mixture. The enzyme will not dissolve.

  • Reaction: Tightly seal the flask and leave it at room temperature for approximately one week. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), remove the enzyme by vacuum filtration.

  • Purification: Separate the unreacted this compound from the (R)-1-phenylethyl acetate product by silica (B1680970) gel column chromatography.

Derivatization with (R)-(-)-Acetoxyphenylacetic Acid
  • Reagent Preparation: In a dry reaction vessel, dissolve the unreacted 1-phenylethanol fraction in a suitable solvent such as dichloromethane.

  • Addition of Reagents: Add (R)-(-)-acetoxyphenylacetic acid (2 molar equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC, 2 molar equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (4-DMAP, 0.2 molar equivalents).[5]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Workup and Analysis: Quench the reaction, perform an extractive workup, and purify the diastereomeric esters if necessary. Analyze the product mixture by ¹H NMR spectroscopy.

Derivatization with Mosher's Acid (MTPA)
  • Acid Chloride Formation (if starting from Mosher's acid): Convert the enantiomerically pure (R)- or (S)-MTPA to its corresponding acid chloride (MTPA-Cl) using a reagent such as oxalyl chloride or thionyl chloride.

  • Esterification: In a dry NMR tube or reaction vial, dissolve the unreacted 1-phenylethanol in a deuterated solvent (e.g., CDCl₃) or an appropriate anhydrous solvent like dichloromethane. Add a base such as pyridine (B92270) or DMAP, followed by the dropwise addition of (R)- or (S)-MTPA-Cl.

  • Reaction: Allow the reaction to proceed at room temperature. The reaction is typically rapid.

  • Analysis: Directly analyze the reaction mixture by ¹H and/or ¹⁹F NMR spectroscopy. For the "Advanced Mosher's Method," prepare separate samples with both (R)- and (S)-MTPA-Cl to compare the chemical shifts of the resulting diastereomers.

Mechanism of EDC/4-DMAP Catalyzed Esterification (Steglich Esterification)

The esterification reaction is facilitated by the coupling agent EDC and the catalyst 4-DMAP. This method is mild and effective for a wide range of substrates.

G cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Acylpyridinium Ion cluster_2 Nucleophilic Attack and Ester Formation RCOOH R-COOH ((R)-O-acetylmandelic acid) EDC EDC RCOOH->EDC O_acylisourea O-Acylisourea Intermediate (Highly Reactive) EDC->O_acylisourea DMAP 4-DMAP (Catalyst) O_acylisourea->DMAP Acylpyridinium N-Acylpyridinium Ion (More Reactive Intermediate) O_acylisourea->Acylpyridinium Urea Urea Byproduct (Water-Soluble) O_acylisourea->Urea DMAP->Acylpyridinium Acylpyridinium->DMAP Regenerated Alcohol R'-OH (this compound) Acylpyridinium->Alcohol Ester Ester Product Acylpyridinium->Ester Alcohol->Ester

Mechanism of EDC/4-DMAP catalyzed esterification (Steglich Esterification).

HPLC Separation of Diastereomers

HPLC is a powerful technique for both the analytical and preparative separation of diastereomers. Unlike enantiomers, which require a chiral stationary phase for separation, diastereomers can often be separated on standard achiral stationary phases like silica gel or C18.

Derivatizing AgentStationary PhaseMobile PhaseObservationsReference
Camphorsultam-phthalic acidSilica GelNot specifiedGood separation (α = 1.1, Rs = 1.3) was achieved for the diastereomeric esters of racemic 1-phenylethanol.[7]
Axially chiral 2'-methoxy-1,1'-binaphthyl-2-carboxylic acidSilica GelNot specifiedEffective for the differentiation of enantiomeric alcohols by HPLC.[8]

Note: The optimal conditions for HPLC separation are highly dependent on the specific diastereomers and may require method development. The choice of the chiral derivatizing agent can significantly impact the polarity and conformational rigidity of the diastereomers, thereby affecting their separation on a given stationary phase.

References

Racemization studies of 1-phenylethanol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Racemization of 1-Phenylethanol (B42297) Under Diverse Conditions

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules like 1-phenylethanol is of paramount importance. Racemization, the process of converting an enantiomerically enriched substance into a racemic mixture, is a critical area of study, particularly in the context of dynamic kinetic resolutions for the synthesis of enantiopure compounds. This guide provides a comparative analysis of different methods for the racemization of 1-phenylethanol, supported by experimental data and detailed protocols.

Performance Comparison of Racemization Methods

The efficiency of 1-phenylethanol racemization is highly dependent on the chosen catalyst, solvent, and temperature. Below is a summary of quantitative data from various studies, highlighting the performance of different systems.

Catalyst/MethodSolventTemperature (°C)Time (h)Initial ee (%)Final ee (%)Conversion (%)Notes
Niobium Phosphate (B84403) Hydrate (B1144303)Toluene (B28343)6024950-Effective racemization of (S)-1-phenylethanol.[1][2]
Candida antarctica Lipase (B570770) B (CALB) - DKRToluene6024Racemic85 (product)92Dynamic kinetic resolution combining racemization by niobium phosphate and enzymatic resolution.[1][2]
Burkholderia cepacia Lipase with [EMIM][BF4]n-Heptane-168Racemic98.9 (product)40.1Kinetic resolution in a two-phase system with an ionic liquid, leading to high enantiomeric excess of the product.[3]
Candida antarctica Lipase B (Novozym 435)n-Hexane421.25Racemic100 (substrate)-Optimized conditions for kinetic resolution to achieve high enantiomeric excess of the remaining substrate.[4]
Manganese Oxide (Oxidation) & LK-ADH (Reduction)Methylene Chloride / BufferRoom Temp.24Racemic>99 (product)96Chemoenzymatic deracemization via oxidation to acetophenone (B1666503) followed by enantioselective reduction.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments in the study of 1-phenylethanol racemization and resolution.

Niobium-Catalyzed Racemization of this compound[1][2]
  • Materials: this compound, Niobium phosphate hydrate (NbOPO₄·nH₂O), Toluene.

  • Procedure:

    • To a solution of this compound (0.24 mmol) in toluene (6 mL), add niobium phosphate hydrate (50 mg).

    • Stir the mixture at 700 rpm at a constant temperature of 60 °C.

    • Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 3h and 24h).

    • Determine the enantiomeric excess (ee) of 1-phenylethanol in the aliquots using chiral gas chromatography (GC).

Lipase-Mediated Dynamic Kinetic Resolution (DKR) of 1-Phenylethanol[1][2]
  • Materials: Racemic 1-phenylethanol, Candida antarctica lipase B (CALB, e.g., Novozym-435), Niobium phosphate hydrate, Vinyl acetate (B1210297), Toluene.

  • Procedure:

    • In a glass tube, place the lipase (10 mg) and the niobium phosphate hydrate (50 mg), separated by a thin layer of cotton.

    • Add a solution of racemic 1-phenylethanol (0.24 mmol) and vinyl acetate (as acyl donor) in toluene (6 mL).

    • Stir the reaction mixture at 60 °C.

    • Analyze the conversion and the enantiomeric excess of the resulting (R)-1-phenylethyl acetate over time by chiral GC.

General Procedure for Enzymatic Kinetic Resolution[4]
  • Materials: Racemic 1-phenylethanol, Lipase (e.g., Novozyme 435), Vinyl acetate, n-Hexane.

  • Procedure:

    • Dissolve (R,S)-1-phenylethanol (e.g., 240 mM) in n-hexane in a sealed glass bioreactor.

    • Add vinyl acetate (e.g., 3-fold molar excess) and the biocatalyst (e.g., 11 mg/mL).

    • Incubate the reaction at a specific temperature (e.g., 42 °C) with stirring for a defined time (e.g., 75 minutes).

    • Stop the reaction by filtering off the enzyme.

    • Analyze the enantiomeric excess of the remaining substrate and the product by high-performance liquid chromatography (HPLC) with a chiral column.

Visualizing the Workflow

A clear understanding of the experimental process is facilitated by visual diagrams. The following DOT script generates a flowchart for a typical study on the racemization of 1-phenylethanol.

Racemization_Workflow cluster_prep Preparation cluster_reaction Racemization/Resolution Reaction cluster_analysis Analysis cluster_results Results & Conclusion start Start racemic_alcohol Prepare Racemic 1-Phenylethanol start->racemic_alcohol enantioenriched_alcohol Prepare Enantioenriched This compound start->enantioenriched_alcohol reaction_setup Set up Reaction: - Catalyst - Solvent - Temperature racemic_alcohol->reaction_setup enantioenriched_alcohol->reaction_setup run_reaction Run Reaction under Controlled Conditions reaction_setup->run_reaction sampling Take Aliquots at Time Intervals run_reaction->sampling analysis Chiral GC/HPLC Analysis sampling->analysis data_processing Calculate ee% and Conversion% analysis->data_processing comparison Compare Racemization Efficiency data_processing->comparison conclusion Draw Conclusions comparison->conclusion

Figure 1: General workflow for a racemization study of 1-phenylethanol.

This guide provides a foundational understanding of the racemization of 1-phenylethanol under various experimental setups. The choice of method will ultimately depend on the specific research or industrial goal, whether it be achieving complete racemization or performing a dynamic kinetic resolution to obtain a single, pure enantiomer.

References

A Comparative Guide to Quantifying Trace Impurities in High-Purity (S)-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral and chemical purity of (S)-1-Phenylethanol is paramount for its successful application as a chiral building block in asymmetric synthesis. This guide provides an objective comparison of analytical methodologies for quantifying key trace impurities, supported by experimental data, to aid in the selection of the most appropriate quality control strategy.

Introduction to Potential Impurities

Trace impurities in high-purity this compound can originate from the synthetic route or degradation. The primary chiral impurity of concern is its enantiomer, (R)-1-Phenylethanol. Process-related impurities often include unreacted starting materials or by-products such as acetophenone (B1666503) and benzaldehyde (B42025). Other potential impurities can include related aromatic compounds like 1-phenyl-2-propanol (B48451) and phenylacetaldehyde, as well as coupling products like diphenylethane or biphenyl (B1667301) depending on the synthesis method employed.

Comparison of Analytical Techniques

The two primary chromatographic techniques for quantifying trace impurities in this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both can be equipped with various detectors to achieve the desired sensitivity and selectivity.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like 1-phenylethanol (B42297) and its related impurities. When coupled with a Flame Ionization Detector (FID), it offers excellent sensitivity for carbon-containing compounds. For unambiguous identification, a Mass Spectrometer (MS) is the detector of choice. Chiral GC, utilizing a chiral stationary phase, is a powerful tool for separating enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wider range of compounds, including those that are less volatile or thermally labile. Coupled with an Ultraviolet (UV) detector, it is effective for quantifying aromatic impurities that possess a chromophore. Chiral HPLC, with a chiral stationary phase, provides an alternative to chiral GC for enantiomeric purity determination.

Quantitative Data Comparison

The following tables summarize the typical performance characteristics of various analytical methods for the quantification of key impurities in high-purity this compound. The data presented is a composite from various studies and application notes and should be considered as representative. Method validation in the user's laboratory is essential for obtaining precise performance data.

Table 1: Comparison of Methods for Chiral Impurity ((R)-1-Phenylethanol) Quantification

ParameterChiral Gas Chromatography (GC-FID)Chiral High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of enantiomers in the gas phase on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.
Typical Column Cyclodextrin-based (e.g., Astec CHIRALDEX™ B-PM)Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantification (LOQ) ~0.03%~0.05%
Linearity (R²) > 0.999> 0.999
Precision (RSD) < 5%< 5%
Accuracy (Recovery) 95-105%95-105%
Analysis Time 15-30 min10-25 min
Advantages High resolution, robust for volatile compounds.Wide applicability, less sample volatility required.
Disadvantages Requires sample volatility, potential for thermal degradation.Higher solvent consumption, potential for peak tailing.

Table 2: Comparison of Methods for Process-Related Impurities (Acetophenone & Benzaldehyde) Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds followed by mass-based identification and quantification.Separation of compounds followed by UV absorbance-based quantification.
Typical Column Non-polar (e.g., DB-5ms)Reversed-phase (e.g., C18)
Limit of Detection (LOD) Acetophenone: ~0.02 mg/L, Benzaldehyde: ~0.01 mg/L[1]Acetophenone: ~0.1 µg/mL, Benzaldehyde: ~0.4 µg/mL
Limit of Quantification (LOQ) Acetophenone: ~0.05 mg/L, Benzaldehyde: ~0.03 mg/L[1]Acetophenone: ~0.3 µg/mL, Benzaldehyde: ~1.2 µg/mL
Linearity (R²) > 0.99> 0.99
Precision (RSD) < 10%< 5%
Accuracy (Recovery) 90-110%95-105%
Analysis Time 10-20 min10-15 min
Advantages High specificity and identification capabilities.Robust, widely available, good for less volatile impurities.
Disadvantages Sample must be volatile and thermally stable.Lower specificity than MS, potential for co-elution.

Experimental Protocols

Detailed methodologies are crucial for achieving reliable and reproducible results. The following are representative experimental protocols for the key analytical techniques.

Protocol 1: Chiral GC-FID Method for Enantiomeric Purity of this compound
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

  • Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm film thickness.

  • Carrier Gas: Helium at a constant pressure of 24 psi.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Isothermal at 120 °C.

  • Injection: 1 µL of a 3 mg/mL solution in methanol (B129727) with a split ratio of 80:1.

  • Sample Preparation: Accurately weigh approximately 30 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Data Analysis: The enantiomeric purity is calculated based on the peak area percentages of the (S)- and (R)-1-Phenylethanol peaks.

Protocol 2: Chiral HPLC-UV Method for Enantiomeric Purity of this compound
  • Instrumentation: HPLC system with a UV detector and a chiral column.

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: Determine the enantiomeric excess by calculating the area percentage of the two enantiomer peaks.

Protocol 3: GC-MS Method for the Quantification of Acetophenone and Benzaldehyde
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity.

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane) at a known concentration (e.g., 10 mg/mL). Prepare calibration standards of acetophenone and benzaldehyde in the same solvent.

  • Quantification: Create a calibration curve for each impurity and determine the concentration in the sample.

Visualizations

Experimental Workflow for Impurity Quantification

cluster_sample Sample Handling cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Preparation Sample & Standard Preparation Sample->Preparation Standard Impurity Standards Standard->Preparation GC Chiral GC-FID or GC-MS Preparation->GC HPLC Chiral HPLC-UV or HPLC-UV Preparation->HPLC Integration Peak Integration & Identification GC->Integration HPLC->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Purity Report Quantification->Report

Caption: General workflow for quantifying trace impurities.

Logical Relationship of Analytical Techniques

cluster_impurities Potential Trace Impurities cluster_techniques Recommended Analytical Techniques HighPurity This compound (High Purity Sample) Chiral (R)-1-Phenylethanol (Chiral Impurity) HighPurity->Chiral Process Acetophenone, Benzaldehyde (Process-Related Impurities) HighPurity->Process Other Other Related Substances HighPurity->Other ChiralGC Chiral GC-FID Chiral->ChiralGC ChiralHPLC Chiral HPLC-UV Chiral->ChiralHPLC GCMS GC-MS Process->GCMS HPLCUV HPLC-UV Process->HPLCUV Other->GCMS Other->HPLCUV

References

A Comparative Guide to Inter-laboratory Analysis of (S)-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of chiral GC and HPLC methods for the analysis of small chiral molecules like 1-phenylethanol (B42297). It is important to note that these values are representative and can vary based on the specific instrumentation, column, and laboratory conditions.

Performance ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (RSD %)
- Repeatability≤ 2%≤ 2%
- Intermediate Precision≤ 5%≤ 5%
Limit of Detection (LOD) 1 - 10 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 5 - 25 µg/mL0.5 - 5 µg/mL
Resolution (Rs) > 1.5> 2.0

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the chiral separation of 1-phenylethanol.

Gas Chromatography (GC) Method Protocol

This protocol is designed for the enantioselective analysis of 1-phenylethanol using a chiral capillary column.

a. Sample Preparation:

  • Dissolve the 1-phenylethanol sample in a suitable solvent, such as methanol (B129727) or dichloromethane, to a final concentration of approximately 1-3 mg/mL.[1]

  • If necessary, filter the sample through a 0.45 µm syringe filter prior to injection.

b. GC-FID Conditions:

  • Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent chiral GC column.[1]

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250 °C.[1]

  • Injection Mode: Split (e.g., 80:1 split ratio).[1]

  • Injection Volume: 1 µL.[1]

  • Oven Temperature Program: Isothermal at 120 °C or a temperature ramp (e.g., 60°C hold for 1 min, then ramp at 2°C/min to 200°C) may be used to optimize separation.[1]

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 250 °C.[1]

c. Data Analysis:

  • Integrate the peak areas for the (R)- and (S)-enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

High-Performance Liquid Chromatography (HPLC) Method Protocol

This protocol outlines the enantioselective analysis of 1-phenylethanol using a chiral stationary phase.

a. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-hexane and 2-propanol in a ratio of 95:5 (v/v).[2]

  • Degas the mobile phase using sonication or vacuum filtration before use.

b. Sample Preparation:

  • Dissolve the 1-phenylethanol sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

c. HPLC-UV Conditions:

  • Column: Chiralcel OB (250 x 4.6 mm, 10 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.[2]

  • Mobile Phase: n-hexane:isopropyl alcohol (95:5 v/v).[2]

  • Flow Rate: 0.9 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.[2]

d. Data Analysis:

  • Integrate the peak areas for the (S)- and (R)-enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula mentioned in the GC protocol.

Mandatory Visualizations

Inter-laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial planning stages to the final evaluation of laboratory performance.

G Inter-laboratory Comparison Workflow A Planning and Protocol Development B Sample Preparation and Homogeneity Testing A->B C Sample Distribution to Participating Laboratories B->C D Analysis by Participating Laboratories C->D E Data Submission D->E F Statistical Analysis (e.g., Z-score, Precision) E->F G Issuance of Final Report F->G

Caption: A flowchart of the key stages in an inter-laboratory comparison study.

Comparison of Analytical Techniques

This diagram outlines the logical relationship and key distinguishing features of the compared analytical techniques for (S)-1-phenylethanol analysis.

G Comparison of Analytical Techniques cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) GC_sample Volatile Sample GC_column Chiral GC Column GC_sample->GC_column GC_detector FID GC_column->GC_detector HPLC_sample Sample in Solution HPLC_column Chiral Stationary Phase (CSP) HPLC_sample->HPLC_column HPLC_detector UV Detector HPLC_column->HPLC_detector Analyte This compound Analyte->GC_sample Volatilization Analyte->HPLC_sample Dissolution

Caption: A diagram showing the distinct workflows for GC and HPLC analysis.

References

Safety Operating Guide

Proper Disposal of (S)-1-Phenylethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of (S)-1-Phenylethanol is critical for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

This compound is a combustible liquid that is harmful if swallowed and can cause serious skin and eye irritation.[1][2][3] It may also form explosive peroxides, particularly if it is old or has been exposed to air. Therefore, it must be handled as hazardous waste and disposed of through appropriate channels.

Immediate Safety and Disposal Protocol

The primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4] In-laboratory treatment of this chemical is not recommended.

Key Disposal Principles:

  • Do Not Drain Dispose: Never dispose of this compound down the sanitary sewer.[2][5]

  • Segregate Waste: Do not mix this compound with incompatible materials, such as strong oxidizing agents or strong acids.[2][5] It is also best practice to keep halogenated and non-halogenated solvent wastes separate.[6]

  • Use Proper Containers: Collect waste in designated, leak-proof containers that are chemically compatible with the substance.[4][7]

  • Label Clearly: All waste containers must be clearly labeled with their contents.[4][8]

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for 1-Phenylethanol (B42297). This information underscores the importance of proper handling and disposal to prevent exposure.

Toxicity MeasurementSpeciesRouteValueReference
LD50RatOral400 mg/kg[5]
LD50MouseSubcutaneous250 mg/kg[5]
LD50MouseOral558 mg/kg[5]
LDDogIntravenous200 mg/kg[5]

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the collection and disposal of this compound waste in a laboratory setting.

Materials:

  • Designated hazardous waste container (glass or polyethylene, compatible with this compound)[4]

  • Hazardous waste labels from your institution's EHS office

  • Secondary containment bin[4]

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves[1][3][9]

Procedure:

  • Waste Collection:

    • Carefully transfer waste this compound into a designated, properly labeled hazardous waste container.[4]

    • Ensure the container is kept securely closed except when adding waste.[7][8]

    • Do not overfill the container; leave adequate headspace to allow for expansion.

  • Labeling:

    • As soon as you begin accumulating waste, affix a hazardous waste label to the container.[8]

    • Clearly write the full chemical name, "this compound," and the approximate concentration or percentage of the compound in the waste.[4]

    • Include the date accumulation started and the name of the principal investigator or lab group.

  • Storage:

    • Store the waste container in a well-ventilated, designated satellite accumulation area within the laboratory.

    • Place the container in a secondary containment bin to prevent spills in case of a leak.[4]

    • Store incompatible chemicals separately to prevent dangerous reactions.[10]

  • Disposal of Empty Containers:

    • To dispose of an empty this compound container, it must be triple-rinsed.[11]

    • The first rinse must be collected and disposed of as hazardous waste.[10]

    • After triple-rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[8]

  • Requesting Pickup:

    • Once the waste container is full or you are ready to dispose of it, submit a hazardous waste pickup request to your institution's EHS office.[11]

    • Follow their specific procedures for scheduling a pickup.

Spill Management Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

For Minor Spills:

  • Remove all sources of ignition from the area.[5]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[5]

  • Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[5]

  • Wash the spill area thoroughly.[5]

For Major Spills:

  • Evacuate all personnel from the immediate area and move upwind.[5]

  • Alert your institution's emergency responders or EHS office immediately, providing them with the location and nature of the hazard.[5]

  • Prevent the spill from entering drains or waterways.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Final Disposal Start Generate this compound Waste Collect Collect in a Labeled, Compatible Container Start->Collect Store Store in Secondary Containment in a Designated Area Collect->Store Full Is Container Full? Store->Full Request Request Pickup from EHS Full->Request Yes Continue Continue Collection Full->Continue No EHS EHS Collects Waste Request->EHS Continue->Collect Dispose Disposal by Licensed Hazardous Waste Vendor EHS->Dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling (S)-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of (S)-1-Phenylethanol, ensuring that your work can proceed with the highest degree of safety and integrity.

This compound is a combustible liquid that can be harmful if swallowed and may cause skin and serious eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical to mitigate these risks.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye/Face Protection Safety goggles with side protection or a face shield.Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] Ensure a tight fit.
Hand Protection Chemical-resistant gloves.Suitable gloves, tested according to EN 374, should be worn.[4] Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
Skin and Body Protection Complete suit protecting against chemicals or a lab coat.The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If the risk of inhalation is high, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[3]

Quantitative Safety Data

The following table provides key quantitative safety data for this compound.

Data PointValueSpecies
Oral LD50400 mg/kgRat[5]
Oral LD50558 mg/kgMouse[5]
Subcutaneous LD50250 mg/kgMouse[5]
Intravenous LD200 mg/kgDog[5]
Skin Irritation100 mg/24h (Open)Rabbit[5]
Skin Irritation500 mg/24h (Moderate)Rabbit[5]
Eye Irritation2.0 mg (SEVERE)Rabbit[5]

Experimental Protocols for Safe Handling and Disposal

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Avoid Contact: Prevent all personal contact, including inhalation of vapors.[5] Avoid contact with skin, eyes, and clothing.[4][6]

  • Ignition Sources: Keep away from open flames, hot surfaces, and all sources of ignition.[1][3] No smoking in the handling area.[5]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][7] Wash hands thoroughly after handling.[4][5]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[1]

Spill Response:

  • Minor Spills: Remove all ignition sources.[5] Absorb the spill with inert material such as sand, earth, or vermiculite (B1170534) and place it in a suitable, labeled container for disposal.[5][6]

  • Major Spills: Evacuate the area and move upwind.[5] Alert emergency responders.[5] Wear a self-contained breathing apparatus and protective gloves.[5] Prevent the spill from entering drains or waterways.[5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water.[1][5] Seek medical attention if irritation occurs.[5]

  • Inhalation: Move the exposed person to fresh air.[1][6] If not breathing, give artificial respiration.[1] Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[4][6]

Disposal Plan: All waste must be handled in accordance with local, state, and federal regulations.[5][8] Dispose of the contents and container to an approved waste disposal plant.[1][9] Puncture containers to prevent reuse.[5]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Select_PPE->Prepare_Work_Area Transfer_Chemical Transfer Chemical Prepare_Work_Area->Transfer_Chemical Perform_Experiment Perform Experiment Transfer_Chemical->Perform_Experiment Decontaminate Decontaminate Work Area & Glassware Perform_Experiment->Decontaminate Spill Spill Occurs Perform_Experiment->Spill Exposure Personal Exposure Perform_Experiment->Exposure Waste_Segregation Segregate Waste Decontaminate->Waste_Segregation Dispose Dispose of Waste per Regulations Waste_Segregation->Dispose Evacuate Evacuate Area Spill->Evacuate First_Aid Administer First Aid Exposure->First_Aid Notify_Supervisor Notify Supervisor First_Aid->Notify_Supervisor Evacuate->Notify_Supervisor

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.